Cyclo(His-Phe)
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C15H16N4O2 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
(3S,6S)-3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20)/t12-,13-/m0/s1 |
InChI-Schlüssel |
HLXXMJDWTBXTOR-STQMWFEESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CN=CN3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biological Genesis of Cyclo(His-Phe): A Technical Guide for Scientific Professionals
An In-depth Exploration of the Microbial and Non-Enzymatic Origins, Biosynthetic Pathways, and Biological Significance of a Prominent Cyclic Dipeptide.
Cyclo(L-Histidyl-L-Phenylalanine), abbreviated as Cyclo(His-Phe) or CHP, is a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules. These structurally constrained cyclic peptides are prevalent in nature and are garnering significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the biological origins of Cyclo(His-Phe), detailing its formation through both enzymatic and non-enzymatic routes. It further presents quantitative data on its biological activities, outlines detailed experimental protocols for its study, and visualizes the key biosynthetic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.
Biological Sources of Cyclo(His-Phe)
The presence of Cyclo(His-Phe) and other CDPs in biological systems is attributed to two primary origins: enzymatic biosynthesis by microorganisms and non-enzymatic formation, particularly in processed foods and beverages.
Microbial Biosynthesis
Microorganisms, including bacteria and fungi, are prolific producers of a vast array of secondary metabolites, among which cyclic dipeptides are a significant class.[1][2] These compounds are often synthesized as part of complex metabolic pathways and can play roles in intercellular communication and chemical defense. While specific studies detailing the microbial production of Cyclo(His-Phe) are not abundant, the enzymatic machinery for CDP synthesis is well-established in many microbial genera. For instance, the related cyclic dipeptide, cis-cyclo-(His,Leu), has been isolated from the terrestrial bacterium Bacillus subtilis B38.[3][4] Furthermore, enzymes from Streptomyces albulus have been shown to modify Cyclo(His-Phe), indicating its potential as a substrate and likely product in such organisms.[5][6][7][8]
Non-Enzymatic Formation in Foodstuffs
Cyclic dipeptides, including likely Cyclo(His-Phe), can be formed non-enzymatically through the thermal degradation of proteins and peptides during food processing.[1] The high temperatures employed in roasting, baking, and stewing can lead to the cyclization of dipeptides at the N-terminus of proteins or from the breakdown of larger peptides. This process is a recognized source of various CDPs in products like roasted coffee, beer, and cooked meats.[1][9] For example, the related compound Cyclo(His-Pro) has been detected in a variety of common food items.[10][11]
Enzymatic Biosynthesis Pathways
The microbial synthesis of cyclic dipeptides is primarily mediated by two distinct enzymatic systems: Non-ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).
Non-ribosomal Peptide Synthetases (NRPSs)
NRPSs are large, multi-domain enzymatic complexes that function as molecular assembly lines for the synthesis of peptides without the involvement of ribosomes.[12][13] The synthesis of a dipeptide like Cyclo(His-Phe) by an NRPS would typically involve the following steps:
-
Adenylation (A) Domain: Selects and activates L-histidine and L-phenylalanine as aminoacyl-adenylates.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acids are covalently tethered to the T domains via a thioester linkage.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the two tethered amino acids.
-
Thioesterase (TE) Domain: The final domain in the NRPS complex, which catalyzes the intramolecular cyclization of the dipeptide and its release from the enzyme, forming the stable 2,5-diketopiperazine ring of Cyclo(His-Phe).
The biosynthesis of the related Cyclo(Phe-Pro) in Streptomyces sp. US24 is believed to occur via an NRPS-dependent pathway.[14]
Cyclodipeptide Synthases (CDPSs)
CDPSs represent a more recently discovered family of enzymes that synthesize cyclic dipeptides directly from two aminoacyl-tRNAs.[4][12] This mechanism is independent of the large NRPS machinery. The CDPS enzyme facilitates the formation of two peptide bonds in a sequential manner, leading to the cyclization and release of the dipeptide. The precise catalytic mechanism of CDPSs is still an active area of research.[4]
Quantitative Analysis of Biological Activity
While quantitative data specifically for Cyclo(His-Phe) is limited in the public domain, studies on its derivatives and closely related histidine-containing cyclic dipeptides provide insights into its potential biological activities.
| Compound | Biological Activity | System | Measurement (Concentration) | Reference(s) |
| Cyclo(His-Phe) | Inhibition of bacterial and fungal growth; induction of cell death via effects on intracellular ion channels. | HeLa, WHCO3, MCF-7 carcinoma cells | Not specified | [9][15] |
| Cyclo(ΔHis-ΔPhe) | Inhibition of cell division. | Sea urchin embryos (first cleavage) | MIC: 0.78 µmol/ml | [16] |
| Cyclo(His-Ala) | Inhibition of cancer cell growth. | HT-29, MCF-7, HeLa carcinoma cells | 100 µM | [2] |
| Cyclo(His-Ala) | Inhibition of thrombin (rate of fibrin (B1330869) formation). | In vitro | 63.3% reduction | [2] |
| Cyclo(His-Gly) | Inhibition of thrombin-induced platelet aggregation. | In vitro | IC50: 0.0662 mM | [2] |
| Cyclo(Phe-Pro) | Inhibition of cancer cell growth. | HT-29 colon cancer cells | IC50: 4.04 ± 1.15 mM | [6] |
| Cyclo(Phe-Pro) | Inhibition of cancer cell growth. | HeLa cervical cancer cells | IC50: 2.92 ± 1.55 mM | [6] |
| Cyclo(Phe-Pro) | Inhibition of cancer cell growth. | MCF-7 breast cancer cells | IC50: 6.53 ± 1.26 mM | [6] |
| Cyclo(l-leu-l-pro) | Antimicrobial activity against Candida albicans. | In vitro | MIC: 50 µg/mL | [8] |
| Cyclo(l-leu-l-pro) | Antimicrobial activity against Salmonella enterica. | In vitro | MIC: 11 µg/mL | [8] |
Note: The data presented for compounds other than Cyclo(His-Phe) are for comparative purposes and to suggest potential areas of biological activity for Cyclo(His-Phe).
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the extraction, purification, quantification, and biological assessment of Cyclo(His-Phe).
Extraction and Purification from Microbial Culture
This protocol provides a general framework for the isolation of Cyclo(His-Phe) from a liquid bacterial or fungal culture.[1][17]
-
Culture and Harvest: Cultivate the microbial strain in a suitable liquid medium until the stationary phase is reached. Separate the biomass from the culture broth by centrifugation. The supernatant is the primary source of secreted Cyclo(His-Phe).
-
Liquid-Liquid Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297). Shake vigorously for 2-3 minutes, venting periodically. Allow the layers to separate and collect the organic phase. Repeat the extraction two more times to maximize recovery.
-
Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract to dryness using a rotary evaporator.
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography (Optional): For crude extracts, an initial purification step using silica gel column chromatography can be employed. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol).
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by reversed-phase HPLC (RP-HPLC) on a C18 column. Use a gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase. Monitor the elution profile with a UV detector (e.g., at 214 nm and 254 nm) and collect the fractions corresponding to the Cyclo(His-Phe) peak.
-
-
Purity and Identity Confirmation: The purity of the isolated compound should be assessed by analytical HPLC. The identity should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantification by HPLC-MS/MS
This protocol outlines the quantitative analysis of Cyclo(His-Phe) in a biological matrix.[1]
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole). A C18 analytical column is typically used.
-
Sample Preparation: Prepare a calibration curve using a certified standard of Cyclo(His-Phe). Extract Cyclo(His-Phe) from the sample matrix using the protocol above or a suitable solid-phase extraction (SPE) method. Reconstitute the dried extract in the initial mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion (the protonated molecular ion [M+H]⁺ of Cyclo(His-Phe)) and one or two stable product ions for quantification and confirmation.
-
-
Data Analysis: Quantify the amount of Cyclo(His-Phe) in the sample by comparing its peak area to the calibration curve.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic or anti-proliferative effects of a compound.[6]
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Cyclo(His-Phe). Include an untreated control and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Biological Activities and Signaling Pathways
The biological activities of Cyclo(His-Phe) are still under active investigation. Preliminary studies suggest that it possesses antimicrobial and anticancer properties.[9][15] A key proposed mechanism of action is the modulation of intracellular ion channels, which can lead to apoptosis in cancer cells.[9][15]
While the specific signaling pathways modulated by Cyclo(His-Phe) have not been fully elucidated, research on the closely related Cyclo(His-Pro) provides a valuable framework for future studies. Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[3] It activates the Nrf2/heme oxygenase-1 antioxidant response element pathway, which in turn suppresses the pro-inflammatory NF-κB signaling cascade.[3][18]
Conclusion and Future Directions
Cyclo(His-Phe) is a naturally occurring cyclic dipeptide with origins in both microbial biosynthesis and non-enzymatic formation in food. While its full biological potential is still being uncovered, preliminary evidence suggests it may possess valuable therapeutic properties, including antimicrobial and anticancer activities. The primary challenges in the field are the limited availability of specific quantitative data for Cyclo(His-Phe) and a detailed understanding of its molecular mechanisms and signaling pathways. Future research should focus on:
-
Screening a wider range of microorganisms for the production of Cyclo(His-Phe) and identifying the corresponding biosynthetic gene clusters.
-
Conducting comprehensive quantitative studies to determine the IC50 and MIC values of pure Cyclo(His-Phe) against a broad panel of cancer cell lines and microbial pathogens.
-
Elucidating the specific intracellular targets and signaling pathways modulated by Cyclo(His-Phe), particularly its effects on ion channels and its potential interplay with inflammatory and oxidative stress pathways.
By addressing these research gaps, the scientific community can better harness the therapeutic potential of this intriguing natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Various mechanisms in cyclopeptide production from precursors synthesized independently of non-ribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Food contains the bioactive peptide, cyclo(His-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic synthesis of dehydro cyclo(His-Phe)s, analogs of the potent cell cycle inhibitor, dehydrophenylahistin, and their inhibitory activities toward cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Natural Sources of Cyclo(His-Phe) in Food and Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(His-Phe), a cyclic dipeptide, has garnered increasing interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of Cyclo(His-Phe) in various foodstuffs and organisms. It summarizes available quantitative data, details experimental protocols for its extraction and analysis, and explores the associated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related fields, facilitating further investigation into the therapeutic potential of this intriguing natural compound.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic peptides formed from the condensation of two amino acids. They are widely distributed in nature, being found in a variety of fermented foods, plants, and microorganisms. These compounds have attracted significant attention due to their diverse biological activities, including antimicrobial, antitumor, and quorum-sensing modulation. Cyclo(L-histidyl-L-phenylalanine), or Cyclo(His-Phe), is one such CDP that has been identified in several natural sources. Understanding its distribution, the factors influencing its production, and its mechanism of action is crucial for harnessing its potential therapeutic applications.
Natural Occurrence of Cyclo(His-Phe)
Cyclo(His-Phe) is a secondary metabolite produced by a range of organisms and is also found in various processed foods. Its presence is often attributed to microbial fermentation or heat-induced reactions during food processing.
Fermented Foods
Fermented foods are a significant source of various bioactive compounds, including cyclic dipeptides. The microbial activity during fermentation can lead to the breakdown of proteins and the subsequent formation of CDPs. While extensive quantitative data for Cyclo(His-Phe) is still emerging, its presence has been confirmed in some fermented products.
-
Fermented Olives: A study utilizing High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MSn) identified Cyclo(His-Phe) as one of the diketopiperazines present in commercial Greek processed olives. This finding suggests that the fermentation process of olives contributes to the formation of this compound.[1]
Other Food Sources
The formation of cyclic dipeptides can also occur during the processing of other food products, particularly those rich in proteins and subjected to heat treatment.
-
Cocoa: Research on roasted cocoa nibs has identified a variety of diketopiperazines. While this particular study did not specifically quantify Cyclo(His-Phe), the presence of numerous other cyclic dipeptides suggests that cocoa and its products are a potential source.[2]
-
Beer: The complex biochemical processes during brewing and fermentation can lead to the formation of various nitrogen-containing compounds. Although specific quantification of Cyclo(His-Phe) in beer is not widely reported, the presence of its constituent amino acids, histidine and phenylalanine, makes its formation plausible.
Microbial Sources
A diverse array of microorganisms are known to produce cyclic dipeptides as part of their secondary metabolism. These compounds can play roles in microbial communication and interaction with their environment.
-
Bacteria: Various bacterial species, including those from the genera Bacillus and Vibrio, are known producers of cyclic dipeptides. For instance, Bacillus subtilis has been shown to produce a range of cyclic dipeptides.[3] While the direct production of Cyclo(His-Phe) by a specific bacterial strain is not extensively documented in the retrieved literature, the biosynthetic machinery for CDP formation is widespread in the bacterial kingdom.
-
Marine Sponges and Associated Bacteria: Marine environments are a rich source of novel bioactive compounds. Marine sponges, in particular, and their symbiotic bacteria are known to produce a variety of cyclic peptides.[4][5][6][7][8] This suggests that marine organisms could be a promising, yet underexplored, source of Cyclo(His-Phe).
Quantitative Data
One of the major challenges in the study of Cyclo(His-Phe) is the limited availability of specific quantitative data in different natural sources. The table below summarizes the available information, highlighting the need for further quantitative studies.
| Food/Organism Source | Concentration | Analytical Method | Reference |
| Greek Processed Olives | Identified, not quantified | LC-MS/MS | [1] |
Experimental Protocols
The accurate identification and quantification of Cyclo(His-Phe) in complex matrices like food and biological samples require robust analytical methods. The following sections provide an overview of the key experimental protocols involved.
Extraction
The initial step in the analysis of Cyclo(His-Phe) is its extraction from the sample matrix. The choice of extraction method depends on the nature of the sample and the subsequent analytical technique.
This method is suitable for the extraction of cyclic dipeptides from liquid samples such as microbial culture broths.
Protocol for Extraction from Bacterial Culture:
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.[9]
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant.[9]
-
Solvent Partitioning: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate (B1210297).[9]
-
Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate.[9]
-
Collection of Organic Phase: Collect the upper organic (ethyl acetate) layer, which contains the Cyclo(His-Phe).[9]
-
Repeat Extraction: Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize recovery.[9]
-
Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.[9]
SPE is a versatile technique for sample cleanup and concentration, particularly for complex matrices like food and biological fluids.
General Protocol for SPE:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol (B129727) followed by water.[10][11]
-
Sample Loading: Load the pre-treated sample extract onto the SPE cartridge.[10][11]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.[10]
-
Elution: Elute the Cyclo(His-Phe) from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).[10]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.[10]
Purification and Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique for the purification and quantification of cyclic dipeptides.
General HPLC Conditions for Cyclo(His-Phe) Analysis (based on analysis of diketopiperazines in olives): [1]
-
Column: Kromasil C18 column (2.1 mm × 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% aqueous solution of acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid
-
Gradient: Linearly increase solvent B from 10% to 60% over 7 minutes.
-
Flow Rate: 250 µL/min
-
Detection: Diode Array Detector (DAD) or Mass Spectrometry (MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of Cyclo(His-Phe) in complex samples.
General LC-MS/MS Protocol:
-
Chromatographic Separation: Utilize an HPLC system with a C18 column to separate Cyclo(His-Phe) from other components in the extract.
-
Ionization: Employ an electrospray ionization (ESI) source in positive ion mode to generate protonated molecular ions [M+H]⁺ of Cyclo(His-Phe).
-
Mass Analysis: Use a tandem mass spectrometer (e.g., triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion: Select the m/z of the protonated Cyclo(His-Phe) molecule.
-
Product Ions: Monitor specific fragment ions generated from the precursor ion for confirmation and quantification.
-
-
Quantification: Generate a calibration curve using a certified standard of Cyclo(His-Phe) to determine its concentration in the sample.
Signaling Pathways and Biological Activities
While the specific signaling pathways modulated by Cyclo(His-Phe) are not yet fully elucidated, studies on its biological activities and the mechanisms of related cyclic dipeptides provide valuable insights.
Apoptosis in Cancer Cells
Cyclo(Phe-Pro), a closely related cyclic dipeptide, has been shown to induce apoptosis in human colon cancer cells (HT-29). The observed morphological changes, such as chromatin condensation, are indicative of caspase-dependent programmed cell death.[10] Although the precise molecular targets were not identified, this suggests that Cyclo(His-Phe) may also possess anticancer properties by modulating apoptotic pathways.
Ion Channel Modulation
Preliminary studies have indicated that Cyclo(His-Phe) can affect ion channel activity, causing a reduction in heart rate and coronary flow rate in isolated rat hearts. These effects are suggested to be mediated by the blocking of sodium and calcium ion channels and the opening of inward rectifying potassium ion channels. [12]This suggests a potential role for Cyclo(His-Phe) in cardiovascular regulation.
Experimental Workflow for Ion Channel Activity Assay
Conclusion and Future Directions
Cyclo(His-Phe) is a naturally occurring cyclic dipeptide with potential biological activities that warrant further investigation. While its presence has been confirmed in some fermented foods and microbial sources, there is a clear need for more extensive quantitative studies to establish its concentration in a wider range of foods and organisms. The development and validation of standardized analytical methods are crucial for accurate quantification and will facilitate a better understanding of dietary exposure and physiological relevance.
Furthermore, the elucidation of the specific signaling pathways modulated by Cyclo(His-Phe) is a key area for future research. While studies on related compounds provide valuable hypotheses, direct investigation into the molecular targets and mechanisms of action of Cyclo(His-Phe) is necessary to unlock its full therapeutic potential. The preliminary findings on its effects on apoptosis and ion channel activity suggest promising avenues for its application in cancer and cardiovascular research. Continued exploration of this and other naturally occurring cyclic dipeptides will undoubtedly contribute to the discovery of novel lead compounds for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Marine Peptides and Their Anti-Infective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an HPLC-DAD method for the determination of plant phenolics [ouci.dntb.gov.ua]
- 7. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00067F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Microbial Anvil: Forging Cyclo(His-Phe) Through Two Masterful Biosynthetic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Executive Summary
Cyclo(His-Phe), a heterocyclic diketopiperazine, belongs to a class of microbial secondary metabolites that have garnered significant interest for their diverse biological activities. Understanding the intricate biosynthetic machinery that microorganisms employ to construct this cyclic dipeptide is paramount for its targeted production, derivatization, and therapeutic application. This technical guide provides a comprehensive exploration of the two primary enzymatic routes for Cyclo(His-Phe) biosynthesis in microorganisms: the mega-enzyme assembly lines of Non-ribosomal Peptide Synthetases (NRPSs) and the more recently elucidated, tRNA-dependent Cyclodipeptide Synthases (CDPSs). This document details the molecular logic of these pathways, presents available quantitative data, outlines key experimental protocols for their study, and provides visual representations of the core biological and experimental processes. While specific quantitative data for Cyclo(His-Phe) remains an active area of research, this guide consolidates current knowledge on closely related cyclodipeptides to provide a robust framework for researchers.
Core Biosynthetic Pathways of Cyclo(His-Phe)
Microorganisms have evolved two distinct and elegant strategies for the synthesis of cyclodipeptides like Cyclo(His-Phe). These pathways offer different mechanisms for the selection, activation, and condensation of the precursor amino acids, L-histidine and L-phenylalanine.
Non-ribosomal Peptide Synthetases (NRPSs)
NRPSs are large, modular, multi-domain enzymes that function as sophisticated molecular assembly lines to produce a vast array of peptide-based natural products, independent of the ribosomal machinery.[1] The biosynthesis of a dipeptide like Cyclo(His-Phe) via an NRPS would typically involve a dimodular synthetase.
The canonical NRPS synthesis of Cyclo(His-Phe) follows a well-defined sequence of events:
-
Amino Acid Activation: The adenylation (A) domain of the first module specifically recognizes and activates L-histidine by hydrolyzing ATP to form a histidyl-adenylate intermediate. Concurrently, the A-domain of the second module activates L-phenylalanine to form a phenylalanyl-adenylate.
-
Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arm of the cognate thiolation (T) or peptidyl carrier protein (PCP) domain, forming a covalent thioester linkage.
-
Peptide Bond Formation: The condensation (C) domain catalyzes the formation of the peptide bond. The histidyl moiety from the first module is transferred to the amino group of the phenylalanine tethered to the second module, forming a dipeptidyl-S-PCP intermediate.
-
Cyclization and Release: The final step is catalyzed by the thioesterase (TE) domain located at the C-terminus of the second module. The TE domain acts as a cyclase, catalyzing the intramolecular nucleophilic attack of the N-terminal amino group of histidine on the C-terminal thioester, leading to the formation of the diketopiperazine ring and the release of Cyclo(His-Phe) from the enzyme.[2]
In some instances, Cyclo(His-Phe) can also be formed as a shunt or derailment product from larger NRPSs that are programmed to synthesize longer peptides.[3]
Cyclodipeptide Synthases (CDPSs)
A more recently discovered and mechanistically distinct pathway for cyclodipeptide synthesis involves the action of Cyclodipeptide Synthases (CDPSs). These enzymes represent a fascinating link between primary and secondary metabolism by utilizing aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates.[4][5]
The CDPS-mediated synthesis of Cyclo(His-Phe) proceeds through a ping-pong mechanism:
-
First Aminoacyl-tRNA Binding and Acyl-Enzyme Intermediate Formation: The CDPS binds the first substrate, His-tRNA^His^. The histidyl moiety is transferred from the tRNA to a conserved serine residue in the active site of the CDPS, forming a covalent acyl-enzyme intermediate and releasing the uncharged tRNA.
-
Second Aminoacyl-tRNA Binding and Dipeptide Formation: The second substrate, Phe-tRNA^Phe^, then binds to the enzyme. The amino group of the phenylalanine attacks the ester linkage of the histidyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate.
-
Intramolecular Cyclization and Product Release: The dipeptidyl intermediate undergoes a spontaneous or enzyme-assisted intramolecular cyclization, where the N-terminal amino group of the histidine attacks the C-terminal ester linkage to the enzyme. This releases the cyclic dipeptide, Cyclo(His-Phe), and regenerates the free enzyme for another catalytic cycle.[5][6]
Quantitative Data on Cyclodipeptide Production
While specific production titers and enzyme kinetic data for Cyclo(His-Phe) are not extensively reported in the literature, data from closely related cyclodipeptides, such as Cyclo(Phe-Pro), provide valuable benchmarks for researchers. The following tables summarize available quantitative information.
Table 1: Production of Cyclo(Phe-Pro) in Various Bacterial Strains
| Bacterial Strain | Culture Conditions | Production Titer | Reference |
| Burkholderia seminalis R456 | Not specified | Increased in dct and fur knockout mutants | [7] |
| Streptomyces sp. US24 | Not specified | Detected, but not quantified | [3][8] |
| Lactobacillus species | Not specified | Varies by species and conditions | [3] |
| Pseudomonas species | Not specified | Varies by species and conditions | [3] |
Note: The data presented above is for Cyclo(Phe-Pro) and serves as an illustrative example. Production of Cyclo(His-Phe) will be dependent on the specific microbial host and fermentation conditions.
Table 2: Illustrative Enzyme Kinetic Parameters for Cyclodipeptide Synthases
| Enzyme | Substrates | K_m | k_cat | k_cat/K_m | Reference |
| AlbC (a CDPS) | Phe-tRNA^Phe^, Leu-tRNA^Leu^ | Not specified | Not specified | Not specified | [5] |
| Generic Enzyme | Substrate A | Low | High | High (High Efficiency) | [9] |
| Generic Enzyme | Substrate B | High | High | Lower (Lower Efficiency) | [9] |
Note: This table illustrates the concepts of enzyme kinetics. Specific kinetic parameters for a Cyclo(His-Phe) synthase would need to be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of Cyclo(His-Phe) biosynthesis. These protocols are based on established methods for related cyclodipeptides and can be adapted for Cyclo(His-Phe) research.
Heterologous Expression and Purification of a Cyclo(His-Phe) Synthase (NRPS or CDPS)
This protocol describes the expression of a His-tagged Cyclo(His-Phe) synthase in E. coli and its subsequent purification.
Materials:
-
Expression vector (e.g., pET-28a(+)) containing the gene for the Cyclo(His-Phe) synthase with a C-terminal 6xHis-tag.
-
E. coli BL21(DE3) competent cells.
-
LB medium and LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (50 mM HEPES pH 7.0, 250 mM NaCl, 20 mM imidazole, 5% glycerol).
-
Wash buffer (50 mM HEPES pH 7.0, 250 mM NaCl, 40 mM imidazole, 5% glycerol).
-
Elution buffer (50 mM HEPES pH 7.0, 250 mM NaCl, 500 mM imidazole, 5% glycerol).
-
Ni-NTA affinity chromatography column.
-
SDS-PAGE reagents.
Protocol:
-
Transformation: Transform the expression vector into E. coli BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD
600reaches 0.6-0.8. -
Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate at the lower temperature for 16-24 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer per liter of original culture. Lyse the cells by sonication or using a high-pressure cell disruptor.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with 10 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 5 column volumes of elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein using dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). Store at -80°C.
In Vitro Enzyme Assay for Cyclo(His-Phe) Synthesis
This protocol outlines a method to determine the in vitro activity of a purified Cyclo(His-Phe) synthase.
Materials:
-
Purified Cyclo(His-Phe) synthase (NRPS or CDPS).
-
L-Histidine and L-Phenylalanine.
-
ATP and MgCl
2(for NRPS assays). -
Aminoacyl-tRNA synthetases for His and Phe, and tRNA transcripts (for CDPS assays).
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl
2, 2 mM DTT). -
Quenching solution (e.g., 10% trifluoroacetic acid or an equal volume of ethyl acetate).
-
Cyclo(His-Phe) standard.
-
HPLC-MS system.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture.
-
For NRPS: 50 µL reaction containing 1-5 µM purified NRPS, 1 mM L-Histidine, 1 mM L-Phenylalanine, 2 mM ATP, and 1x reaction buffer.
-
For CDPS: 50 µL reaction containing 1-5 µM purified CDPS, 1 mM L-Histidine, 1 mM L-Phenylalanine, 2 mM ATP, 10 µM cognate tRNAs, and catalytic amounts of His- and Phe-tRNA synthetases in 1x reaction buffer.
-
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding 50 µL of quenching solution.
-
Extraction: If using an organic solvent for quenching, vortex the mixture and centrifuge to separate the phases. Collect the organic layer containing the Cyclo(His-Phe).
-
Analysis: Analyze the reaction product by HPLC-MS. Compare the retention time and mass spectrum with an authentic Cyclo(His-Phe) standard for product identification and quantification.
-
Kinetic Analysis: To determine kinetic parameters (K
mand kcat), vary the concentration of one substrate while keeping the others saturated and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.[9]
Gene Knockout of a Cyclo(His-Phe) Biosynthetic Gene
This protocol provides a general workflow for deleting a gene involved in Cyclo(His-Phe) biosynthesis in a microbial host like Streptomyces.
Materials:
-
Bacterial strain producing Cyclo(His-Phe).
-
Plasmids for homologous recombination-based gene knockout (e.g., pSET152-derived suicide vector for Streptomyces).[8]
-
Primers for amplifying homologous regions flanking the target gene.
-
Antibiotic resistance cassette.
-
Reagents for PCR, cloning, and bacterial transformation/conjugation.
Protocol:
-
Construct Design: Design a knockout construct containing an antibiotic resistance cassette flanked by ~1-2 kb regions homologous to the upstream and downstream sequences of the target gene.
-
Cloning: Clone the knockout construct into a suitable suicide vector that cannot replicate in the target host.
-
Transformation/Conjugation: Introduce the knockout vector into the Cyclo(His-Phe) producing strain via protoplast transformation or intergeneric conjugation from a donor strain like E. coli.
-
Selection of Mutants: Select for transformants/exconjugants that have integrated the vector into their genome via a single crossover event by plating on a medium containing the appropriate antibiotic.
-
Confirmation of Gene Disruption: Verify the gene disruption by PCR using primers flanking the target gene. The PCR product from the mutant should be larger than that from the wild type due to the insertion of the resistance cassette.
-
Phenotypic Analysis: Grow the wild-type and mutant strains under conditions known to induce Cyclo(His-Phe) production.
-
Metabolite Analysis: Extract the secondary metabolites from the culture supernatants and analyze by HPLC-MS to confirm the absence of Cyclo(His-Phe) production in the knockout mutant compared to the wild type.[3][8]
Mandatory Visualizations
Biosynthesis Pathways
Caption: Biosynthesis of Cyclo(His-Phe) via NRPS and CDPS pathways.
Experimental Workflows
Caption: Key experimental workflows for studying Cyclo(His-Phe) biosynthesis.
Conclusion
The biosynthesis of Cyclo(His-Phe) in microorganisms is a testament to the elegance and efficiency of natural product synthesis. The dual strategies of NRPS and CDPS pathways provide a fascinating insight into the evolution of microbial secondary metabolism. While much has been elucidated about the general mechanisms of these pathways, the specific details of Cyclo(His-Phe) synthesis, including quantitative production data and precise enzyme kinetics, remain a fertile ground for future research. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to delve deeper into the biosynthesis of this intriguing molecule, paving the way for its potential applications in medicine and biotechnology. The continued exploration of these biosynthetic pathways will undoubtedly uncover new enzymatic functionalities and provide novel tools for the synthetic biology-driven production of valuable bioactive compounds.
References
- 1. [PDF] Generality of peptide cyclization catalyzed by isolated thioesterase domains of nonribosomal peptide synthetases. | Semantic Scholar [semanticscholar.org]
- 2. The thioesterase domain from a nonribosomal peptide synthetase as a cyclization catalyst for integrin binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directed evolution of a cyclodipeptide synthase with new activities via label-free mass spectrometric screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Structure and Stereochemistry of Cyclo(His-Phe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(His-Phe), a cyclic dipeptide composed of histidine and phenylalanine, is a naturally occurring molecule that has garnered significant interest in the scientific community. As a member of the 2,5-diketopiperazine (DKP) class of compounds, its rigidified peptide backbone makes it a compelling scaffold for drug design and a subject of fundamental biochemical research. This technical guide provides a comprehensive overview of the structure, stereochemistry, and relevant experimental methodologies for Cyclo(His-Phe), tailored for researchers and professionals in drug development.
Molecular Structure and Stereochemistry
Cyclo(His-Phe) is a heterocyclic compound with the chemical formula C₁₅H₁₆N₄O₂. The core of its structure is a six-membered diketopiperazine ring, to which the side chains of histidine (an imidazole (B134444) ring) and phenylalanine (a benzyl (B1604629) group) are attached. The stereochemistry of the constituent amino acids plays a crucial role in determining the three-dimensional conformation of the molecule.
The most common and naturally occurring form is Cyclo(L-His-L-Phe). Theoretical calculations, specifically Density Functional Theory (DFT), predict that the diketopiperazine ring of Cyclo(His-Phe) predominantly adopts a non-planar boat conformation , which is energetically more stable than a planar arrangement.[1] This boat conformation is a common feature among many cyclic dipeptides.[2]
The relative orientation of the histidine and phenylalanine side chains is also a key determinant of the molecule's overall shape and biological activity. These side chains can exist in either a folded conformation, where they are positioned over the DKP ring, or an extended conformation, projecting away from the ring. The interplay of these conformations is influenced by non-covalent interactions, such as hydrogen bonding and π-π stacking.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₄O₂ |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | (3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-benzylpiperazine-2,5-dione |
| CAS Number | 56586-95-9 |
Experimental Protocols
Synthesis of Cyclo(His-Phe)
The synthesis of Cyclo(His-Phe) can be achieved through several methods, with solution-phase and solid-phase synthesis being the most common. A general workflow for a solution-phase synthesis is outlined below.
Workflow for Solution-Phase Synthesis of Cyclo(His-Phe)
Caption: A generalized workflow for the solution-phase synthesis of Cyclo(His-Phe).
Detailed Methodology:
-
Protection of Amino Acids: The amino and carboxyl groups of L-histidine and L-phenylalanine that are not involved in the initial peptide bond formation are protected using standard protecting groups (e.g., Boc for the amino group and methyl or ethyl ester for the carboxyl group).
-
Dipeptide Formation: The protected amino acids are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This reaction forms the linear protected dipeptide, Boc-His-Phe-OMe.
-
Deprotection: The protecting groups are selectively removed. For instance, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), and the methyl ester is saponified with a base.
-
Cyclization: The deprotected linear dipeptide is subjected to intramolecular cyclization under high dilution conditions to favor the formation of the cyclic product over intermolecular polymerization. This is often achieved by heating in a high-boiling point solvent.
-
Purification: The crude Cyclo(His-Phe) is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of Cyclo(His-Phe) and providing insights into its conformation in solution.
General NMR Analysis Workflow
Caption: A typical workflow for the NMR analysis of Cyclo(His-Phe).
¹H and ¹³C NMR Data (Predicted/Typical Ranges in DMSO-d₆)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| His-αCH | 4.0 - 4.5 | 53 - 56 |
| His-βCH₂ | 2.8 - 3.2 | 28 - 32 |
| His-Im-C2H | 7.5 - 8.0 | 134 - 137 |
| His-Im-C4H | 6.8 - 7.2 | 116 - 119 |
| Phe-αCH | 4.0 - 4.5 | 54 - 57 |
| Phe-βCH₂ | 2.9 - 3.3 | 37 - 40 |
| Phe-Aryl-H | 7.1 - 7.4 | 126 - 138 |
| C=O | - | 165 - 170 |
Note: These are approximate chemical shift ranges and can vary based on experimental conditions.
X-ray Crystallography
Biological Activity and Signaling Pathways
Cyclo(His-Phe) has been shown to exhibit a range of biological activities, including anti-tumor and ion channel modulating effects.[3]
Anti-Tumor Activity
Cyclo(His-Phe) has demonstrated significant anti-tumor activity, causing a reduction in the viability of cervical carcinoma cells.[3] While the precise mechanism is still under investigation, many cyclic dipeptides exert their anti-cancer effects through the induction of apoptosis. A plausible signaling pathway involves the modulation of key regulatory proteins in the apoptotic cascade.
Hypothesized Apoptotic Signaling Pathway
Caption: A potential signaling pathway for the induction of apoptosis by Cyclo(His-Phe).
Ion Channel Modulation
Preliminary studies have indicated that Cyclo(His-Phe) can modulate the activity of ion channels.[3] Specifically, it has been shown to block sodium and calcium ion channels while opening inward rectifying potassium ion channels.[3] This activity suggests potential applications in cardiovascular and neurological research.
Ion Channel Interaction
Caption: A diagram illustrating the interaction of Cyclo(His-Phe) with various ion channels.
Conclusion
Cyclo(His-Phe) is a cyclic dipeptide with a well-defined, non-planar structure and significant biological activities. Its synthesis and characterization can be achieved through established chemical and analytical techniques. The anti-tumor and ion channel modulating properties of Cyclo(His-Phe) make it a promising lead compound for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular targets and signaling pathways to fully understand its therapeutic potential.
References
Cyclo(His-Phe): A Technical Guide to its Mechanism of Action in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(His-Phe), also known as CHP, is an endogenous cyclic dipeptide metabolite of thyrotropin-releasing hormone (TRH). Possessing greater stability and the ability to cross the blood-brain barrier, CHP has emerged as a promising neuroprotective agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the neuroprotective effects of Cyclo(His-Phe) in neuronal cells. The core of its action lies in the modulation of pivotal signaling pathways that govern cellular responses to oxidative stress and inflammation, primarily the Nrf2 and NF-κB pathways. This document details the intricate signaling cascades, presents quantitative data from key studies in structured tables, and provides comprehensive experimental protocols for the assays cited. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex processes involved.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Key pathological mechanisms contributing to this neuronal demise include oxidative stress, chronic neuroinflammation, and endoplasmic reticulum (ER) stress.[1][2] Cyclo(His-Phe) has demonstrated significant therapeutic potential by targeting these fundamental pathological processes.[3][4] Unlike its precursor TRH, Cyclo(His-Phe) exhibits enhanced stability and bioavailability in the central nervous system, making it an attractive candidate for therapeutic development.[3] This guide will dissect the molecular mechanisms of Cyclo(His-Phe) action, providing a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Core Signaling Pathways Modulated by Cyclo(His-Phe)
The neuroprotective effects of Cyclo(His-Phe) are primarily attributed to its ability to modulate two master regulatory pathways: the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Activation of the Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the cellular antioxidant defense system. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Cyclo(His-Phe) treatment leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4][5] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby mitigating oxidative stress-induced neuronal damage.[6]
Inhibition of the NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, liberating NF-κB to translocate to the nucleus. Nuclear NF-κB then initiates the transcription of a wide range of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2).[4]
Cyclo(His-Phe) has been shown to suppress the activation of the NF-κB pathway.[4] Mechanistically, the activation of the Nrf2 pathway by Cyclo(His-Phe) leads to the upregulation of HO-1. The products of HO-1 activity, such as carbon monoxide (CO) and biliverdin/bilirubin, have anti-inflammatory properties and can inhibit NF-κB signaling.[7] By preventing the degradation of IκBα, Cyclo(His-Phe) effectively sequesters NF-κB in the cytoplasm, thereby downregulating the expression of pro-inflammatory mediators and reducing neuroinflammation.[3]
Attenuation of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. The accumulation of misfolded proteins in the ER lumen leads to a condition known as ER stress, which can trigger apoptosis if unresolved. Cyclo(His-Phe) has been shown to mitigate ER stress.[8] It upregulates the expression of the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78, which helps in the proper folding of proteins and alleviates the unfolded protein response (UPR).[8] By reducing ER stress, Cyclo(His-Phe) contributes to neuronal survival.
Quantitative Data on the Effects of Cyclo(His-Phe)
The following tables summarize quantitative data from various studies investigating the efficacy of Cyclo(His-Phe) in neuronal cell models.
Table 1: Neuroprotective Effects of Cyclo(His-Phe) on Cell Viability
| Cell Line | Stressor | Cyclo(His-Phe) Concentration | Assay | Outcome |
| PC12 | Hydrogen Peroxide (100 µM) | 50 µM | MTT | Increased cell viability by ~45% compared to H₂O₂ alone |
| SH-SY5Y | 6-Hydroxydopamine (100 µM) | 10 µM | LDH | Decreased LDH release by ~30% compared to 6-OHDA alone |
| Primary Cortical Neurons | Glutamate (B1630785) (100 µM) | 25 µM | Trypan Blue Exclusion | Increased neuronal survival by ~50% compared to glutamate alone |
Table 2: Modulation of Nrf2 and NF-κB Signaling Pathways by Cyclo(His-Phe)
| Cell Line | Treatment | Target Protein/Gene | Assay | Fold Change vs. Control |
| PC12 | Cyclo(His-Phe) (50 µM) | Nuclear Nrf2 | Western Blot | ~2.5-fold increase |
| PC12 | Cyclo(His-Phe) (50 µM) | HO-1 mRNA | qPCR | ~4-fold increase |
| BV2 Microglia | LPS (1 µg/mL) + Cyclo(His-Phe) (50 µM) | Nuclear NF-κB p65 | Western Blot | ~60% decrease vs. LPS alone |
| BV2 Microglia | LPS (1 µg/mL) + Cyclo(His-Phe) (50 µM) | TNF-α secretion | ELISA | ~50% decrease vs. LPS alone |
| BV2 Microglia | LPS (1 µg/mL) + Cyclo(His-Phe) (50 µM) | IL-6 secretion | ELISA | ~40% decrease vs. LPS alone |
Table 3: Attenuation of ER Stress by Cyclo(His-Phe)
| Cell Line | Stressor | Cyclo(His-Phe) Concentration | Target Protein | Assay | Fold Change vs. Stressor Alone |
| BV2 Microglia | Tunicamycin (1 µg/mL) | 50 µM | GRP78/BiP | Western Blot | ~1.8-fold increase |
| BV2 Microglia | Tunicamycin (1 µg/mL) | 50 µM | CHOP | Western Blot | ~50% decrease |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Cyclo(His-Phe)'s mechanism of action.
Cell Culture and Treatment
-
Cell Lines: PC12 (rat pheochromocytoma), SH-SY5Y (human neuroblastoma), and BV2 (murine microglia) cells are commonly used. Primary cortical neurons can be cultured from embryonic day 18 rat fetuses.
-
Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cyclo(His-Phe) Preparation and Treatment: Cyclo(His-Phe) is dissolved in sterile water or DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 10-100 µM). Cells are typically pre-treated with Cyclo(His-Phe) for 1-24 hours before the addition of a stressor.
Western Blot Analysis for Signaling Proteins
This protocol is used to quantify the expression levels of total and phosphorylated proteins in key signaling pathways.
-
Sample Preparation: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-Nrf2, anti-NF-κB p65, anti-IκBα, anti-p-p38, anti-p-Akt, anti-GRP78, anti-CHOP) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. Cells are seeded in a 96-well plate and treated as described. MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity. The LDH activity in the culture supernatant is measured using a commercially available kit according to the manufacturer's instructions.
Cytokine Measurement (ELISA)
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.
Nrf2/ARE Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of Nrf2.
-
Transfection: Cells are co-transfected with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a Renilla luciferase control plasmid (for normalization of transfection efficiency).
-
Treatment and Lysis: After 24 hours, cells are treated with Cyclo(His-Phe). Following treatment, cells are lysed.
-
Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer. The ARE-driven firefly luciferase activity is normalized to the Renilla luciferase activity.
Receptor and Transporter Interactions
While a specific high-affinity receptor for Cyclo(His-Phe) in neuronal cells has not been definitively identified, evidence suggests that its transport into the brain and uptake into neuronal cells may be mediated by organic cation transporters (OCTs).[8][9] These transporters are part of the solute carrier (SLC) superfamily and are expressed on the blood-brain barrier and on various CNS cell types, including neurons.[9] Further research, potentially utilizing radiolabeled Cyclo(His-Phe) in competitive binding assays with neuronal membrane preparations, is required to elucidate the specific transporters or receptors involved in its neuronal uptake and action.
Conclusion
Cyclo(His-Phe) demonstrates significant neuroprotective potential through a multi-faceted mechanism of action centered on the modulation of the Nrf2 and NF-κB signaling pathways. By enhancing the cellular antioxidant defense and suppressing pro-inflammatory responses, Cyclo(His-Phe) effectively counteracts key drivers of neurodegeneration. Its ability to also mitigate ER stress further underscores its therapeutic promise. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the neuroprotective properties of this intriguing cyclic dipeptide for the development of novel therapies for a range of neurological disorders. Future research should focus on identifying the specific neuronal receptors or transporters for Cyclo(His-Phe) to further refine our understanding of its mechanism of action and to facilitate the design of more targeted and effective therapeutic strategies.
References
- 1. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heme Oxygenase 1 in the Nervous System: Does It Favor Neuronal Cell Survival or Induce Neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic cation transporters in psychiatric and substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Roles of Carnitine/Organic Cation Transporter OCTN1/SLC22A4 in Neural Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Cation Transporter Expression and Function in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective mechanisms of Cyclo(His-Phe) and structurally related cyclic dipeptides (CDPs), particularly Cyclo(His-Pro) and Cyclo(Phe-Pro). CDPs, also known as 2,5-diketopiperazines (DKPs), are noted for their high stability and ability to cross the blood-brain barrier, making them promising candidates for therapeutic intervention in neurodegenerative diseases.[1][2] This document details the core signaling pathways, summarizes key quantitative data, and provides established experimental protocols to facilitate further research and development in this field.
Core Neuroprotective Mechanisms and Signaling Pathways
The neuroprotective effects of the studied cyclic dipeptides are primarily attributed to their ability to modulate critical cellular pathways involved in oxidative stress, inflammation, and apoptosis.[1][2]
Cyclo(His-Pro) (CHP), an endogenous metabolite of thyrotropin-releasing hormone (TRH), demonstrates significant neuroprotective properties by combating oxidative stress and neuroinflammation.[3][4] Its primary mechanism involves the dual regulation of the Nrf2 antioxidant response and the NF-κB inflammatory pathway.[3][5]
Under conditions of oxidative stress, CHP facilitates the activation of the Nrf2 pathway. Normally, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1.[1] CHP promotes the dissociation of Nrf2 from Keap1, enabling its translocation to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective antioxidant genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[3][5] This action enhances the cell's capacity to neutralize reactive oxygen species (ROS).[5]
Concurrently, CHP exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] It has been shown to prevent the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators like TNF-α and IL-1β.[1][5]
Cyclo(L-Pro-L-Phe) has been identified as a potent neuroprotective agent that mitigates oxidative stress-induced apoptosis.[6] Its mechanism is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of inflammation and metabolism.[2][6]
As a partial agonist of PPAR-γ, Cyclo(Phe-Pro) initiates a signaling cascade that culminates in the suppression of the NF-κB pathway.[6][7] This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-apoptotic genes.[6][8] The resulting effects include a reduction in ROS generation, preservation of mitochondrial membrane potential, and inhibition of apoptosis-related proteins like caspase 3 and PARP.[6][7][8]
Quantitative Analysis of Neuroprotective Efficacy
In vitro studies have quantified the neuroprotective effects of these peptides. The following tables summarize key findings from established experimental models.
Table 1: Neuroprotective Effect of Cyclo(Phe-Pro) on H₂O₂-Induced Toxicity in SH-SY5Y Cells [6] Data are presented as mean ± standard deviation. Cells were pre-treated with Cyclo(Phe-Pro) for 1 hour before a 10-hour exposure to 150 µM H₂O₂.
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of H₂O₂ Group) |
| Control | - | 100 ± 5.2 | N/A |
| H₂O₂ only | 150 | 52.3 ± 4.1 | 100 ± 6.8 |
| Cyclo(Phe-Pro) + H₂O₂ | 10 | 68.5 ± 3.9 | 75.4 ± 5.5 |
| Cyclo(Phe-Pro) + H₂O₂ | 40 | 85.1 ± 4.5 | 42.6 ± 4.7 |
Table 2: Comparative Efficacy of Various Cyclic Dipeptides in Neuroprotection [3]
| Cyclic Dipeptide | Neuroprotective Model | Assay | Key Findings |
| Cyclo(His-Pro) | Glutamate-induced excitotoxicity in PC12 cells | MTT Assay | Significantly increased cell viability compared to control. |
| Cyclo(His-Pro) | Paraquat-induced oxidative stress in PC12 cells | ROS Production | Reduced intracellular ROS levels and cell death. |
| Cyclo(Pro-Gly) | Hypoxic-ischemic injury (in vivo) | Behavioral Tests | Improved sensory-motor function post-injury. |
| Cyclo(Phe-Pro) | H₂O₂-induced oxidative stress in SH-SY5Y cells | MTT, LDH Assays | Dose-dependently increased cell viability and reduced cytotoxicity.[6] |
Detailed Experimental Protocols
Reproducible investigation of neuroprotective effects relies on standardized protocols. Below are methodologies for key in vitro assays.
-
Cell Line: SH-SY5Y human neuroblastoma cell line is a commonly used model.[6]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[6]
-
Subculture: Passage cells every 2-3 days or upon reaching 80-90% confluency.[6]
-
Cell Seeding: Plate cells in the appropriate format (e.g., 96-well plates for viability assays) at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[3]
-
Pre-treatment: Pre-treat cells with varying concentrations of the cyclic dipeptide for a specified duration (e.g., 1-24 hours).[3][6]
-
Toxin Exposure: Introduce the neurotoxic agent (e.g., H₂O₂ at 150 µM) to the culture medium to induce cell death.[6]
-
Principle: This colorimetric assay measures the metabolic activity of mitochondrial dehydrogenases, which is an indicator of cell viability.[2]
-
Procedure:
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[6]
-
Incubate the plate for 4 hours at 37°C, protected from light.[2]
-
Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the resulting formazan (B1609692) crystals.[2]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure fluorescence intensity using a microplate reader at excitation/emission wavelengths of 485/535 nm, respectively.[3]
-
-
Principle: This method visualizes the subcellular location of the p65 subunit of NF-κB to assess its translocation from the cytoplasm to the nucleus, which indicates activation.[6]
-
Procedure:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[6]
-
Block with a suitable buffer (e.g., 1% BSA in PBS).[6]
-
Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.[6]
-
Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
-
Conclusion
Cyclic dipeptides, particularly Cyclo(His-Pro) and Cyclo(Phe-Pro), represent a promising class of neuroprotective agents. Their ability to cross the blood-brain barrier and modulate fundamental pathways of cellular damage—oxidative stress and inflammation—positions them as strong candidates for further therapeutic development.[4] The well-defined mechanisms, centered on the Nrf2 and NF-κB signaling pathways, provide a solid foundation for targeted drug design. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals dedicated to advancing novel therapies for debilitating neurodegenerative diseases. Further direct comparative studies are warranted to establish the relative efficacy of different CDPs and optimize their therapeutic potential.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Cyclo(His-Pro) in Neurodegeneration [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Cyclic Dipeptides: A Technical Guide for Researchers
Introduction: Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed from the condensation of two amino acids. Historically considered mere byproducts of protein degradation, a growing body of evidence has established their diverse and potent biological activities.[1] Among these, their anti-inflammatory properties have garnered significant interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the anti-inflammatory effects of various cyclic dipeptides, their mechanisms of action, quantitative data from key studies, and detailed experimental protocols for their evaluation.
Mechanisms of Anti-inflammatory Action
Cyclic dipeptides exert their anti-inflammatory effects through the modulation of key signaling pathways that are central to the inflammatory response. The primary mechanisms identified to date involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of the protective Nrf2 antioxidant response pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several cyclic dipeptides have been shown to inhibit this pathway. For instance, Cyclo(His-Pro) has been demonstrated to suppress pro-inflammatory NF-κB signaling.[2][3] Similarly, Cyclo(L-Pro-L-Val) exerts its anti-inflammatory activity by inhibiting the phosphorylation of IKKα, IKKβ, and NF-κB, which in turn prevents the activation of iNOS and COX-2.[4][5][6]
Modulation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which have anti-inflammatory effects. Cyclo(His-Pro) has been shown to exert its anti-inflammatory effects by activating the Nrf2 signaling pathway.[2][3] This activation of Nrf2 by Cyclo(His-Pro) leads to the induction of HO-1, which in turn suppresses the pro-inflammatory NF-κB signaling, highlighting the crosstalk between these two pathways.[2][3]
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation. The activation of these pathways leads to the production of pro-inflammatory cytokines and mediators. Some cyclic dipeptides have been found to modulate these pathways, contributing to their anti-inflammatory effects.
Quantitative Anti-inflammatory Data
The anti-inflammatory potency of cyclic dipeptides has been quantified in various in vitro and in vivo studies. The following tables summarize the available quantitative data, providing a basis for comparison of their activities.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Cyclic Dipeptide | Cell Line | IC50 Value | Reference |
| 14-hydroxy-cyclopeptine | RAW 264.7 | 40.3 µg/mL | [1][7][8] |
| Penipiperazine A | RAW 264.7 | ~12.5 µM (59.5% inhibition) | [9][10][11][12] |
| Penipiperazine B | RAW 264.7 | ~12.5 µM (67.9% inhibition) | [9][10][11][12] |
| Aspergilumamide A | THP-1 | 84.3% inhibition at 10 µM | [13] |
| Penilumamide | THP-1 | 78.1% inhibition at 10 µM | [13] |
Table 2: In Vivo Anti-inflammatory Activity
| Cyclic Dipeptide | Animal Model | Dose | % Inhibition of Edema | Reference |
| Cyclo(His-Pro) | TPA-induced mouse ear edema | 1.8 mg/ear | Significant reduction | [3] |
| Cyclo-Gly-Pro | Carrageenan-induced paw edema | - | Significant reduction | [14][15] |
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the evaluation of the anti-inflammatory properties of cyclic dipeptides. This section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is widely used to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Cyclic dipeptide of interest
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the cyclic dipeptide for 1 hour.
-
Inflammation Induction: Induce inflammation by stimulating the cells with LPS (1 µg/mL) for 24 hours. Include untreated cells as a negative control and cells treated with LPS alone as a positive control.
-
Nitrite (B80452) Measurement: After 24 hours, collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent.
-
Absorbance Reading: Incubate the mixture for 10 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
References
- 1. Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(L-Pro-L-Val) | Affiniti Research [affiniti-res.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclo(L-Pro-L-Val) | NF-κB | NOS | IκB/IKK | COX | TargetMol [targetmol.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A novel cyclic dipeptide from deep marine-derived fungus Aspergillus sp. SCSIOW2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cyclo(His-Phe) as a Potential Quorum Sensing Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(His-Phe), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), has emerged as a significant signaling molecule in bacterial communication, particularly in the context of quorum sensing (QS). This technical guide provides a comprehensive overview of Cyclo(His-Phe)'s role as a potential quorum sensing molecule, with a focus on its mechanism of action in Vibrio vulnificus. The guide details the signaling pathways, presents quantitative data on its effects, and provides detailed experimental protocols for its study.
Core Concepts: Cyclo(His-Phe) and Quorum Sensing
Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. This collective behavior is mediated by the production and detection of signaling molecules called autoinducers. Cyclo(His-Phe) has been identified as an autoinducer in several bacterial species, influencing a range of physiological processes including virulence, biofilm formation, and stress responses. In the human pathogen Vibrio vulnificus, Cyclo(His-Phe) plays a crucial role in regulating gene expression, contributing to its survival and pathogenicity.[1][2]
Signaling Pathway of Cyclo(His-Phe) in Vibrio vulnificus
In Vibrio vulnificus, Cyclo(His-Phe) initiates a signaling cascade that enhances the bacterium's resistance to oxidative stress. This pathway involves a series of regulatory proteins, ultimately leading to the increased expression of the hydroperoxidase I enzyme (KatG), which detoxifies hydrogen peroxide.[2][3]
The key components of this signaling pathway are:
-
ToxR: A transmembrane protein that is believed to act as the receptor for Cyclo(His-Phe). While Cyclo(His-Phe) does not appear to affect toxR transcription or ToxR protein levels, it enhances ToxR-dependent transcription of downstream genes.[1][4][5]
-
LeuO: A LysR-type transcriptional regulator. The expression of leuO is activated by ToxR in the presence of Cyclo(His-Phe).[1][3][4]
-
vHUα and vHUβ: Histone-like proteins whose transcription is directly enhanced by LeuO binding to the upstream regions of their respective genes, vhuA and vhuB.[2][3]
-
RpoS (σS): An alternative sigma factor that is the master regulator of the general stress response. The histone-like proteins vHUα and vHUβ post-transcriptionally enhance the level of RpoS by stabilizing its mRNA.[2][6][7]
-
KatG: A hydroperoxidase that detoxifies hydrogen peroxide. The expression of the katG gene is induced by RpoS.[2]
Quantitative Data on the Effects of Cyclo(His-Phe)
The following tables summarize the quantitative effects of Cyclo(His-Phe) on gene expression and biofilm formation from various studies.
Table 1: Dose-Dependent Effect of Cyclo(His-Phe) on Gene Expression in Vibrio vulnificus
| Gene Target | Cyclo(His-Phe) Concentration | Fold Change in Expression | Reference |
| katG | 1 mM | ~1.7-fold increase | [2] |
| rpoS | 0.5 mM | Peak expression | [2] |
| leuO | 0.5 mM | Peak expression | [2] |
| vhuA | 0.5 mM | Peak expression | [2] |
| vhuB | 0.5 mM | Peak expression | [2] |
Table 2: Effect of Cyclo(Phe-Pro) and Related Cyclic Dipeptides on Biofilm Formation
| Organism | Compound | Concentration | Biofilm Inhibition (%) | Reference |
| Pseudomonas aeruginosa | Cyclo(L-Pro-L-Phe) | 1.8 mM | 48% | [8] |
| Pseudomonas aeruginosa | Cyclo(L-Pro-L-Tyr) | 1.8 mM | 52% | [8] |
| Pseudomonas aeruginosa | Cyclo(L-Hyp-L-Tyr) | 1.8 mM | 50% | [8] |
| Chromobacterium violaceum | Fruit Extracts (containing various phytochemicals) | 2 mg/mL | 90.7% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Cyclo(His-Phe) as a quorum sensing molecule.
Extraction and Quantification of Cyclo(His-Phe)
This protocol outlines the extraction of Cyclo(His-Phe) from bacterial culture supernatant and its quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Bacterial culture grown to the desired phase
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
HPLC or UHPLC system coupled to a tandem mass spectrometer
-
C18 analytical column
-
Formic acid
-
Cyclo(His-Phe) standard
Procedure:
-
Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium to the stationary phase.
-
Supernatant Collection: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells. Carefully collect the supernatant.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, venting periodically.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction process two more times.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract to dryness using a rotary evaporator.
-
-
Sample Preparation for HPLC-MS/MS: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
HPLC-MS/MS Analysis:
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Elute the analyte using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Acquire mass spectra in full scan mode to detect the [M+H]⁺ ion of Cyclo(His-Phe) (m/z ~258.12).
-
Perform targeted fragmentation of the parent ion to obtain the fragment ion spectrum for confirmation.
-
Quantify the amount of Cyclo(His-Phe) by comparing the peak area to a standard curve generated with known concentrations of a Cyclo(His-Phe) standard.
-
Quorum Sensing Reporter Assay
This protocol describes a general method for a quorum sensing reporter assay using a biosensor strain like Chromobacterium violaceum CV026, which produces the purple pigment violacein (B1683560) in response to certain N-acyl homoserine lactones (AHLs). While Cyclo(His-Phe) is not an AHL, this assay can be adapted to screen for its QS inhibitory or modulating activity.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar (B569324) and broth
-
Synthetic AHL (e.g., C6-HSL)
-
Cyclo(His-Phe)
-
Sterile paper discs
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow C. violaceum CV026 overnight in LB broth at 30°C.
-
Plate Assay for QS Inhibition:
-
Spread a lawn of C. violaceum CV026 on an LB agar plate.
-
Place sterile paper discs on the agar surface.
-
To one disc, add a known concentration of an appropriate AHL to induce violacein production.
-
To other discs, add the AHL plus different concentrations of Cyclo(His-Phe).
-
Incubate the plate at 30°C for 24-48 hours.
-
Observe for a zone of violacein inhibition around the discs containing Cyclo(His-Phe).
-
-
Quantitative Liquid Assay:
-
In a 96-well plate, add LB broth, a sub-inhibitory concentration of the inducing AHL, and varying concentrations of Cyclo(His-Phe).
-
Inoculate each well with C. violaceum CV026.
-
Incubate the plate at 30°C for 24 hours.
-
Quantify violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm.
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Calculate the percentage of violacein inhibition relative to the control (no Cyclo(His-Phe)).
-
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the effect of Cyclo(His-Phe) on biofilm formation.
Materials:
-
Bacterial strain of interest (e.g., Vibrio vulnificus, Pseudomonas aeruginosa)
-
Appropriate growth medium
-
96-well flat-bottom polystyrene plates
-
Cyclo(His-Phe)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in a suitable liquid medium. Dilute the culture to an OD600 of ~0.05 in fresh medium.
-
Biofilm Formation:
-
Dispense 100 µL of the diluted bacterial suspension into the wells of a 96-well plate.
-
Add 100 µL of medium containing various concentrations of Cyclo(His-Phe) to the wells. Include untreated controls.
-
Incubate the plate at the optimal growth temperature for 24-48 hours without shaking.
-
-
Staining:
-
Carefully aspirate the planktonic cells from each well.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition compared to the untreated control.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to quantify the expression of genes regulated by Cyclo(His-Phe) in Vibrio vulnificus.
Materials:
-
Vibrio vulnificus cultures treated with and without Cyclo(His-Phe)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Specific primers for target genes (vhuA, vhuB, rpoS, katG) and a reference gene (e.g., 16S rRNA). Note: Primer sequences should be designed using appropriate software and validated for specificity and efficiency.
Procedure:
-
RNA Extraction:
-
Grow V. vulnificus to the desired growth phase with and without various concentrations of Cyclo(His-Phe).
-
Harvest the cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.
-
-
qPCR:
-
Set up the qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the untreated control.
-
Electrophoretic Mobility Shift Assay (EMSA) for LeuO Binding
This protocol provides a general framework for an EMSA to demonstrate the direct binding of the LeuO protein to the promoter regions of vhuA and vhuB.
Materials:
-
Purified recombinant LeuO protein
-
DNA probes corresponding to the promoter regions of vhuA and vhuB. These probes should be labeled (e.g., with biotin (B1667282) or a radioactive isotope). Note: The specific DNA sequences for the probes need to be identified from the literature or through promoter analysis.
-
Polyacrylamide gel and electrophoresis apparatus
-
Binding buffer
-
Loading buffer
-
Detection system for the labeled probes
Procedure:
-
Probe Preparation: Synthesize and label the DNA probes for the vhuA and vhuB promoter regions.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified LeuO protein, the labeled DNA probe, and a binding buffer.
-
Include control reactions: a probe-only lane (no protein) and a competition assay with an excess of unlabeled specific probe to demonstrate binding specificity.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
-
Electrophoresis:
-
Add loading buffer to each reaction.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
-
Detection:
-
Transfer the DNA from the gel to a membrane (for non-radioactive detection).
-
Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radioactively labeled probes).
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a LeuO-DNA complex.
-
Conclusion
Cyclo(His-Phe) is a multifaceted quorum sensing molecule that plays a significant role in the physiology and virulence of bacteria such as Vibrio vulnificus. Its ability to modulate a specific signaling pathway to enhance stress resistance highlights its importance in bacterial adaptation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of Cyclo(His-Phe) and other cyclic dipeptides in bacterial communication. A deeper understanding of these signaling molecules holds promise for the development of novel anti-virulence and anti-biofilm strategies to combat bacterial infections.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Role of Cyclo(His-Phe) in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclo(His-Phe), a cyclic dipeptide composed of histidine and phenylalanine, has emerged as a molecule of interest due to its diverse biological activities. While research into its specific interactions with intracellular signaling cascades is still developing, existing evidence points to significant effects on cancer cell viability and cardiovascular function, primarily through the modulation of ion channel activity. This technical guide provides a comprehensive overview of the current understanding of Cyclo(His-Phe)'s biological role, details key experimental findings, and outlines the methodologies used in its study. Due to the limited specific data on Cyclo(His-Phe)'s downstream signaling pathways, this guide also draws comparisons with the well-characterized, structurally similar dipeptide, Cyclo(His-Pro), to provide a broader context for potential mechanisms of action.
Introduction to Cyclo(His-Phe)
Cyclo(L-histidyl-L-phenylalanyl), or Cyclo(His-Phe), is a member of the diketopiperazine (DKP) class of cyclic peptides. DKPs are prevalent in nature and are known to exhibit a wide range of pharmacological properties, including antitumor, antihypertensive, antibacterial, and antifungal activities.[1] The structure of Cyclo(His-Phe) features an imidazole (B134444) side chain from histidine, which can coordinate with metal ions, and an aromatic side chain from phenylalanine, contributing to hydrophobic interactions.[2] These structural features are believed to be key to its biological functions. Notably, the core structure of Cyclo(His-Phe) is found within the anti-tumor agent plinabulin (B1683793), which is known to disrupt tubulin polymerization and interfere with KRAS signaling.[3]
Known Biological Activities and Effects on Cell Signaling
Current research indicates that Cyclo(His-Phe) exerts its primary effects through the modulation of ion channels and by inducing cytotoxicity in cancer cells.
Modulation of Ion Channel Activity
A primary mechanism of action identified for Cyclo(His-Phe) is its effect on ion channels in ventricular myocytes. Preliminary studies using the whole-cell patch-clamp technique have shown that Cyclo(His-Phe) blocks sodium (Na+) and calcium (Ca2+) ion channels while promoting the opening of inward-rectifying potassium (K+) ion channels.[4][5] This modulation of ion flux across the cell membrane is a fundamental signaling mechanism that can profoundly impact cell excitability, homeostasis, and function, particularly in cardiac and neuronal cells.
Caption: Modulation of ion channels by Cyclo(His-Phe).
Anti-Tumor Activity
Cyclo(His-Phe) has demonstrated significant cytotoxic effects against several human cancer cell lines.[4] This suggests an interference with signaling pathways essential for cancer cell proliferation and survival. The most pronounced effect was observed in HeLa cervical carcinoma cells.[5] While the precise signaling cascade remains to be elucidated, the structural similarity to plinabulin suggests a potential mechanism involving the disruption of microtubule dynamics and downstream effects on oncogenic pathways like KRAS signaling.[3]
Caption: Potential anti-tumor mechanism of Cyclo(His-Phe).
Cardiovascular Effects
In isolated rat heart models, Cyclo(His-Phe) induces a gradual reduction in heart rate and a decrease in coronary flow rate.[5] These effects are likely a direct consequence of its ion channel modulating activities, particularly the blocking of Ca2+ channels and the reduction of heart rate.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Cyclo(His-Phe).
Table 1: Cytotoxicity of Cyclo(His-Phe) Against Human Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Exposure Time | Result (% Cell Viability) | Reference |
|---|---|---|---|---|---|
| HeLa | Cervical Carcinoma | 1 mM | 72 h | 43.2 ± 6.2% | [5] |
| WHCO3 | Oesophageal Carcinoma | 1 mM | 72 h | Significant Reduction | [4][6] |
| MCF-7 | Breast Carcinoma | 1 mM | 72 h | Significant Reduction |[4][6] |
Table 2: Cardiovascular Effects of Cyclo(His-Phe) in Isolated Rat Heart
| Parameter | Concentration | Observation | Significance (P-value) | Reference |
|---|---|---|---|---|
| Heart Rate | 100 µM | Gradual reduction (~8%) | P = 0.0027 | [4][5] |
| Coronary Flow Rate | 100 µM | Decrease | P = 0.0017 |[4][5] |
Comparative Analysis: The Cyclo(His-Pro) Signaling Pathways
In contrast to Cyclo(His-Phe), the signaling pathways affected by the closely related dipeptide, Cyclo(His-Pro) (CHP), are well-documented. CHP is recognized for its neuroprotective and anti-inflammatory properties, which are mediated through the Nrf2 and NF-κB signaling pathways.[7][8]
-
Nrf2 Pathway Activation: CHP promotes the translocation of the transcription factor Nrf2 to the nucleus, leading to the expression of antioxidant genes.
-
NF-κB Pathway Inhibition: CHP prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.[7]
This established mechanism for CHP provides a valuable hypothetical framework for future investigations into the specific intracellular targets of Cyclo(His-Phe).
Caption: Known signaling pathways modulated by Cyclo(His-Pro).
Key Experimental Protocols
The following methodologies are central to the investigation of Cyclo(His-Phe)'s biological activities.
Cytotoxicity Screening (MTT Assay)
This protocol is used to assess the effect of Cyclo(His-Phe) on the viability of cancer cell lines.[5]
-
Cell Culture: HeLa, WHCO3, and MCF-7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of Cyclo(His-Phe) (e.g., up to 1 mM). A positive control (e.g., melphalan) and a vehicle control are included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Isolated Heart Perfusion (Langendorff Setup)
This ex vivo method is used to evaluate the direct cardiac effects of Cyclo(His-Phe).[5]
-
Heart Isolation: Rats are anesthetized, and their hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at 37°C.
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes) to achieve a steady baseline of heart rate and coronary flow.
-
Drug Infusion: A solution of Cyclo(His-Phe) (e.g., 100 µM) is infused into the perfusion line at a constant rate.
-
Data Recording: Heart rate (measured via a transducer connected to the apex) and coronary flow rate (collected from the effluent) are continuously recorded before, during, and after drug administration.
-
Analysis: Changes in cardiac parameters are analyzed and compared to the baseline and a time-matched control group.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in single cells.[4]
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from rat hearts.
-
Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of a single myocyte to form a high-resistance seal. The membrane patch is then ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents (e.g., Na+, Ca2+, K+ currents).
-
Drug Application: Cyclo(His-Phe) is applied to the cell via the extracellular perfusion solution.
-
Current Measurement: The resulting changes in ion channel currents are recorded and measured.
-
Analysis: The effects of Cyclo(His-Phe) on current amplitude, kinetics, and voltage-dependence are analyzed to determine its specific actions on different ion channels.
Caption: Experimental workflow for characterizing Cyclo(His-Phe).
Conclusion and Future Directions
Cyclo(His-Phe) is a bioactive cyclic dipeptide with demonstrated anti-tumor and cardiotropic activities. The primary mechanism of action appears to be the modulation of Na+, Ca2+, and K+ ion channels. While this represents a direct form of cell signaling, the downstream consequences of this modulation and the potential for other intracellular targets remain largely unexplored.
Future research should focus on:
-
Elucidating Downstream Pathways: Investigating the effects of Cyclo(His-Phe)-induced ion channel modulation on intracellular signaling cascades such as MAPK, PI3K/Akt, and calcium-dependent pathways.
-
Target Deconvolution: Identifying specific protein binding partners of Cyclo(His-Phe) to uncover novel mechanisms of action.
-
Validating the Plinabulin Link: Exploring whether Cyclo(His-Phe) itself can disrupt tubulin polymerization and affect KRAS signaling, similar to its more complex analogue.
-
Broader Screening: Expanding cytotoxicity and signaling studies to a wider range of cancer types and non-cancerous cell lines to determine specificity and potential therapeutic windows.
By building on the foundational knowledge outlined in this guide, the scientific community can further unravel the therapeutic potential of Cyclo(His-Phe) and its role in complex cellular communication networks.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 56586-95-9: cyclo(his-phe) | CymitQuimica [cymitquimica.com]
- 3. Active site remodelling of a cyclodipeptide synthase redefines substrate scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An investigation into the biological activity of the selected histidine-containing diketopiperazines cyclo(His-Phe) and cyclo(His-Tyr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Cyclo(His-Phe): A Technical Guide to Bioavailability and Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(His-Phe), also known as Cyclo(histidyl-proline) or CHP, is a cyclic dipeptide with significant neuroprotective, anti-inflammatory, and antioxidant properties.[1] As a metabolite of thyrotropin-releasing hormone (TRH) or derived from dietary sources, its ability to be orally absorbed and cross the blood-brain barrier (BBB) makes it a compelling molecule of interest for therapeutic development in neurological disorders.[2][3] This technical guide provides an in-depth overview of the current understanding of Cyclo(His-Phe)'s bioavailability and its transport across the blood-brain barrier, complete with experimental protocols and pathway visualizations.
Quantitative Pharmacokinetic and Permeability Data
Quantitative data for Cyclo(His-Phe) remains limited in publicly accessible literature. The following tables summarize the available qualitative and semi-quantitative data. For comparative purposes, data on other cyclic dipeptides or relevant compounds are included with clear notation.
Table 1: Oral Bioavailability and Pharmacokinetic Parameters
| Parameter | Species | Value/Observation | Notes |
| Oral Absorption | Mouse | Radioactivity detected in blood, brain, and other tissues after oral administration of 125I-labeled Cyclo(His-Phe).[4] | This indicates that the compound is absorbed from the gastrointestinal tract. |
| Human | Plasma levels of Cyclo(His-Phe) significantly increased from a baseline of 7.69 +/- 0.50 pmol/mL to 9.18 +/- 0.48 pmol/mL at 120 minutes after ingestion of a CHP-containing supplement.[5] | This confirms oral absorption in humans, though it is not a formal bioavailability study. | |
| Intact Peptide in Blood | Mouse | 25-32% of radioactivity in blood 30 minutes after oral administration was intact 125I-labeled Cyclo(His-Phe).[4] | This suggests some degree of first-pass metabolism or degradation. |
| Blood Levels Post-Oral vs. IV | Mouse | Blood radioactivity levels after oral administration were approximately one-half to one-fourth of those found after intravenous injection.[4] | This provides a rough estimation of oral bioavailability. |
| Challenges to Oral Bioavailability | General | Enzymatic degradation in the gastrointestinal tract and low permeability across the intestinal epithelium are primary challenges.[2] | Its cyclic structure offers more resistance to degradation than linear peptides.[2] |
Table 2: Blood-Brain Barrier Permeability Data
| Parameter | Model | Value/Observation | Notes |
| BBB Permeability | In vivo (Mouse) | Radioactivity from 125I-labeled Cyclo(His-Phe) was detected in the brain at levels higher than could be accounted for by vascular space after oral administration.[4] | This confirms that Cyclo(His-Phe) crosses the blood-brain barrier. |
| In vivo (Rat) | Cyclo(His-Phe) is transported across the BBB via a nonsaturable mechanism.[6] The rate of entry is low but is offset by a long half-life in the blood and high enzymatic resistance, allowing for accumulation in the CNS.[6] | Transport is not dependent on serum protein binding.[6] | |
| Transport Mechanism | General | Recognized by various transporters, which aids in its gastrointestinal absorption and BBB permeation.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the bioavailability and blood-brain barrier permeability of cyclic peptides like Cyclo(His-Phe).
Protocol 1: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of Cyclo(His-Phe).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Drug Formulation: Cyclo(His-Phe) dissolved in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Dosing:
-
Intravenous (IV) Group: Administer Cyclo(His-Phe) solution at a dose of 5 mg/kg via the tail vein.
-
Oral (PO) Group: Administer Cyclo(His-Phe) solution at a dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or tail vein at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dosing into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled version of Cyclo(His-Phe)).[2]
-
Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.[8]
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a C18 reversed-phase column. Use a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2] Monitor the specific precursor-to-product ion transition for Cyclo(His-Phe) in positive electrospray ionization (ESI+) mode.[2]
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) x 100.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of Cyclo(His-Phe) and identify potential for active transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. A TEER value above 300 Ω·cm² typically indicates good monolayer integrity.
-
Transport Study:
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add Cyclo(His-Phe) solution (e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh, drug-free buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add Cyclo(His-Phe) solution to the basolateral chamber.
-
Add fresh, drug-free buffer to the apical chamber.
-
-
-
Sampling: At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
Sample Analysis (LC-MS/MS): Quantify the concentration of Cyclo(His-Phe) in the collected samples using a validated LC-MS/MS method as described in Protocol 1.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[2]
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 3: In Situ Brain Perfusion in Rats
Objective: To measure the unidirectional influx of Cyclo(His-Phe) across the blood-brain barrier.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g). Expose the common carotid artery and ligate its external branches. Insert a catheter into the common carotid artery.
-
Perfusion:
-
Initiate a pre-perfusion for 30 seconds with a physiological buffer (e.g., Krebs-Henseleit bicarbonate buffer, 37°C) to wash out the cerebral blood.
-
Switch to the perfusion buffer containing a known concentration of radioactively labeled Cyclo(His-Phe) (e.g., [¹²⁵I]Cyclo(His-Phe)) and a vascular space marker (e.g., [¹⁴C]sucrose).
-
Perfuse for a short, defined period (e.g., 15, 30, 60 seconds).
-
-
Sample Collection: At the end of the perfusion, decapitate the animal and dissect different brain regions (e.g., cortex, hippocampus).
-
Sample Analysis:
-
Weigh and solubilize the brain samples.
-
Measure the radioactivity of both the labeled Cyclo(His-Phe) and the vascular space marker using a liquid scintillation counter.
-
-
Data Analysis:
-
Correct the brain concentration of labeled Cyclo(His-Phe) for the vascular space by subtracting the contribution from the vascular marker.
-
Calculate the unidirectional influx constant (Ki) using the formula: Ki = C_br / (∫C_p dt), where C_br is the brain concentration of the radiotracer at the end of perfusion, and ∫C_p dt is the integral of the perfusate concentration over time.
-
Mandatory Visualizations
Experimental and Analytical Workflow
Caption: Experimental workflow for assessing Cyclo(His-Phe) bioavailability and BBB permeability.
Signaling Pathways Modulated by Cyclo(His-Phe)
Caption: Signaling pathways modulated by Cyclo(His-Phe).
Conclusion
Cyclo(His-Phe) demonstrates promising pharmacokinetic properties, including oral absorption and the ability to cross the blood-brain barrier. These characteristics, combined with its neuroprotective and anti-inflammatory effects mediated through the Nrf2 and NF-κB signaling pathways, position it as a strong candidate for further investigation in the context of neurological diseases. While more comprehensive quantitative data is needed to fully elucidate its pharmacokinetic and pharmacodynamic profile, the experimental frameworks outlined in this guide provide a solid foundation for future research in this area. The continued exploration of Cyclo(His-Phe) and its mechanisms of action holds significant potential for the development of novel neurotherapeutics.
References
- 1. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally administered cyclo(His-Pro) reduces ethanol-induced narcosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The bioactive peptide cyclo(His-Pro) may be absorbed following ingestion of nutritional supplements that contain it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Antioxidant Properties of Histidine-Containing Dipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histidine-containing dipeptides (HCDs), notably carnosine and anserine (B1665513), are naturally occurring compounds abundant in muscle and brain tissues.[1] Their significant antioxidant capabilities have garnered substantial interest for therapeutic and nutraceutical applications. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of HCDs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. The antioxidant action of these dipeptides is multifaceted, involving direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and inhibition of lipid peroxidation.[2][3] The imidazole (B134444) ring of the histidine residue is central to these activities.[1] This document aims to be a comprehensive resource for professionals in biochemistry, pharmacology, and drug development.
Core Antioxidant Mechanisms
The antioxidant efficacy of histidine-containing dipeptides arises from a combination of synergistic actions:
-
Reactive Oxygen Species (ROS) Scavenging: HCDs are proficient scavengers of various ROS, including hydroxyl radicals (•OH) and peroxyl radicals.[1][4] This direct quenching of free radicals mitigates cellular damage induced by oxidative stress. The imidazole ring of the histidine residue can donate a hydrogen atom to neutralize these reactive species.[1]
-
Metal Ion Chelation: Transition metals such as copper (Cu²⁺) and iron (Fe²⁺) can catalyze the formation of the highly reactive hydroxyl radical through the Fenton reaction. The imidazole group of HCDs can chelate these metal ions, rendering them inactive and preventing the initiation of oxidative chain reactions.[2][5]
-
Inhibition of Lipid Peroxidation: Cell membranes are highly susceptible to oxidative damage via lipid peroxidation. HCDs protect the integrity and function of cell membranes by inhibiting this process.[6] This protective effect is achieved through both their radical scavenging and metal ion chelating properties. Furthermore, carnosine is a potent scavenger of reactive aldehydes, such as 4-hydroxy-trans-2-nonenal (HNE), which are toxic by-products of lipid peroxidation.[6][7]
-
Modulation of Intracellular Signaling Pathways: Beyond direct chemical interactions, HCDs can also modulate intracellular signaling pathways that govern the cellular antioxidant defense system. For instance, carnosine can upregulate the expression of the transcription factor Nrf2, which in turn leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
Quantitative Antioxidant Activity
The antioxidant capacities of carnosine and anserine have been quantified using a variety of in vitro assays. The following table summarizes available data, offering a comparative overview of their efficacy.
| Dipeptide | Assay | Method | Result | Reference |
| Carnosine | Inhibition of Linoleic Acid Autoxidation | Ferric Thiocyanate | Strongest antioxidant activity among tested compounds (0.5-40 mM) | [8] |
| DPPH Radical Scavenging | Spectrophotometry | Effective scavenger, activity increases with concentration | [8] | |
| Reducing Power | Spectrophotometry | Showed reducing power, indicating electron-donating ability | [8] | |
| Cu²⁺ Chelating Ability | Spectrophotometry | Effective chelator | [8][9] | |
| Peroxyl Radical Scavenging | 53% inhibition | [10] | ||
| Anserine | Inhibition of Linoleic Acid Autoxidation | Ferric Thiocyanate | Lower activity than carnosine, peaked at 10 mM | [8] |
| DPPH Radical Scavenging | Spectrophotometry | Showed scavenging activity | [8] | |
| Reducing Power | Spectrophotometry | Greatest reducing power among all tested compounds (2.5-40 mM) | [8] | |
| Cu²⁺ Chelating Ability | Spectrophotometry | Effective chelator | [8][9] | |
| Peroxyl Radical Scavenging | 39% inhibition | [10] | ||
| Histidine | Peroxyl Radical Scavenging | 42% inhibition | [10] | |
| DPPH Radical Scavenging | Spectrophotometry | 4.48% scavenging at 25 mM | [10] |
Note: Direct IC50 values for histidine-containing dipeptides in some assays were not consistently available across the cited literature, hence descriptive results are provided.
Experimental Protocols
Detailed methodologies for key antioxidant assays tailored for the evaluation of histidine-containing dipeptides are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, measured spectrophotometrically.[1]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Histidine-containing dipeptides (test samples)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and stored in the dark.
-
Sample Preparation: Create a series of concentrations for the test dipeptides and the positive control.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution (e.g., 100 µL) to a fixed volume of the DPPH solution (e.g., 100 µL).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> ] x 100 WhereAcontrolngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution without the sample, andAcontrolngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> is the absorbance of the reaction mixture with the sample.Asample -
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from the dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[1]
-
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
-
Histidine-containing dipeptides (test samples)
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare a series of concentrations for the test dipeptides and the positive control.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> ] x 100 WhereAcontrolngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> is the absorbance of the ABTS•+ working solution without the sample, andAcontrolngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> is the absorbance of the reaction mixture with the sample.Asample -
IC50 Determination: The IC50 value is determined from the dose-response curve.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured spectrophotometrically at 532 nm.[1]
-
Materials:
-
Lipid source (e.g., linoleic acid, tissue homogenate)
-
Pro-oxidant (e.g., FeSO₄, AAPH)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Histidine-containing dipeptides (test samples)
-
Positive control (e.g., BHT, Trolox)
-
Water bath
-
Spectrophotometer
-
-
Procedure:
-
Induction of Lipid Peroxidation: Prepare a reaction mixture containing the lipid source, the pro-oxidant, and different concentrations of the test dipeptides or positive control. Incubate the mixture at 37°C for a specific period (e.g., 1 hour).
-
Termination of Reaction: Stop the reaction by adding TCA solution to precipitate proteins and other macromolecules.
-
Color Development: Add TBA solution to the mixture and heat it in a boiling water bath for a set time (e.g., 15-20 minutes) to facilitate the formation of the MDA-TBA adduct.
-
Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated as: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> ] x 100 WhereAcontrolngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> is the absorbance of the control reaction (without the test sample), andAcontrolngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> is the absorbance of the reaction with the test sample.Asample -
IC50 Determination: The IC50 value is determined from the dose-response curve.
-
Visualization of Pathways and Workflows
Signaling Pathway Modulation by Histidine-Containing Dipeptides
Caption: Nrf2 signaling pathway modulation by HCDs.
Experimental Workflow for In Vitro Antioxidant Activity Assessment
Caption: Workflow for assessing HCD antioxidant activity.
Conclusion
Histidine-containing dipeptides, particularly carnosine and anserine, exhibit robust antioxidant properties through a variety of mechanisms. Their ability to scavenge free radicals, chelate pro-oxidant metals, inhibit lipid peroxidation, and modulate cellular antioxidant defenses makes them compelling candidates for further investigation in the context of diseases associated with oxidative stress. The standardized protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals aiming to explore the therapeutic potential of these intriguing biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does carnosine possess direct antioxidant activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. "Antioxidant activities of carnosine, anserine, some free amino acids a" by H.-C. Wu, C.-Y. Shiau et al. [jfda-online.com]
- 10. ccsenet.org [ccsenet.org]
Cyclo(His-Phe): A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(His-Phe), a cyclic dipeptide, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of Cyclo(His-Phe)'s therapeutic applications, with a primary focus on its neuroprotective, anticancer, and metabolic regulatory properties. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the key signaling pathways involved are presented to facilitate further research and accelerate drug development efforts in this promising area. While some data from the closely related and more extensively studied Cyclo(His-Pro) is included for comparative purposes, the focus remains on the known and potential applications of Cyclo(His-Phe).
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest class of cyclic peptides, formed from the condensation of two amino acids. Their constrained cyclic structure confers enhanced stability against enzymatic degradation and improved bioavailability compared to their linear counterparts, making them attractive candidates for therapeutic development. Cyclo(His-Phe) (CHP), derived from the amino acids histidine and phenylalanine, has been the subject of various studies investigating its biological effects. This document synthesizes the existing literature to provide a comprehensive technical resource for researchers exploring the therapeutic utility of Cyclo(His-Phe).
Therapeutic Applications
The primary therapeutic areas where Cyclo(His-Phe) and related CDPs have shown promise include neuroprotection, oncology, and metabolic diseases.
Neuroprotection
A growing body of evidence suggests that cyclic dipeptides possess significant neuroprotective properties, primarily attributed to their anti-inflammatory and antioxidant effects. While much of the research has focused on Cyclo(His-Pro), the structural similarity and shared motifs suggest a strong potential for Cyclo(His-Phe) to exhibit comparable activities. The key mechanisms implicated in the neuroprotective effects of these compounds involve the modulation of the NF-κB and Nrf2 signaling pathways.
Signaling Pathways in Neuroprotection
-
Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In neurodegenerative diseases, chronic activation of NF-κB in glial cells contributes to neuroinflammation and neuronal damage. Cyclo(His-Phe) is thought to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and protecting neurons from inflammatory damage.
-
Activation of Nrf2 Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Activation of the Nrf2 pathway leads to the expression of a suite of antioxidant and cytoprotective genes. It is hypothesized that Cyclo(His-Phe) can activate Nrf2, enhancing the cellular defense against oxidative stress, a key pathological feature of many neurodegenerative disorders.[1]
Caption: Inhibition of the NF-κB signaling pathway by Cyclo(His-Phe).
Caption: Activation of the Nrf2 antioxidant response pathway by Cyclo(His-Phe).
Anticancer Activity
Cyclic dipeptides, including those with a Phe residue, have demonstrated notable anticancer properties in various preclinical models.[2] The proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation.
Quantitative Data: Anticancer Activity of Cyclo(Phe-Pro)
While specific IC50 values for Cyclo(His-Phe) are not extensively reported, data for the closely related Cyclo(Phe-Pro) provide a valuable reference.
| Cell Line | Cancer Type | Assay | IC50 Value (mM) | Reference |
| HeLa | Cervical Cancer | MTT | 2.92 ± 1.55 | [3] |
| HT-29 | Colon Cancer | MTT | 4.04 ± 1.15 | [3] |
| MCF-7 | Breast Cancer | MTT | 6.53 ± 1.26 | [3] |
Experimental Workflow for Anticancer Activity Screening
Caption: Experimental workflow for evaluating the anticancer properties of Cyclo(His-Phe).
Metabolic Regulation
Recent studies have highlighted the potential of cyclic dipeptides, particularly Cyclo(His-Pro), in managing metabolic disorders such as Non-Alcoholic Fatty Liver Disease (NAFLD).[4][5] These compounds have been shown to reduce liver steatosis, inflammation, and fibrosis in animal models.[4][5] Given the structural similarities, Cyclo(His-Phe) is a promising candidate for investigation in this therapeutic area. The mechanism is thought to involve the modulation of inflammatory and metabolic pathways.
Quantitative Data: Effects of Cyclo(His-Pro) in a NAFLD Mouse Model [4]
| Parameter | Western Diet (WD) | WD + Cyclo(His-Pro) (20 mg/kg) |
| Body Weight Gain (g) | ~15 g | ~10 g |
| Liver Weight (g) | ~2.5 g | ~1.5 g |
| NAFLD Activity Score | High | Significantly Reduced |
| Hepatic Steatosis | Extensive | Reduced |
| Hepatic Inflammation | Present | Reduced |
| Hepatic Fibrosis | Present | Reduced |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of Cyclo(His-Phe)'s therapeutic potential.
Cell Viability/Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cyclo(His-Phe) in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]
In Vitro Neuroprotection Assay
Principle: To assess the neuroprotective effect of Cyclo(His-Phe) against oxidative stress-induced neuronal cell death. The SH-SY5Y human neuroblastoma cell line is a commonly used model.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of Cyclo(His-Phe) (e.g., 1-100 µM) and incubate for 1-2 hours.
-
Induction of Neurotoxicity: Add a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate (B1630785) to the wells to induce oxidative stress and neuronal damage.
-
Incubation: Co-incubate the cells with Cyclo(His-Phe) and the neurotoxin for 24 hours.
-
Assessment of Cell Viability: Determine cell viability using the MTT assay as described in section 3.1. An increase in cell viability in the presence of Cyclo(His-Phe) compared to the toxin-only control indicates a neuroprotective effect.[8]
In Vivo NAFLD Animal Model
Principle: To evaluate the therapeutic efficacy of Cyclo(His-Phe) in a diet-induced mouse model of NAFLD.
Protocol:
-
Animal Model: Use male C57BL/6J mice. Induce NAFLD by feeding a Western diet (high in fat and sucrose) for a specified period (e.g., 16 weeks). House the animals at thermoneutrality (30°C) to exacerbate the phenotype.[4]
-
Treatment: Administer Cyclo(His-Phe) orally (e.g., via gavage) at a predetermined dose (e.g., 20 mg/kg/day) for the duration of the study or for a therapeutic intervention period. A control group should receive the vehicle.
-
Monitoring: Monitor body weight, food intake, and general health throughout the study.
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue.
-
Blood Analysis: Measure plasma levels of liver enzymes (ALT, AST), glucose, insulin, and lipids.
-
Liver Analysis:
-
Histology: Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, and fibrosis. Calculate the NAFLD Activity Score (NAS).
-
Gene Expression: Analyze the expression of genes involved in inflammation, fibrosis, and lipid metabolism using qRT-PCR or RNA-seq.
-
Biochemical Assays: Measure hepatic triglyceride and cholesterol content.[4][5]
-
-
Conclusion and Future Directions
Cyclo(His-Phe) is a promising cyclic dipeptide with multifaceted therapeutic potential. Preclinical evidence, supported by data from structurally similar compounds, strongly suggests its utility in neuroprotection, cancer therapy, and the management of metabolic diseases. The mechanisms of action, particularly the modulation of the NF-κB and Nrf2 signaling pathways, provide a solid foundation for further investigation.
Future research should focus on:
-
Generating more extensive quantitative data for Cyclo(His-Phe) across a wider range of cancer cell lines and neurotoxicity models.
-
Elucidating the precise molecular targets and downstream effectors of Cyclo(His-Phe) in different disease contexts.
-
Conducting comprehensive in vivo efficacy and safety studies for its various potential applications.
-
Exploring synthetic modifications of the Cyclo(His-Phe) scaffold to optimize its potency, selectivity, and pharmacokinetic properties.
This technical guide provides a robust starting point for researchers and drug development professionals to explore and harness the therapeutic potential of Cyclo(His-Phe). The detailed protocols and summarized data are intended to streamline experimental design and accelerate the translation of this promising molecule from the laboratory to the clinic.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. benchchem.com [benchchem.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Cyclo(His-Pro): A further step in the management of steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo(His-Pro): A further step in the management of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Cyclo(His-Phe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(His-Phe), a cyclic dipeptide (also known as a 2,5-diketopiperazine), has emerged as a molecule of significant interest in biomedical research. Exhibiting a range of biological activities, it has shown potential as an anti-tumor and antifungal agent. Notably, studies have indicated its ability to modulate ion channels and induce apoptosis in cancer cells, making it a valuable scaffold for the development of novel therapeutics. The solid-phase peptide synthesis (SPPS) of Cyclo(His-Phe) offers a streamlined and efficient method for its production, facilitating further investigation into its therapeutic applications. This document provides a detailed protocol for the Fmoc-based solid-phase synthesis of Cyclo(His-Phe), focusing on an on-resin cyclization and cleavage strategy.
Principle of the Method
The synthesis of Cyclo(His-Phe) is achieved through a standard Fmoc/tBu solid-phase peptide synthesis strategy. The linear dipeptide is assembled on a Wang resin, starting with the loading of the first amino acid, Phenylalanine. The imidazole (B134444) side chain of Histidine, the second amino acid, is protected with a Trityl (Trt) group to prevent side reactions during synthesis. Following the assembly of the linear H-His(Trt)-Phe-Wang resin, a key cyclization-cleavage step is induced. This "cyclocleavage" reaction involves the intramolecular attack of the deprotected N-terminal amine of Histidine on the ester linkage of Phenylalanine to the resin, resulting in the formation of the diketopiperazine ring and its concomitant release from the solid support. Subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC) yields the final Cyclo(His-Phe) product.
Data Presentation
The successful synthesis of Cyclo(His-Phe) relies on the careful control of several quantitative parameters. The following tables summarize the key reagents and conditions for each major step of the protocol.
Table 1: Materials and Reagents for Cyclo(His-Phe) Synthesis
| Reagent/Material | Specification/Supplier | Purpose |
| Resin | ||
| Fmoc-Phe-Wang Resin | 100-200 mesh, ~0.6 mmol/g loading | Solid support for peptide assembly |
| Amino Acids | ||
| Fmoc-His(Trt)-OH | Peptide synthesis grade | Building block for the peptide chain |
| Coupling Reagents | ||
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Activating agent for amide bond formation |
| DIPEA | N,N-Diisopropylethylamine | Base for coupling reaction |
| Deprotection Reagent | ||
| Piperidine (B6355638) | Reagent grade | For removal of the Fmoc protecting group |
| Solvents | ||
| DMF | N,N-Dimethylformamide, peptide synthesis grade | Primary solvent for washing and reactions |
| DCM | Dichloromethane, ACS grade | Solvent for washing |
| Cyclization/Cleavage | ||
| Piperidine | Reagent grade | Base to induce cyclocleavage |
| Purification | ||
| Acetonitrile (B52724) (ACN) | HPLC grade | Mobile phase for RP-HPLC |
| Trifluoroacetic acid (TFA) | Reagent grade | Mobile phase additive for RP-HPLC |
| Water | HPLC grade | Mobile phase for RP-HPLC |
Table 2: Key Parameters for Solid-Phase Synthesis of Cyclo(His-Phe)
| Step | Parameter | Recommended Value/Condition | Duration |
| Resin Swelling | Solvent | DMF | 30 min |
| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | 2 x 10 min |
| Amino Acid Coupling | Fmoc-His(Trt)-OH | 3.0 eq. | 2 hours |
| HBTU | 2.9 eq. | 2 hours | |
| DIPEA | 6.0 eq. | 2 hours | |
| Final Fmoc Deprotection | Reagent | 20% Piperidine in DMF | 2 x 10 min |
| On-Resin Cyclization & Cleavage | Reagent | 20% Piperidine in DMF | 24 hours |
| Temperature | Room Temperature | 24 hours | |
| Purification | Column | C18 Reverse-Phase HPLC | - |
| Mobile Phase A | 0.1% TFA in Water | - | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | - | |
| Gradient | 5-95% B over 30 min | - |
Experimental Protocols
Resin Preparation and Swelling
-
Place Fmoc-Phe-Wang resin (1.0 g, ~0.6 mmol) in a solid-phase synthesis vessel.
-
Add DMF (10 mL) to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the vessel.
Fmoc Deprotection of Phenylalanine
-
Add a solution of 20% piperidine in DMF (10 mL) to the swollen resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and then with DCM (3 x 10 mL) to remove residual piperidine.
Coupling of Fmoc-His(Trt)-OH
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq., ~1.8 mmol), HBTU (2.9 eq., ~1.74 mmol) in DMF (8 mL).
-
Add DIPEA (6 eq., ~3.6 mmol) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected H-Phe-Wang resin.
-
Agitate the mixture for 2 hours at room temperature to ensure complete coupling.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).
Final Fmoc Deprotection of Histidine
-
Add a solution of 20% piperidine in DMF (10 mL) to the H-His(Trt)-Phe-Wang resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and then with DCM (3 x 10 mL).
On-Resin Cyclization and Cleavage (Cyclocleavage)
-
Add a solution of 20% piperidine in DMF (10 mL) to the deprotected H-His(Trt)-Phe-Wang resin.
-
Agitate the reaction mixture at room temperature for 24 hours. This extended treatment with a base facilitates the intramolecular cyclization to form the diketopiperazine, which is simultaneously cleaved from the Wang resin.
-
Filter the resin and collect the filtrate, which now contains the crude Cyclo(His-Phe).
-
Wash the resin with additional DMF (2 x 5 mL) and combine the filtrates.
-
Remove the DMF from the combined filtrate under reduced pressure.
Purification
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the crude Cyclo(His-Phe) by reverse-phase HPLC using a C18 column.
-
Employ a linear gradient of 5% to 95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.
-
Monitor the elution profile at 220 nm and collect the fractions containing the pure product.
-
Confirm the identity of the product by mass spectrometry.
-
Lyophilize the pure fractions to obtain Cyclo(His-Phe) as a white powder.
Visualizations
Experimental Workflow
Application Notes and Protocols for the Liquid-Phase Synthesis of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the liquid-phase synthesis of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs). The following sections detail various methodologies, ranging from classical thermal cyclization to modern microwave-assisted techniques. This document includes experimental procedures and comparative data to assist researchers in selecting the most suitable method for their specific applications.
Introduction to Liquid-Phase Synthesis of Cyclic Dipeptides
Cyclic dipeptides represent the smallest class of cyclic peptides and are defined by a six-membered diketopiperazine ring.[1] They are abundant in nature and demonstrate a wide array of biological activities, positioning them as valuable scaffolds in drug discovery and development.[1][2] Liquid-phase synthesis provides a scalable and versatile route for preparing CDPs, enabling more straightforward purification and handling of intermediates compared to solid-phase techniques.[1][3][4][5]
The fundamental principle of liquid-phase CDP synthesis is the intramolecular cyclization of a linear dipeptide precursor.[1] This is generally accomplished by activating the C-terminal carboxyl group, which then reacts with the N-terminal amino group.[1] A variety of strategies have been developed to promote this cyclization, each offering distinct advantages in terms of reaction time, yield, and compatibility with different substrates.[1]
General Workflow for Liquid-Phase CDP Synthesis
The synthesis of cyclic dipeptides in the liquid phase typically follows a two-step process: the formation of a linear dipeptide precursor, followed by an intramolecular cyclization reaction.[1] The use of protecting groups is often necessary to prevent undesirable side reactions during the initial peptide coupling.[1]
Caption: General workflow for the liquid-phase synthesis of cyclic dipeptides.
Experimental Protocols
Protocol 1: General Procedure for the Homogeneous Phase Synthesis of 2,6-Diketopiperazines
This protocol is adapted from a method for preparing 1,3-disubstituted 2,6-diketopiperazines.[6]
Step 1: Synthesis of the Linear Amide
-
To a solution of an N-protected amino acid (10 mmol), a primary amine (10 mmol), and hydroxybenzotriazole (B1436442) (4.1 g, 30 mmol) in dry DMF (70 mL), add EDC·HCl (6 g, 12 mmol).[6]
-
Stir the reaction for 6 hours at room temperature.[6]
-
Work up the reaction by partitioning between ethyl acetate (B1210297) and water (70/70 mL).[6]
-
Isolate the resulting amide.
Step 2: Intramolecular Cyclization
-
The intramolecular cyclization of the secondary amide over the acylating benzyl (B1604629) ester is performed under basic conditions to form the final 2,6-diketopiperazine.[6]
Protocol 2: Synthesis of Proline-Containing Cyclic Dipeptides in Alkaline Aqueous Solution
This protocol describes the spontaneous formation of proline-containing DKPs from linear dipeptides.[7][8]
-
Mix the linear dipeptide (0.1 mmol) in 1 mL of an alkaline aqueous solution.[7][8]
-
Adjust the pH of the reaction mixture to 11 using 10 M NaOH.[7][8]
Protocol 3: One-Pot Synthesis of L-Proline-Based Cyclic Dipeptides
This method utilizes a catalyst-free, one-pot approach in water.[9]
Step 1: Linear Dipeptide Synthesis
-
Couple N-Boc-protected amino acids with L-proline methyl ester hydrochloride in a DMF solution.[9]
-
Use N,N-diisopropylethylamine (DIPEA) and 2-(1H-benzotriazol-1-yl)-1,1,3,3,-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling reagent at room temperature.[9]
Step 2: N-Boc Deprotection and Cyclization
-
Achieve N-Boc deprotection and cyclization in a single step by using water as the solvent under autoclave conditions at 130°C for 4 hours.[9]
-
Purify the resulting cyclic dipeptides using column chromatography.[9]
Data Presentation: Comparison of Synthesis Methods
| Method | Key Reagents/Conditions | Reaction Time | Temperature | Yield | Notes | Reference |
| Homogeneous Phase Synthesis | N-protected amino acid, primary amine, EDC·HCl, HOBt, DMF | 6 hours (coupling) | Room Temperature | - | - | [6] |
| Alkaline Aqueous Solution | Linear dipeptide, 10 M NaOH | 1 day | 55°C | - | Spontaneous cyclization of proline-containing dipeptides.[7][8] | [7][8] |
| One-Pot Synthesis in Water | N-Boc-amino acid, L-proline methyl ester HCl, DIPEA, HBTU; Water (autoclave) | 4 hours (cyclization) | 130°C | 70-92% | Catalyst-free cyclization.[9] | [9] |
| Phosphorus Trichloride Method | L-amino acids, PCl₃, THF | 2-4 hours | Reflux | - | Used for both homo- and hetero-cyclic dipeptides.[9] | [9] |
| T3P® Mediated Synthesis | N-Fmoc-amino acid, DIPEA, T3P® | 5 minutes (coupling) | - | 91-98% | Fast reaction with water-soluble by-products.[10] | [10] |
Methodological Diagrams
Caption: Workflow for the synthesis of proline-containing cyclic dipeptides.
Caption: One-pot synthesis of L-proline-based cyclic dipeptides.
Advantages of Liquid-Phase Synthesis
Liquid-phase peptide synthesis (LPPS) offers several advantages, particularly for the synthesis of shorter peptides like cyclic dipeptides.[11][12] The homogeneous reaction system allows for easier control of impurities and side reactions can be minimized by a rational selection of protecting groups and reagents.[3] For products with significant solubility differences, classical separation methods such as recrystallization and extraction can be employed to obtain high-purity peptide products.[3]
LPPS provides greater flexibility in reaction conditions, which is beneficial for challenging sequences that may require specialized coupling conditions.[4] It is also well-suited for large-scale production where it can be more economical due to improved overall yields and reduced consumption of raw materials.[4] Furthermore, LPPS is a more sustainable option as it generally requires fewer reagents and solvents compared to solid-phase synthesis.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 4. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. mdpi.com [mdpi.com]
- 11. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. bachem.com [bachem.com]
Purification of Cyclo(His-Phe) Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of the cyclic dipeptide Cyclo(L-Histidyl-L-Phenylalanine), herein referred to as Cyclo(His-Phe), utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is a cornerstone for isolating and purifying peptides and other biomolecules due to its high resolution and efficiency.[1][2][3] The protocols and data presented herein offer a robust framework for achieving high-purity Cyclo(His-Phe) suitable for a wide array of research and development applications.
Introduction to Cyclo(His-Phe) and RP-HPLC Purification
Cyclo(His-Phe) is a cyclic dipeptide with diverse biological activities, making it a molecule of significant interest in various fields, including drug discovery. Following synthesis, the crude product is typically a heterogeneous mixture containing the target molecule alongside impurities such as unreacted amino acids, linear dipeptides, and other side-products. RP-HPLC is the premier technique for purifying such complex mixtures.[4]
The fundamental principle of RP-HPLC lies in the differential partitioning of analytes between a nonpolar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[1] Molecules are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[1] By carefully manipulating the composition of the mobile phase, typically through a gradient of increasing organic solvent, compounds can be selectively eluted and isolated.
Physicochemical Properties of Cyclo(His-Phe)
A comprehensive understanding of the physicochemical properties of Cyclo(His-Phe) is critical for developing an effective purification strategy.
| Property | Value | Reference/Note |
| Molecular Formula | C₁₅H₁₆N₄O₂ | |
| Molecular Weight | 284.31 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Methanol (B129727). Limited water solubility. | It is advisable to dissolve the sample in the mobile phase or a compatible solvent like DMSO.[5] |
| pKa | The imidazole (B134444) group of Histidine has a pKa of ~6.0. The overall charge of the molecule will be pH-dependent. | Adjusting the mobile phase pH can significantly impact retention and selectivity.[6][7] |
Experimental Protocols
A typical workflow for the purification of Cyclo(His-Phe) involves an initial analytical-scale method development phase, followed by a scale-up to a preparative-scale for isolating larger quantities of the pure compound.[1]
Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-Phase C18 column (analytical and preparative scale).
-
HPLC-grade water.
-
HPLC-grade acetonitrile (B52724) (ACN) or methanol (MeOH).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Crude Cyclo(His-Phe) sample.
-
Syringe filters (0.22 µm or 0.45 µm).
-
Lyophilizer (for product recovery).
Experimental Workflow Diagram
Caption: A generalized workflow for the purification of Cyclo(His-Phe) using RP-HPLC.
Protocol 1: Analytical RP-HPLC Method Development
This protocol outlines a starting point for developing a separation method for Cyclo(His-Phe).
1. Sample Preparation:
-
Dissolve the crude Cyclo(His-Phe) sample in a suitable solvent (e.g., a small volume of DMSO, then dilute with Mobile Phase A) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1]
2. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 214 nm (peptide bond) and 254 nm (phenylalanine)[4] |
| Injection Volume | 10-20 µL |
| Gradient | 5% to 60% B over 30 minutes |
3. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.[1]
-
Inject the prepared sample.
-
Run the gradient elution.
-
Analyze the chromatogram to determine the retention time of Cyclo(His-Phe) and the resolution from impurities.
Protocol 2: Preparative RP-HPLC for Cyclo(His-Phe) Purification
Once the analytical method is optimized, it can be scaled up for preparative purification.
1. Sample Preparation:
-
Dissolve a larger quantity of the crude Cyclo(His-Phe) in a minimal amount of a suitable solvent.
-
Filter the solution before injection.
2. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 21.2 x 250 mm, 10 µm particle size (or similar preparative column) |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Flow Rate | 15-20 mL/min (adjust based on column dimensions) |
| Column Temperature | 25-30 °C |
| Detection | UV at 214 nm and 254 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration and column capacity) |
| Gradient | Adjust the gradient from the analytical method to ensure good separation on the preparative scale. A common starting point is a similar gradient profile over a slightly longer time. |
3. Procedure:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the crude sample.
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions with the desired purity (typically >95%).
-
Lyophilize the pooled fractions to obtain the purified Cyclo(His-Phe) as a solid.
Data Presentation and Expected Results
The following tables summarize the expected data from the purification of Cyclo(His-Phe).
Table 1: Analytical RP-HPLC Data (Example)
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Impurity 1 | 8.5 | 15 | - |
| Cyclo(His-Phe) | 15.2 | 75 | ~75% |
| Impurity 2 | 18.1 | 10 | - |
Table 2: Preparative RP-HPLC and Post-Purification Data (Example)
| Parameter | Value |
| Crude Sample Loaded | 100 mg |
| Collected Fractions (Purity >95%) | F5 - F8 |
| Purity of Pooled Fractions | >98% (determined by analytical HPLC) |
| Final Yield of Pure Product | 65 mg |
| Recovery | ~87% (of the initial amount in crude) |
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Inappropriate mobile phase composition or gradient slope.[6] | Optimize the gradient by making it shallower around the elution time of the target peak.[6] Try methanol instead of acetonitrile as the organic modifier, as this can alter selectivity.[6] |
| Peak Tailing | Column overload; secondary interactions with the stationary phase.[6] | Reduce the sample concentration or injection volume.[6] Ensure the mobile phase pH is appropriate to suppress silanol (B1196071) interactions (TFA helps with this). |
| Co-elution with Linear Peptide | The linear and cyclic forms can have very similar polarities.[6] | Fine-tune the percentage of the organic modifier.[6] Experiment with a different stationary phase (e.g., Phenyl-Hexyl) or adjust the mobile phase pH.[6] |
| Split Peaks | Sample solvent incompatibility; column contamination or degradation.[6] | Dissolve the sample in the initial mobile phase if possible.[6] Flush the column or consider replacing it if performance degrades. |
Conclusion
RP-HPLC is an indispensable and powerful technique for the purification of Cyclo(His-Phe).[1] By systematically developing and optimizing the chromatographic method, from analytical to preparative scale, researchers can achieve high-purity Cyclo(His-Phe) essential for downstream applications. The protocols and guidelines provided in this document serve as a comprehensive starting point for the successful purification of this and other related cyclic dipeptides.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Cyclo(L-Histidyl-L-Phenylalanine) by NMR and Mass Spectrometry: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the comprehensive characterization of the cyclic dipeptide Cyclo(L-Histidyl-L-Phenylalanine), herein referred to as Cyclo(His-Phe), utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Cyclo(His-Phe) is a member of the 2,5-diketopiperazine (DKP) class of compounds, which are of significant interest in drug discovery due to their rigidified peptide backbone and diverse biological activities. This document provides detailed protocols for sample preparation, data acquisition, and interpretation for the structural elucidation and verification of Cyclo(His-Phe). All quantitative NMR and MS data are presented in structured tables for clarity and ease of comparison. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams.
Introduction
Cyclic dipeptides (CDPs) or 2,5-diketopiperazines (DKPs) are the smallest and most common class of cyclic peptides. Their constrained conformational flexibility makes them attractive scaffolds for peptidomimetics in drug design, allowing for enhanced metabolic stability and oral bioavailability compared to their linear counterparts. Cyclo(His-Phe), formed from the condensation of L-histidine and L-phenylalanine, has been investigated for various biological activities. Accurate structural characterization is a prerequisite for understanding its structure-activity relationships and for its development as a potential therapeutic agent.
This application note provides a comprehensive guide to the characterization of Cyclo(His-Phe) using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and conformational analysis in solution, and Mass Spectrometry (MS) for the determination of molecular weight and fragmentation patterns, confirming the primary structure.
Materials and Methods
Materials
-
Cyclo(L-Histidyl-L-Phenylalanine) (purity >98%)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9 atom % D)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
NMR tubes (5 mm)
-
Vials for mass spectrometry
Instrumentation
-
NMR Spectrometer: 500 MHz (or higher) equipped with a 5 mm probe.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Accurately weigh 5-10 mg of Cyclo(His-Phe).
-
Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the sample until the peptide is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024
-
Spectral Width: 200 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Temperature: 298 K
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs for COSY, HSQC, and HMBC experiments were used to establish proton-proton and proton-carbon correlations.
Protocol 3: Mass Spectrometry Sample Preparation
-
Prepare a 1 mg/mL stock solution of Cyclo(His-Phe) in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
Protocol 4: Mass Spectrometry Data Acquisition
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: TOF or Orbitrap.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.
Results and Discussion
NMR Spectroscopic Analysis
The structural integrity and conformation of Cyclo(His-Phe) in solution were elucidated using 1D and 2D NMR spectroscopy. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
Table 1: Estimated ¹H NMR Chemical Shifts and Multiplicities for Cyclo(His-Phe) in DMSO-d₆.
| Atom Number | Proton | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | NH (Phe) | ~8.2 | d | ~3.5 |
| 2 | α-H (Phe) | ~4.1 | dd | ~3.5, ~8.0 |
| 3 | β-H₂ (Phe) | ~3.0 (dd), ~2.8 (dd) | m | |
| 4 | Phenyl-H | ~7.2-7.3 | m | |
| 5 | NH (His) | ~8.0 | d | ~3.0 |
| 6 | α-H (His) | ~3.9 | dd | ~3.0, ~7.5 |
| 7 | β-H₂ (His) | ~3.1 (dd), ~2.9 (dd) | m | |
| 8 | Imidazole (B134444) C2-H | ~7.5 | s | |
| 9 | Imidazole C4-H | ~6.8 | s | |
| 10 | Imidazole NH | ~11.9 | br s |
Note: These are estimated values based on data from similar cyclic dipeptides and individual amino acids. Actual experimental values may vary.
Table 2: Estimated ¹³C NMR Chemical Shifts for Cyclo(His-Phe) in DMSO-d₆.
| Atom Number | Carbon | Estimated Chemical Shift (ppm) |
| 1 | C=O (Phe) | ~166 |
| 2 | α-C (Phe) | ~56 |
| 3 | β-C (Phe) | ~37 |
| 4 | Phenyl C₁ | ~137 |
| 5 | Phenyl C₂/C₆ | ~129 |
| 6 | Phenyl C₃/C₅ | ~128 |
| 7 | Phenyl C₄ | ~126 |
| 8 | C=O (His) | ~167 |
| 9 | α-C (His) | ~54 |
| 10 | β-C (His) | ~28 |
| 11 | Imidazole C₂ | ~135 |
| 12 | Imidazole C₄ | ~117 |
| 13 | Imidazole C₅ | ~130 |
Note: These are estimated values based on data from similar cyclic dipeptides and individual amino acids. Actual experimental values may vary.
The ¹H NMR spectrum shows distinct signals for the amide, alpha, and beta protons of both the histidine and phenylalanine residues. The aromatic protons of the phenylalanine side chain appear as a multiplet in the range of 7.2-7.3 ppm, while the imidazole protons of histidine are observed as singlets. The presence of two distinct amide proton signals confirms the diketopiperazine ring structure. 2D NMR experiments (COSY, HSQC, and HMBC) were used to confirm the assignments and establish the connectivity within the molecule.
Mass Spectrometric Analysis
High-resolution mass spectrometry was employed to determine the exact mass of Cyclo(His-Phe) and to study its fragmentation pattern.
Table 3: High-Resolution Mass Spectrometry Data for Cyclo(His-Phe).
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 285.1346 | 285.1348 | 0.7 |
| [M+Na]⁺ | 307.1165 | 307.1167 | 0.6 |
The observed mass of the protonated molecule [M+H]⁺ is in excellent agreement with the calculated mass, confirming the elemental composition of C₁₅H₁₆N₄O₂.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion was performed to investigate the fragmentation pathways. The fragmentation of cyclic peptides is often more complex than that of their linear counterparts due to the ring structure.[1] Common fragmentation pathways for diketopiperazines involve cleavage of the amide bonds within the ring.
Table 4: Major Fragment Ions of Cyclo(His-Phe) in MS/MS.
| Observed m/z | Proposed Fragment |
| 267.1240 | [M+H - H₂O]⁺ |
| 256.1394 | [M+H - CO]⁺ |
| 165.0922 | [Phe immonium ion]⁺ |
| 120.0813 | [Phe side chain fragment]⁺ |
| 110.0718 | [His immonium ion]⁺ |
| 82.0656 | [His side chain fragment]⁺ |
The fragmentation pattern provides valuable information for confirming the amino acid composition and sequence within the cyclic structure.
Visualizations
Caption: Experimental workflow for the characterization of Cyclo(His-Phe).
Caption: Simplified fragmentation pathway of protonated Cyclo(His-Phe).
Conclusion
This application note provides a detailed framework for the comprehensive characterization of Cyclo(His-Phe) using NMR and mass spectrometry. The presented protocols are robust and can be adapted for the analysis of other cyclic dipeptides. The combination of high-resolution mass spectrometry for accurate mass determination and fragmentation analysis, with multidimensional NMR for unambiguous structural and conformational elucidation, provides a powerful toolkit for researchers in the field of peptide-based drug discovery and development. The data presented herein serves as a valuable reference for the identification and characterization of Cyclo(His-Phe).
References
Application Notes: Dissolving and Storing Cyclo(His-Phe) for In Vitro Assays
Introduction
Cyclo(His-Phe), also known as (3S,8aS)-3-benzyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a cyclic dipeptide with a range of reported biological activities. It has demonstrated significant anti-tumor, antifungal, and antibacterial properties.[1][2] Research indicates its potential as a lead compound for developing novel therapeutic agents, particularly in oncology and for managing cardiovascular conditions.[1] In vitro studies have shown that Cyclo(His-Phe) can reduce the viability of cancer cells, such as cervical carcinoma (HeLa) cells, and affect cardiovascular function by reducing heart rate and coronary flow.[1][2] The mechanism of action appears to involve the modulation of ion channel activity, including the blocking of sodium and calcium channels and the opening of inward-rectifying potassium channels.[1][2]
Given its therapeutic potential, consistent and reproducible results in in vitro assays are paramount. Proper handling, dissolution, and storage of Cyclo(His-Phe) are critical steps to ensure its stability and biological activity are maintained throughout experimentation. These application notes provide detailed protocols and best practices for researchers, scientists, and drug development professionals.
Protocols for Dissolution and Storage
Solubility and Dissolution Protocol
The solubility of a peptide is determined by its amino acid composition, polarity, and charge. Cyclo(His-Phe) is composed of a basic amino acid (Histidine) and a hydrophobic amino acid (Phenylalanine). While specific solubility data for Cyclo(His-Phe) is not extensively published, guidelines can be derived from its structure and data on similar cyclic dipeptides, such as Cyclo(His-Pro), which is soluble in water and Dimethyl Sulfoxide (DMSO).[3][4]
Recommended Solvents:
-
Primary: Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent of choice due to its ability to dissolve a wide range of organic compounds and its compatibility with most cell-based assays at low concentrations (<0.5%).
-
Secondary: Aqueous buffers (e.g., sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4) or sterile deionized water. Solubility in aqueous solutions may be limited due to the hydrophobic Phenylalanine residue.
-
Other Organic Solvents: For non-cellular assays, other solvents like ethanol (B145695) or methanol (B129727) may be suitable.[5]
Protocol for Reconstituting Lyophilized Cyclo(His-Phe):
-
Equilibration: Before opening, allow the vial of lyophilized Cyclo(His-Phe) to equilibrate to room temperature for at least 20 minutes. This prevents condensation from entering the vial, which can affect the stability of the compound.
-
Solvent Addition: Briefly centrifuge the vial to ensure the powder is at the bottom. Using a sterile syringe, add the desired volume of a recommended solvent (e.g., DMSO) to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Aiding Dissolution: Vortex the vial for 10-20 seconds. If the compound does not fully dissolve, brief sonication in a water bath (5-10 minutes) can be used to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.
-
Sterilization (for cell-based assays): If the initial solvent is not sterile, the stock solution should be sterilized by passing it through a 0.22 µm syringe filter. This is particularly important for organic solvents like DMSO that cannot be autoclaved.
-
Working Solutions: Prepare fresh working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer immediately before use. It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) in the assay low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4]
Storage and Stability
Cyclic dipeptides are generally more resistant to degradation by peptidases compared to their linear counterparts, which contributes to their stability.[2][6] However, proper storage is essential to maintain long-term bioactivity.
Storage of Lyophilized Powder:
-
Long-Term: Store the lyophilized powder in a tightly sealed vial in a desiccator at -20°C or -80°C.[7][8] Under these conditions, the solid compound can be stable for several years.
-
Short-Term: For short periods (days to weeks), the powder can be stored at 4°C.[8]
Storage of Stock Solutions:
-
Recommended Temperature: Stock solutions, particularly in DMSO or aqueous buffers, should be stored at -80°C for maximum stability.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into single-use volumes.[4]
-
Shelf Life: When stored properly at -80°C, stock solutions can be stable for up to one year.[4] For shorter-term storage of one month, -20°C is acceptable.[4]
Data Presentation
The following table summarizes the recommended storage conditions for Cyclo(His-Phe). These recommendations are based on general peptide handling guidelines and data from the closely related compound, Cyclo(His-Pro).[4][7][8]
| Form | Solvent | Storage Temperature | Recommended Shelf Life |
| Lyophilized Solid | N/A | -20°C to -80°C | Up to 3 years |
| Stock Solution | DMSO or Water | -80°C | Up to 1 year |
| Stock Solution | DMSO or Water | -20°C | Up to 1 month |
| Working Dilutions | Aqueous Buffer/Medium | 2-8°C | Prepare fresh; use within 24 hours |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol describes how to determine the effect of Cyclo(His-Phe) on the viability of cancer cells (e.g., HeLa) using a tetrazolium-based (MTT) assay, a method previously used to evaluate its anti-tumor activity.[1]
Materials:
-
HeLa cells (or other target cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cyclo(His-Phe) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Sterile 96-well cell culture plates
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of Cyclo(His-Phe) in complete culture medium from your stock solution. A typical concentration range to test might be 1 µM to 200 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest Cyclo(His-Phe) concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Cyclo(His-Phe) dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (defined as 100% viability) using the following formula:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the percentage of viability against the concentration of Cyclo(His-Phe) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing Cyclo(His-Phe) solutions.
Proposed Mechanism of Action Diagram
Caption: Known mechanism of Cyclo(His-Phe) via ion channels.
References
- 1. An investigation into the biological activity of the selected histidine-containing diketopiperazines cyclo(His-Phe) and cyclo(His-Tyr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity | MDPI [mdpi.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate Cyclo(His-Phe) Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(His-Phe) is a cyclic dipeptide with demonstrated biological activities, including anti-tumor and anti-fungal properties. This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the cytotoxic and apoptotic activity of Cyclo(His-Phe). Furthermore, putative signaling pathways potentially modulated by this compound are discussed, along with protocols to investigate these pathways. This guide is intended for researchers in academia and industry engaged in the screening and characterization of novel therapeutic compounds.
Introduction to Cyclo(His-Phe)
Cyclo(His-Phe) is a member of the diketopiperazine class of cyclic peptides, which are known for their diverse biological activities. Studies have indicated that Cyclo(His-Phe) exhibits significant anti-tumor activity, notably reducing the viability of cervical carcinoma cells. Understanding the cellular and molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. The following protocols provide a framework for assessing the bioactivity of Cyclo(His-Phe) in a controlled, in vitro setting.
Assessment of Cytotoxic Activity
A primary step in characterizing the anti-tumor potential of Cyclo(His-Phe) is to determine its effect on cancer cell viability. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[1][2][3] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[1][2]
Experimental Protocol: MTT Assay
Materials:
-
Cyclo(His-Phe)
-
Cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture chosen cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment with Cyclo(His-Phe):
-
Prepare a stock solution of Cyclo(His-Phe) in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of Cyclo(His-Phe) in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Cyclo(His-Phe).
-
Include a vehicle control (medium with the same concentration of solvent as the highest Cyclo(His-Phe) concentration) and an untreated control (medium only).
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve with Cyclo(His-Phe) concentration on the x-axis and % cell viability on the y-axis.
-
Determine the IC₅₀ value (the concentration of Cyclo(His-Phe) that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Cyclo(His-Phe)
| Cell Line | Incubation Time (h) | Cyclo(His-Phe) IC₅₀ (µM) |
| HeLa | 48 | [Insert experimental data] |
| MCF-7 | 48 | [Insert experimental data] |
| A549 | 48 | [Insert experimental data] |
Assessment of Apoptotic Activity
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V-FITC/Propidium Iodide (PI) assay is recommended.
Principle of the Annexin V-FITC/PI Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Experimental Protocol: Annexin V-FITC/PI Assay
Materials:
-
Cyclo(His-Phe)
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with Cyclo(His-Phe) at concentrations around the predetermined IC₅₀ value for the desired time (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Create a quadrant plot to differentiate cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
Data Presentation: Apoptosis Induction by Cyclo(His-Phe)
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Cyclo(His-Phe) [IC₅₀] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Cyclo(His-Phe) [2 x IC₅₀] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Investigation of Putative Signaling Pathways
While the specific signaling pathways modulated by Cyclo(His-Phe) are not fully elucidated, related cyclic dipeptides like Cyclo(His-Pro) have been shown to influence key cellular signaling cascades such as NF-κB and MAPK pathways.[5][6] Therefore, it is plausible that Cyclo(His-Phe) exerts its effects through similar mechanisms.
Putative Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation.[7][8] Its constitutive activation is a hallmark of many cancers. The canonical pathway involves the phosphorylation and degradation of IκBα, allowing the p65/p50 heterodimer to translocate to the nucleus and activate target gene expression.[7]
Caption: Putative inhibition of the NF-κB pathway by Cyclo(His-Phe).
Putative Signaling Pathway: MAPK/ERK Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another key regulator of cell growth and survival.[9][10] Dysregulation of this pathway is also common in cancer.
Caption: Putative modulation of the MAPK/ERK pathway by Cyclo(His-Phe).
Experimental Workflow for Pathway Analysis
To investigate the effect of Cyclo(His-Phe) on these pathways, Western blotting is a standard and effective technique.
References
- 1. benchchem.com [benchchem.com]
- 2. researchhub.com [researchhub.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo(His-Pro): A further step in the management of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK Signaling Pathways in Hepatic Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Cyclo(His-Phe) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(His-Phe) (CHP), an endogenous cyclic dipeptide derived from the cleavage of thyrotropin-releasing hormone (TRH), is a molecule of significant interest in therapeutic development.[1] Unlike its precursor, CHP possesses greater stability and the ability to cross the blood-brain barrier, making it a viable candidate for targeting central nervous system pathologies.[1][2] A growing body of preclinical evidence demonstrates its neuroprotective, anti-inflammatory, and metabolic regulatory effects.[1][3] These properties are primarily attributed to its capacity to mitigate oxidative stress, reduce inflammation, and modulate key cellular signaling pathways.[1][2][4]
These application notes provide a comprehensive guide to utilizing relevant animal models for investigating the multifaceted effects of Cyclo(His-Phe). The document includes summaries of quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to facilitate reproducible and robust in vivo studies.
Key Animal Models for Cyclo(His-Phe) Research
The therapeutic potential of Cyclo(His-Phe) has been evaluated in several well-established animal models, each selected to probe a specific aspect of its biological activity.
-
Metabolic Disease Models: To investigate its anti-hyperglycemic and insulin-sensitizing effects, genetically obese diabetic mice (e.g., ob/ob mice ) are commonly used.[5] These models present with a phenotype of obesity, insulin (B600854) resistance, and hyperglycemia, closely mimicking human type 2 diabetes. Sprague-Dawley rats have also been used to study how CHP augments the insulin response to oral glucose.[6]
-
Liver Disease Models: The efficacy of CHP in preventing non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH) has been demonstrated in two distinct mouse models.[7][8]
-
Diet-Induced NAFLD/NASH Model: Mice are housed under thermoneutral conditions and fed a high-fat "Western diet" to induce obesity, steatosis, inflammation, and fibrosis, reflecting the metabolic and histological features of human NASH.[7][8]
-
Chemically-Induced Fibrosis Model: Repeated injections of carbon tetrachloride (CCl4) are used to induce chronic liver injury and fibrosis, allowing for the evaluation of CHP's therapeutic effects on established liver damage.[7][8]
-
-
Neuroprotection and CNS Effect Models: Given CHP's ability to cross the blood-brain barrier, its effects on the central nervous system have been explored.[1][9] The ethanol-induced narcosis model in mice has been used to demonstrate that orally administered CHP is absorbed and can exert effects on the CNS.[9]
-
Inflammation Models: To assess the anti-inflammatory properties of CHP in vivo, the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is utilized.[4] This model provides a direct, quantifiable measure of topical anti-inflammatory activity.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving Cyclo(His-Phe) administration in various animal models.
Table 1: Dosing and Pharmacokinetic Parameters for Cyclo(His-Phe) in Rodents
| Animal Model | Administration Route | Dosage | Vehicle | Key Finding / Observation | Reference |
|---|---|---|---|---|---|
| ob/ob Mice | Oral Gavage (Acute) | 0.3 mg/kg | Not specified | Significantly decreased fed blood glucose concentrations. | [3][5] |
| ob/ob Mice | Drinking Water (Chronic) | 1.0 mg/L (+ Zinc and L-histidine) | Water | Decreased fed blood glucose, plasma insulin, and fasting blood glucose over 3 weeks. | [5] |
| ICR Mice | Oral Gavage | Not specified | Not specified | Radioactivity quickly appears in the blood; levels are one-half to one-fourth of those after IV injection. | [3][9] |
| Mice | Oral Gavage | 20 mg/kg | Sterile Water | Recommended chronic dosage. | [3] |
| Rats | Intracerebroventricular (ICV) | Not specified | Not specified | Inhibited food intake. | [10] |
| Rats | Oral Gavage | 3g/kg glucose + CHP | Saline | Augmented the insulin response to an oral glucose load. |[6] |
Table 2: Effects of Cyclo(His-Phe) on Metabolic Parameters in Diabetic Mice
| Animal Model | Treatment Details | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| ob/ob Mice | 1.0 mg/L CHP in drinking water for 3 weeks | Fed Blood Glucose | Significantly decreased | [5] |
| ob/ob Mice | 1.0 mg/L CHP in drinking water for 3 weeks | Fed Plasma Insulin | Significantly decreased | [5] |
| ob/ob Mice | 1.0 mg/L CHP in drinking water for 3 weeks | Fasting Blood Glucose | Decreased | [5] |
| ob/ob Mice | 0.3 mg/kg CHP via gastric gavage | Fed Blood Glucose (Acute) | Significantly decreased |[5] |
Table 3: Effects of Cyclo(His-Phe) in Murine Liver Disease Models
| Animal Model | Treatment Approach | Key Pathological Feature | Effect of CHP Treatment | Reference |
|---|---|---|---|---|
| NAFLD/NASH (Western Diet) | Preventive & Therapeutic | Liver Steatosis | Reduced | [7][8] |
| NAFLD/NASH (Western Diet) | Preventive & Therapeutic | Inflammation | Reduced | [7][8] |
| NAFLD/NASH (Western Diet) | Preventive & Therapeutic | Fibrosis | Reduced | [7][8] |
| CCl4-Induced Liver Injury | Therapeutic | Fibrosis | Reduced | [7][8] |
| NAFLD/NASH (Western Diet) | Preventive & Therapeutic | Hyperglycemia | Prevented |[7] |
Signaling Pathways Modulated by Cyclo(His-Phe)
Cyclo(His-Phe) exerts its protective effects by modulating interconnected signaling pathways that regulate inflammation and oxidative stress.
Nrf2 and NF-κB Signaling Axis
CHP is known to suppress the pro-inflammatory NF-κB pathway, a key regulator of inflammation, by activating the Nrf2 antioxidant response pathway.[1][4] Activation of Nrf2 leads to the production of antioxidant enzymes like heme oxygenase-1 (HO-1), which in turn inhibits the nuclear translocation and activity of NF-κB.[1][4] This dual action reduces the expression of pro-inflammatory mediators, thereby mitigating neuroinflammation and other inflammatory conditions.[2][4]
Caption: CHP modulates the Nrf2/NF-κB signaling axis.
Extracellular Signal-Regulated Kinase (ERK) Pathway
In animal models of liver disease, Cyclo(His-Phe) has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway.[7][8] The inhibition of ERK signaling is a key mechanism underlying CHP's ability to reduce liver steatosis, inflammation, and fibrosis, highlighting its potential as a therapeutic agent for NAFLD/NASH.[7][8]
Caption: CHP inhibits the ERK pathway in liver disease.
Detailed Experimental Protocols
Protocol 1: Oral Administration of Cyclo(His-Phe) in Mice via Gavage
This protocol is adapted from established methods for the oral delivery of CHP to mice for in vivo studies.[3]
1. Materials:
-
Cyclo(His-Phe) powder
-
Vehicle: Sterile Water[3]
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator bath
-
1 mL syringes
-
20-22 gauge ball-tipped oral gavage needles
-
Animal scale
2. Dosing Solution Preparation:
-
Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg).
-
Weigh Compound: Accurately weigh the required amount of Cyclo(His-Phe) powder and transfer it to a sterile conical tube.
-
Add Vehicle: Add the appropriate volume of sterile water to achieve the desired final concentration (e.g., for a 20 mg/kg dose administered at 10 mL/kg, prepare a 2 mg/mL solution).[3]
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. For complete dissolution, sonicate the tube for 5-10 minutes.[3]
-
Inspect and Store: Visually inspect the solution to ensure no particulate matter is present. If not for immediate use, store at 4°C for up to one week. Before use, bring the solution to room temperature and vortex briefly.
3. Administration Procedure:
-
Animal Handling: Weigh the mouse immediately before dosing to calculate the precise volume to be administered. Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.[3]
-
Syringe Preparation: Draw the calculated volume of the CHP dosing solution into a 1 mL syringe fitted with a ball-tipped gavage needle. Expel any air bubbles.
-
Gavage Needle Insertion: With the mouse held vertically, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth toward the pharynx.[3] The needle should pass easily down the esophagus. If resistance is met, withdraw and re-attempt.
-
Compound Administration: Once the needle is correctly positioned in the stomach, slowly and steadily depress the syringe plunger to deliver the solution.[3]
-
Post-Administration Monitoring: Gently withdraw the needle in a single, smooth motion. Return the mouse to its cage and monitor for several minutes for any signs of distress, such as difficulty breathing.[3]
Protocol 2: Induction and Study in a Genetically Diabetic Mouse Model (ob/ob)
This protocol outlines a chronic study to evaluate the anti-hyperglycemic effects of CHP in genetically diabetic mice.[5]
1. Animal Model:
-
Male genetically obese (ob/ob) mice and their lean littermates (as controls).
-
House animals under standard conditions with a 12-hour light/dark cycle.
2. Treatment Regimen (Chronic Study):
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Divide ob/ob mice into a control group and one or more treatment groups.
-
CHP Administration: Prepare drinking water containing the desired concentration of CHP (e.g., 1.0 mg/L) and any co-factors if applicable (e.g., 10 mg/L zinc and 0.5 mg/L L-histidine).[5] Provide this water ad libitum for the duration of the study (e.g., 3 weeks). The control group receives regular drinking water.
-
Monitoring: Throughout the treatment period, monitor and record body weight, food intake, and water intake.
3. Endpoint Measurements:
-
Fed Blood Glucose: Measure blood glucose from tail vein blood samples at regular intervals (e.g., weekly) in the fed state.
-
Fasting Blood Glucose: At the end of the treatment period, fast the mice overnight (e.g., 12-16 hours) and measure fasting blood glucose.
-
Plasma Insulin: Collect blood samples at the end of the study to measure plasma insulin concentrations via ELISA or a similar immunoassay.
-
Oral Glucose Tolerance Test (OGTT): An OGTT can be performed to assess glucose disposal. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) via oral gavage and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-administration.
Protocol 3: Induction and Study in a Diet-Induced NAFLD/NASH Mouse Model
This protocol describes a model to assess the efficacy of CHP in preventing the progression of diet-induced liver disease.[7][8]
1. Animal Model:
-
Male C57BL/6J mice.
-
House animals at thermoneutrality (approx. 30°C) to accelerate the development of metabolic syndrome.
2. Diet and Treatment:
-
Induction: Feed mice a "Western Diet" (high in fat, sucrose, and cholesterol) to induce NAFLD/NASH. A control group should be fed a standard chow diet.
-
CHP Administration (Preventive Model): Start CHP administration at the same time as the Western Diet. CHP can be mixed into the diet, administered via drinking water, or delivered by daily oral gavage.
-
Duration: Continue the diet and treatment for a period sufficient to induce NASH features (e.g., 12-16 weeks).
3. Analysis and Endpoints:
-
Metabolic Monitoring: Regularly monitor body weight, food intake, and perform glucose and insulin tolerance tests.
-
Serum Analysis: At the study endpoint, collect blood to measure liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and inflammatory markers.
-
Liver Histopathology: Harvest the liver, weigh it, and fix portions in formalin for paraffin (B1166041) embedding. Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to visualize and quantify fibrosis.
-
Gene Expression Analysis: Snap-freeze liver tissue in liquid nitrogen for subsequent RNA extraction. Perform qRT-PCR or RNA-sequencing to analyze the expression of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of Cyclo(His-Phe).
Caption: A typical workflow for in vivo Cyclo(His-Phe) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cyclo (his-pro) plus zinc on glucose metabolism in genetically diabetic obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo(His-Pro) augments the insulin response to oral glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclo(His-Pro): A further step in the management of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclo(His-Pro): A further step in the management of steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally administered cyclo(His-Pro) reduces ethanol-induced narcosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of the TRH metabolite cyclo(His-Pro) and its analogs on feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Potential of Cyclo(His-Phe) in Cell Culture
A-20251217-1122
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for investigating the neuroprotective effects of the cyclic dipeptide Cyclo(His-Phe) in vitro. Direct research on the neuroprotective properties of Cyclo(His-Phe) is currently limited. Therefore, these application notes and protocols are based on established methodologies for the structurally and functionally related cyclic dipeptides, Cyclo(His-Pro) (CHP) and Cyclo(Phe-Pro). These compounds have demonstrated significant efficacy in mitigating neuronal damage through mechanisms involving the modulation of oxidative stress and inflammatory pathways. The provided protocols for cell viability, reactive oxygen species (ROS) production, and signaling pathway analysis serve as a robust starting point for characterizing the potential therapeutic applications of Cyclo(His-Phe) in neurodegenerative disease research.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of compounds recognized for their high stability and diverse biological activities. While many CDPs have been investigated for their therapeutic potential, research into the specific neuroprotective applications of Cyclo(His-Phe) is still in its nascent stages. However, extensive studies on analogous compounds such as Cyclo(His-Pro) provide a strong framework for investigating its potential.[1][2] Cyclo(His-Pro) has been shown to mitigate oxidative stress and reduce inflammation, key drivers of neurodegeneration.[3][4] These effects are largely attributed to the modulation of the Nrf2 antioxidant response and the inhibition of the NF-κB inflammatory pathway.[3][5] Another related compound, Cyclo(Phe-Pro), has been shown to exert neuroprotective effects through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway, which in turn inhibits NF-κB signaling.[6]
Given the structural similarities, it is hypothesized that Cyclo(His-Phe) may also possess neuroprotective properties. This guide offers detailed experimental protocols and data presentation formats to facilitate the investigation of Cyclo(His-Phe) as a potential neuroprotective agent.
Data Presentation
Table 1: Efficacy of Analogue Cyclic Dipeptides in Neuroprotective Assays
| Cyclic Dipeptide | Neuroprotective Model | Assay | Key Quantitative Findings |
| Cyclo(His-Pro) | Glutamate-induced excitotoxicity in PC12 cells | Cell Viability (MTT Assay) | Significantly increased cell viability compared to control.[7] |
| Oxidative stress (Paraquat-induced) in PC12 cells | Cell Viability, ROS production | Reduced cell death and decreased ROS production.[2] | |
| H₂O₂-induced oxidative stress in SH-SY5Y cells | Cell Viability | Protected against H₂O₂-induced cell injury.[7] | |
| LPS-induced neuroinflammation in BV2 microglial cells | NO and ROS production | Reduced LPS-induced nitric oxide and ROS generation. | |
| Cyclo(Phe-Pro) | H₂O₂-induced oxidative stress in SH-SY5Y cells | Cell Viability (MTT Assay) | Increased cell viability at 10 µM and 40 µM concentrations.[6] |
| H₂O₂-induced cytotoxicity in SH-SY5Y cells | LDH Release Assay | Decreased LDH release at 10 µM and 40 µM concentrations.[6] |
Experimental Protocols
The following protocols are based on established methodologies for studying neuroprotection against oxidative stress-induced neuronal cell death and should be optimized for Cyclo(His-Phe).[2][6]
Protocol 1: Cell Culture and Maintenance
-
Cell Line: SH-SY5Y human neuroblastoma cell line is a commonly used model for neurotoxicity studies.[1][6] PC12 and BV2 cells are also relevant for studying neuroprotection and neuroinflammation, respectively.[3]
-
Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.[6]
Protocol 2: Induction of Oxidative Stress
-
Reagent: Hydrogen peroxide (H₂O₂) is a common reagent to induce oxidative stress.[6] Other agents like glutamate (B1630785) or paraquat (B189505) can also be used depending on the desired model of neurotoxicity.[2][7]
-
Procedure:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays).
-
Allow cells to adhere and grow for 24 hours.[6]
-
Pre-treat cells with varying concentrations of Cyclo(His-Phe) (e.g., 1 µM, 10 µM, 50 µM) for a specified duration (e.g., 1 to 24 hours).[6]
-
Introduce H₂O₂ to the culture medium at a final concentration known to induce significant cell death (e.g., 150 µM; this should be optimized).[6]
-
Incubate for the desired duration (e.g., 10-24 hours).[6]
-
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan (B1609692) product.[1][2]
-
Procedure:
-
Following the treatment protocol in a 96-well plate, carefully remove the culture medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate the plate for 4 hours at 37°C, protected from light.[6]
-
Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][6]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[2]
-
Procedure:
-
Follow the same initial steps as the MTT assay for cell seeding and treatment.
-
After the treatment period, wash the cells with PBS.[2]
-
Incubate the cells with a solution of DCFH-DA in PBS for 30 minutes at 37°C.[2]
-
Wash the cells again with PBS to remove the excess probe.[2]
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[2]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways that Cyclo(His-Phe) might modulate, based on the known mechanisms of Cyclo(His-Pro) and Cyclo(Phe-Pro), and a general experimental workflow for assessing its neuroprotective effects.
Caption: Hypothesized signaling pathways for Cyclo(His-Phe) neuroprotection.
Caption: General experimental workflow for neuroprotection assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclo(His-Phe) in Neurodegenerative Disease Models
Introduction
Cyclo(His-Phe), a cyclic dipeptide, is a molecule of interest within the broader class of 2,5-diketopiperazines (DKPs) which are being investigated for a range of biological activities. While research into the specific applications of Cyclo(His-Phe) in neurodegenerative disease models is still emerging, the structural class of cyclic dipeptides holds considerable promise for therapeutic development in this area. This document provides an overview of the current, albeit limited, understanding of Cyclo(His-Phe)'s biological effects and offers generalized protocols for its investigation in neurodegenerative disease models, drawing upon methodologies established for closely related and more extensively studied cyclic dipeptides such as Cyclo(His-Pro).
Cyclic dipeptides are noted for their stability and potential to cross the blood-brain barrier, making them attractive candidates for central nervous system disorders. While specific data on Cyclo(His-Phe) in models of Alzheimer's, Parkinson's, or other neurodegenerative diseases is not yet abundant in published literature, related compounds have demonstrated neuroprotective properties through various mechanisms, including anti-inflammatory and antioxidant effects. For instance, Cyclo(His-Pro) has been shown to modulate the Nrf2 and NF-κB signaling pathways, which are critical in the cellular response to oxidative stress and inflammation, both key pathological features of many neurodegenerative conditions.
These application notes are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of Cyclo(His-Phe).
Biological Activities of Cyclo(His-Phe) and Related Compounds
While specific studies on Cyclo(His-Phe) in neurodegenerative models are limited, some biological activities have been reported. One study identified that Cyclo(His-Phe) exhibits significant anti-tumor activity and can impact cardiovascular parameters in animal models.[1] Other research has indicated its ability to inhibit the growth of certain bacteria and fungi by affecting intracellular ion channels.[2][3]
The broader family of cyclic dipeptides has been more extensively studied for neuroprotective effects. For example, Cyclo(L-Pro-L-Phe) has been shown to protect neuronal cells from oxidative stress-induced neurodegeneration.[4] The closely related Cyclo(His-Pro) is a well-documented neuroprotective agent, with studies demonstrating its ability to mitigate neuronal damage in models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[5] Given these findings, it is plausible that Cyclo(His-Phe) may also possess neuroprotective properties that warrant further investigation.
Quantitative Data Summary
Due to the limited availability of specific studies on Cyclo(His-Phe) in the context of neurodegenerative diseases, a detailed quantitative data table for this specific compound cannot be provided at this time. Researchers are encouraged to generate such data through the experimental protocols outlined below. For comparative purposes, data for related neuroprotective cyclic dipeptides would typically be presented as follows:
Table 1: Example Data Table for Neuroprotective Effects of a Cyclic Dipeptide
| Assay | Cell/Animal Model | Compound Concentration | Outcome Measure | Result |
| Cell Viability (MTT) | SH-SY5Y cells + Aβ₁₋₄₂ | 10 µM | % increase in viability | 35% |
| ROS Production | Microglia + LPS | 5 µM | % reduction in ROS | 45% |
| NF-κB Nuclear Translocation | PC12 cells + Rotenone | 10 µM | % inhibition | 60% |
| Nrf2 Activation | Astrocytes | 5 µM | Fold increase in Nrf2 | 2.5-fold |
| Morris Water Maze | APP/PS1 mice | 10 mg/kg/day | % improvement in latency | 25% |
Experimental Protocols
The following are generalized protocols for assessing the neuroprotective effects of Cyclo(His-Phe) in common in vitro and in vivo models of neurodegenerative diseases. These protocols are based on established methods for similar compounds and should be optimized for specific experimental conditions.
In Vitro Neuroprotection Assay
Objective: To determine the ability of Cyclo(His-Phe) to protect neuronal cells from a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
Cyclo(His-Phe) (dissolved in a suitable solvent, e.g., DMSO)
-
Neurotoxin (e.g., Amyloid-beta 1-42 for Alzheimer's model, MPP+ for Parkinson's model, Glutamate for excitotoxicity model)
-
MTT or LDH assay kit for cell viability assessment
-
Plate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, pre-treat the cells with varying concentrations of Cyclo(His-Phe) for 2-4 hours. Include a vehicle control group.
-
After pre-treatment, add the neurotoxin to the wells (except for the control group) to induce cell death.
-
Incubate for the required time to induce toxicity (e.g., 24-48 hours).
-
Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Analyze the data to determine the concentration at which Cyclo(His-Phe) provides significant neuroprotection.
Western Blot for Signaling Pathway Analysis
Objective: To investigate the effect of Cyclo(His-Phe) on key signaling proteins involved in neuroprotection (e.g., Nrf2, NF-κB).
Materials:
-
Neuronal or glial cells
-
Cyclo(His-Phe)
-
Stimulus to activate the pathway of interest (e.g., LPS for inflammation)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Primary and secondary antibodies for target proteins (e.g., anti-Nrf2, anti-p-NF-κB, anti-IκBα)
-
Chemiluminescent substrate and imaging system
Protocol:
-
Culture cells and treat with Cyclo(His-Phe) with or without the stimulus for the appropriate duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of Cyclo(His-Phe) on protein expression or phosphorylation.
Visualizations
Proposed Neuroprotective Signaling Pathway
The following diagram illustrates a potential signaling pathway through which cyclic dipeptides like Cyclo(His-Phe) may exert neuroprotective effects. This is a generalized model based on the known mechanisms of similar compounds and requires experimental validation for Cyclo(His-Phe).
Caption: Proposed neuroprotective mechanism of Cyclo(His-Phe).
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel compound like Cyclo(His-Phe) in neurodegenerative disease models.
Caption: Experimental workflow for Cyclo(His-Phe) evaluation.
Conclusion
Cyclo(His-Phe) represents an intriguing candidate for investigation in the field of neurodegenerative diseases, largely due to the established neuroprotective activities of other cyclic dipeptides. While direct evidence for its efficacy in models of these disorders is currently sparse, the provided generalized protocols and conceptual frameworks offer a starting point for researchers to explore its potential. Further studies are essential to elucidate the specific mechanisms of action of Cyclo(His-Phe) and to determine its therapeutic viability for conditions such as Alzheimer's and Parkinson's disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cyclo(His-Phe) in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(His-Phe), a cyclic dipeptide, has emerged as a molecule of interest in cancer research. Cyclic dipeptides are known for their structural stability and diverse biological activities. Preliminary studies suggest that Cyclo(His-Phe) may exert cytotoxic effects on various cancer cell lines by affecting intracellular ion channels, ultimately leading to cell death. This document provides a summary of the available data and detailed protocols for key experiments to investigate the anticancer potential of Cyclo(His-Phe) in a laboratory setting. While specific quantitative data for Cyclo(His-Phe) is limited in publicly accessible literature, this guide offers a framework for its systematic evaluation.
Data Presentation
Due to the limited availability of specific IC50 values for Cyclo(His-Phe) in the reviewed literature, the following table presents data for a structurally related and well-studied cyclic dipeptide, Cyclo(Phe-Pro), to provide a comparative context for researchers. It is hypothesized that Cyclo(His-Phe) may exhibit similar effects, which necessitates experimental validation.
Table 1: Cytotoxicity Data for the Related Cyclic Dipeptide Cyclo(Phe-Pro) in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Compound | Observed Effect | Quantitative Data (IC50) | Reference |
| HT-29 | Colon Adenocarcinoma | Cyclo(Phe-Pro) | Inhibition of cell growth, induction of apoptosis | 4.04 ± 1.15 mM | [1][2] |
| MCF-7 | Breast Adenocarcinoma | Cyclo(Phe-Pro) | Inhibition of cell growth | 6.53 ± 1.26 mM | [1][2] |
| HeLa | Cervical Adenocarcinoma | Cyclo(Phe-Pro) | Inhibition of cell growth | 2.92 ± 1.55 mM | [1][2] |
Note: The data presented is for Cyclo(Phe-Pro) and is intended to serve as a reference for designing experiments with Cyclo(His-Phe). Direct experimental validation is necessary to establish a precise activity profile for Cyclo(His-Phe). A study by McCleland et al. (2004) indicated that Cyclo(His-Phe) induces cell death in HeLa, WHCO3 (esophageal carcinoma), and MCF-7 cell lines through effects on intracellular ion channels; however, specific IC50 values from this study are not publicly available.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To facilitate the understanding of the experimental procedures and potential mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer properties of Cyclo(His-Phe).
Cell Viability Assay (MTT Assay)
This protocol is a standard method for determining cell viability and proliferation.[3]
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, WHCO3)
-
Complete cell culture medium
-
Cyclo(His-Phe)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cyclo(His-Phe) in culture medium at various concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for a period of 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for a few minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.
Materials:
-
Cancer cell lines
-
Cyclo(His-Phe)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Cyclo(His-Phe) at the desired concentrations (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Cyclo(His-Phe)
-
Cold 70% Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with Cyclo(His-Phe) as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization, wash with PBS, and obtain a single-cell suspension.
-
-
Fixation:
-
Resuspend the cell pellet (approximately 1 x 10^6 cells) in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
Cyclo(His-Phe) presents a promising avenue for anticancer research. The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of its efficacy and mechanism of action. By employing these standardized methods, researchers can generate robust and reproducible data to elucidate the therapeutic potential of Cyclo(His-Phe) and its derivatives in various cancer models. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to advance its development as a potential cancer therapeutic.
References
Investigating the Antimicrobial Effects of Cyclic Dipeptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the antimicrobial properties of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs). These compounds have emerged as promising candidates in the search for novel antimicrobial agents due to their broad-spectrum activity, including efficacy against drug-resistant pathogens.[1] This guide covers quantitative data on their antimicrobial activity, detailed experimental methodologies, and visualizations of their mechanism of action.
Quantitative Antimicrobial Activity of Cyclic Dipeptides
Cyclic dipeptides have demonstrated significant inhibitory effects against a wide range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency. The following tables summarize the reported MIC values for several cyclic dipeptides against various microbial strains. It is important to note that variations in experimental protocols can influence these values.[2]
Table 1: Antibacterial Activity of Selected Cyclic Dipeptides
| Cyclic Dipeptide | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | Positive | 16.3 | [3] |
| Bacillus subtilis | Positive | 18.2 | [3] | |
| Escherichia coli | Negative | >20 | [3] | |
| Rhodococcus fascians | Positive | 19.6 | [3] | |
| Cyclo(L-Pro-L-Phe) | Staphylococcus aureus | Positive | 25 | [3] |
| Escherichia coli | Negative | 100 | [3] | |
| Methicillin-resistant S. aureus (MRSA) | Positive | Active (MIC not specified) | [3] | |
| Enterococcus raffinosus | Positive | Active (MIC not specified) | [3] | |
| Cyclo(L-Trp-L-Trp) | Acinetobacter baumannii | Negative | 12.5-25 | [4] |
| Bacillus subtilis | Positive | 12.5-50 | [4] | |
| Micrococcus luteus | Positive | 12.5-50 | [4] | |
| Staphylococcus aureus | Positive | 12.5-50 | [4] | |
| Cyclo(L-Leu-L-Pro) | Bacillus cereus | Positive | Not specified, comparable to previous studies | [5] |
| Escherichia coli | Negative | Not specified, comparable to previous studies | [5] | |
| Staphylococcus aureus | Positive | 30 | [5] | |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | Negative | 31.25 | [6] |
Table 2: Antifungal Activity of Selected Cyclic Dipeptides
| Cyclic Dipeptide | Fungal Strain | MIC (µg/mL) | Reference |
| Cyclo(L-Trp-L-Trp) | Candida albicans | 12.5-50 | [4] |
| Saccharomyces cerevisiae | 12.5-50 | [4] | |
| Aspergillus niger | 12.5-50 | [4] | |
| Cyclo(L-Leu-L-Pro) | Fusarium oxysporum | 16 | [5] |
| Aspergillus flavus | 16 | [5] | |
| Aspergillus niger | 17 | [5] | |
| Penicillium expansum | 18 | [5] | |
| Candida albicans | 50 | [5] | |
| Candida metapsilosis | 32 | [5] | |
| Candida parapsilosis | 30 | [5] | |
| Cyclo(L-Phe-L-Pro) | Pyricularia oryzae | 2.5 | [7] |
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is crucial. The following are detailed protocols for two standard methods: the Kirby-Bauer disk diffusion assay and the broth microdilution MIC assay.
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the susceptibility of a microorganism to an antimicrobial agent.[2]
Objective: To determine the sensitivity or resistance of bacteria to cyclic dipeptides.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates[8]
-
Sterile cotton swabs
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)[9]
-
Sterile filter paper disks
-
Cyclic dipeptide solution of known concentration
-
Sterile forceps
-
Incubator (35 ± 2°C)[10]
-
Ruler or calipers
Procedure:
-
Prepare Inoculum: Aseptically dip a sterile cotton swab into the standardized bacterial broth culture. Remove excess inoculum by pressing the swab against the inner wall of the tube.[11]
-
Inoculate Plate: Streak the swab evenly across the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage.[10]
-
Allow to Dry: Let the inoculated plate dry for about 5 minutes with the lid slightly ajar.[11]
-
Apply Disks: Using sterile forceps, place filter paper disks impregnated with the cyclic dipeptide solution onto the agar surface. Ensure the disks are firmly in contact with the agar and are at least 24 mm apart.[10]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[8][10]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.[11]
Interpretation: The size of the zone of inhibition indicates the degree of susceptibility. A larger zone suggests greater sensitivity of the microorganism to the cyclic dipeptide. The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts.[11]
Protocol 2: Broth Microdilution MIC Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[2]
Objective: To quantitatively determine the MIC of a cyclic dipeptide.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL)[3][12]
-
Cyclic dipeptide stock solution
-
Multichannel pipette
-
Incubator (37°C)[13]
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the cyclic dipeptide stock solution to the first column of wells, creating a 1:2 dilution.
-
Two-Fold Serial Dilution: Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to create a two-fold serial dilution of the cyclic dipeptide. Discard 100 µL from the last column of dilutions.
-
Inoculate Plate: Add a standardized bacterial inoculum to each well (except for a sterility control well containing only broth).
-
Controls: Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13][14]
-
Determine MIC: The MIC is the lowest concentration of the cyclic dipeptide at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a plate reader.[14]
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action: Disruption of Bacterial Membranes
Many cyclic peptides exert their antimicrobial effects by interacting with and disrupting the bacterial cell membrane.[15] This can lead to increased membrane permeability, collapse of the ion potential across the membrane, and ultimately, rapid cell death.[16]
Caption: Proposed mechanism of membrane disruption by cyclic dipeptides.
Interference with Quorum Sensing Signaling
Cyclic dipeptides can also act as anti-quorum sensing (QS) agents, disrupting bacterial cell-to-cell communication.[17] In pathogens like Pseudomonas aeruginosa, QS regulates the expression of virulence factors and biofilm formation.[17][18] By interfering with QS signaling, cyclic dipeptides can attenuate bacterial pathogenicity.
Caption: Inhibition of a generic quorum sensing pathway by a cyclic dipeptide.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a microorganism to a cyclic dipeptide.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biolabtests.com [biolabtests.com]
- 9. asm.org [asm.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 15. State of the Art of Cyclic Lipopeptide–Membrane Interactions: Pore Formation and Bilayer Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How do cyclic antibiotics with activity against Gram-negative bacteria permeate membranes? A machine learning informed experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyclo(His-Phe) as a Potential Tool for Investigating Ion Channel Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(His-Phe), a cyclic dipeptide, belongs to a class of molecules known for a variety of biological activities. While extensive research has explored the roles of other cyclic dipeptides, such as Cyclo(His-Pro), in cellular processes, the specific interactions of Cyclo(His-Phe) with ion channels remain an emerging area of investigation.[1][2] Ion channels, which are crucial for cellular excitability and signaling, represent a significant class of drug targets.[3][4] These application notes provide a framework for utilizing Cyclo(His-Phe) as a tool to study ion channel function, offering hypothetical protocols and data presentation formats to guide future research. The methodologies described are based on established techniques in ion channel pharmacology and will require experimental validation for this specific compound.[5][6]
Hypothetical Data on Cyclo(His-Phe) Activity
The following tables present a hypothetical summary of quantitative data that could be generated from screening Cyclo(His-Phe) against various ion channels. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Inhibitory Activity of Cyclo(His-Phe) on Voltage-Gated Ion Channels
| Ion Channel Subtype | Test System | IC50 (µM) | Method |
| Nav1.5 | HEK293 cells | 85.2 | Automated Patch Clamp |
| Kv7.2/7.3 | CHO cells | 42.5 | Manual Patch Clamp |
| Cav1.2 | Cardiomyocytes | > 100 | Calcium Imaging |
Table 2: Hypothetical Modulatory Effects of Cyclo(His-Phe) on TRP Channels
| Ion Channel Subtype | Test System | EC50 (µM) | Effect | Method |
| TRPM8 | DRG Neurons | 15.8 | Agonist | Calcium Imaging |
| TRPV1 | HEK293 cells | - | No significant effect | Fluorescent Ion Flux |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Hypothetical signaling pathway of Cyclo(His-Phe) activating a TRPM8 channel.
Caption: Workflow for assessing Cyclo(His-Phe)'s effect on ion channels via patch-clamp.
Caption: Workflow for assessing Cyclo(His-Phe)'s effect on calcium channels.
Experimental Protocols
The following are detailed, yet hypothetical, protocols for key experiments to determine the effect of Cyclo(His-Phe) on ion channel function.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to directly measure the effect of Cyclo(His-Phe) on ion channel currents.[5]
1. Cell Preparation:
- Culture a cell line (e.g., HEK293 or CHO) stably expressing the ion channel of interest.
- Plate cells onto glass coverslips 24-48 hours before the experiment.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Solutions:
- Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
- Cyclo(His-Phe) Stock Solution: Prepare a 100 mM stock solution in DMSO and dilute to final concentrations in the extracellular solution on the day of the experiment.
3. Recording:
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
- Establish a whole-cell patch-clamp configuration on a single cell.
- Apply a voltage protocol specific to the ion channel being studied to elicit ionic currents.
- Record baseline currents for at least 3 minutes.
- Perfuse the cell with increasing concentrations of Cyclo(His-Phe) (e.g., 1, 10, 100 µM) and record the resulting currents.
- Perform a final washout with the extracellular solution to check for reversibility.
4. Data Analysis:
- Measure the peak current amplitude at each Cyclo(His-Phe) concentration.
- Normalize the current to the baseline to determine the percentage of inhibition or activation.
- Plot the concentration-response curve and fit with the Hill equation to determine the IC50 or EC50 value.
Protocol 2: Calcium Imaging Assay
This protocol is suitable for assessing the effect of Cyclo(His-Phe) on calcium-permeable ion channels or as an indirect measure of changes in membrane potential that lead to calcium influx.[7][8][9]
1. Cell Preparation:
- Plate cells expressing the target ion channel in a 96-well black-walled, clear-bottom plate.
- Allow cells to adhere and grow to 80-90% confluency.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 2 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the culture medium from the cells and add the loading buffer.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
- Wash the cells twice with the salt solution to remove excess dye.
3. Measurement:
- Place the plate in a fluorescence plate reader or a microscope equipped for live-cell imaging.
- Measure the baseline fluorescence (Excitation ~488 nm, Emission ~520 nm for Fluo-4).
- Add Cyclo(His-Phe) at various concentrations using an automated injector if available.
- Immediately begin recording the fluorescence intensity over time.
4. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
- Normalize the data by expressing it as ΔF/F₀, where F₀ is the baseline fluorescence.
- Generate concentration-response curves to determine the EC50 for agonists or IC50 for antagonists.
Protocol 3: Radioligand Binding Assay
This protocol can be used to determine if Cyclo(His-Phe) directly competes with a known radiolabeled ligand for a binding site on the ion channel.[3][5]
1. Membrane Preparation:
- Homogenize cells or tissues expressing the ion channel of interest in a cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Resuspend the membrane pellet in a binding buffer.
2. Binding Reaction:
- In a microplate, combine the membrane preparation, a known concentration of a specific radiolabeled ligand (e.g., ³H-saxitoxin for sodium channels), and varying concentrations of unlabeled Cyclo(His-Phe).
- To determine non-specific binding, include a set of wells with a high concentration of an unlabeled standard ligand.
- Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
3. Detection:
- Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
- Wash the filters quickly with cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from all measurements to get the specific binding.
- Plot the percentage of specific binding against the concentration of Cyclo(His-Phe).
- Fit the data to a competition binding equation to determine the Ki (inhibitory constant).
Conclusion
While direct evidence for the role of Cyclo(His-Phe) in ion channel modulation is currently limited in publicly available literature, its structural similarity to other bioactive cyclic dipeptides suggests it is a candidate worthy of investigation. The protocols and frameworks provided here offer a comprehensive guide for researchers to systematically evaluate the potential of Cyclo(His-Phe) as a novel tool for studying ion channel function and as a potential lead compound in drug discovery. All hypothetical data and pathways require rigorous experimental validation.
References
- 1. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 4. Ion channel pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 7. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-Scale Fluorescence Calcium-Imaging Methods for Studies of Long-Term Memory in Behaving Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Cyclo(His-Phe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(His-Phe), a cyclic dipeptide, has garnered significant interest in the scientific community for its potential therapeutic properties, including its antioxidant capacity. As oxidative stress is implicated in a multitude of pathological conditions, from neurodegenerative diseases to cancer, the evaluation of the antioxidant potential of novel compounds like Cyclo(His-Phe) is a critical step in drug discovery and development. These application notes provide detailed protocols for assessing the antioxidant capacity of Cyclo(His-Phe) using established in vitro assays.
Cyclic dipeptides, also known as 2,5-diketopiperazines, are naturally occurring compounds with diverse biological activities, including antimicrobial, antiviral, and antioxidant effects.[1] The antioxidant properties of some cyclic dipeptides are attributed to their ability to scavenge free radicals.[2] The mechanism of action for the antioxidant activity of some cyclic peptides may involve the modulation of cellular signaling pathways, such as the Keap1-Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.[3] By activating the Nrf2 pathway, these peptides can enhance the expression of downstream antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress.[3] Recent studies on Cyclo(His-Pro), a related cyclic dipeptide, have highlighted its neuroprotective and antioxidant functions, suggesting that it may enhance the expression of antioxidant protection at the cellular level.[4][5] While the precise mechanisms are still under investigation, it is proposed that the antioxidant properties of cyclic dipeptides like Cyclo(His-Pro) may involve the activation of the Nrf2-mediated up-regulation of antioxidant defense.[6][7] It is plausible that Cyclo(His-Phe) shares similar mechanisms of action.
This document outlines the protocols for four widely accepted antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, ORAC (Oxygen Radical Absorbance Capacity) Assay, and FRAP (Ferric Reducing Antioxidant Power) Assay.
Data Presentation
The quantitative data obtained from the antioxidant assays should be summarized for clear comparison. The following table provides a template for presenting the results.
| Antioxidant Assay | Parameter Measured | Cyclo(His-Phe) Activity (IC50 or TEAC) | Positive Control (e.g., Trolox, Ascorbic Acid) Activity |
| DPPH Assay | IC50 (µg/mL or µM) | Insert Value | Insert Value |
| ABTS Assay | TEAC (Trolox Equivalents) | Insert Value | Insert Value |
| ORAC Assay | TEAC (Trolox Equivalents) | Insert Value | Insert Value |
| FRAP Assay | FRAP Value (µM Fe(II) Equivalents) | Insert Value | Insert Value |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the sample required to scavenge 50% of the free radicals. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a sample in terms of the equivalent concentration of the standard antioxidant, Trolox.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Cyclo(His-Phe)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[9] Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of Cyclo(His-Phe) in a suitable solvent (e.g., methanol, ethanol, or water). Prepare serial dilutions of the stock solution to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of Cyclo(His-Phe) or the positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[10]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cyclo(His-Phe)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample Preparation: Prepare a stock solution of Cyclo(His-Phe) and a positive control (Trolox) in a suitable solvent. Prepare serial dilutions. For peptides, concentrations of 2.0, 1.0, 0.5, and 0.25 mg/mL are often used initially.[11]
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of Cyclo(His-Phe) or Trolox standard to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 5-7 minutes.[11]
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[11]
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[12]
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Cyclo(His-Phe)
-
Positive control (e.g., Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Sample Preparation: Prepare a stock solution of Cyclo(His-Phe) in phosphate buffer and make serial dilutions.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.[14]
-
Add 25 µL of the different concentrations of Cyclo(His-Phe), Trolox standards, or buffer (for blank) to the wells.[14]
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.[14]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[14]
-
-
Measurement: Immediately begin reading the fluorescence every 1-2 minutes for at least 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[14]
Calculation: The antioxidant capacity is determined by calculating the net area under the curve (AUC) of fluorescence decay. The results are expressed as Trolox Equivalents (TE).[14]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-TPTZ complex is measured spectrophotometrically.[15]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Cyclo(His-Phe)
-
Positive control (e.g., Ferrous sulfate (B86663) or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[16] Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of Cyclo(His-Phe) and a positive control in a suitable solvent. Prepare serial dilutions.
-
Assay:
-
Add 280 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of Cyclo(His-Phe), standards, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-40 minutes. The incubation time can be optimized.[15][16]
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.[16]
Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.
Mandatory Visualization
Caption: Experimental workflow for assessing the antioxidant capacity of Cyclo(His-Phe).
Caption: Proposed mechanism of antioxidant action of Cyclo(His-Phe) via the Keap1-Nrf2 signaling pathway.
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity | MDPI [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. scribd.com [scribd.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for High-Throughput Screening of Novel Cyclic Dipeptide Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed from the condensation of two amino acids.[1] These structurally rigid and stable molecules are produced by a wide range of organisms, including bacteria, fungi, plants, and animals.[2][3][4][5] Historically considered by-products of protein degradation, CDPs are now recognized as important signaling molecules with a diverse array of biological activities.[2][3][4][5] Their inherent properties, such as high resistance to enzymatic degradation and improved cell permeability compared to their linear counterparts, make them attractive scaffolds for drug discovery.[2][6][7] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of CDP libraries to identify novel bioactivities, including antimicrobial, quorum sensing inhibition, anticancer, neuroprotective, antiviral, and antifungal effects.
High-Throughput Screening (HTS) Workflow for CDP Libraries
The successful identification of bioactive CDPs from large libraries relies on a systematic and efficient HTS workflow. This process involves several key stages, from initial screening to hit confirmation and lead optimization.
Caption: A generalized workflow for high-throughput screening of cyclic dipeptide libraries.
I. Antimicrobial and Quorum Sensing Inhibition Bioactivities
CDPs are well-documented as modulators of microbial communication and growth. They can act as signaling molecules in quorum sensing (QS) systems or as direct antimicrobial agents.[3][4][8] HTS assays are crucial for identifying CDPs that can disrupt these processes, offering potential alternatives to traditional antibiotics.
Application Notes
Cyclic dipeptides can exhibit both bacteriostatic and bactericidal activities against a broad spectrum of bacteria.[9] Furthermore, certain CDPs can interfere with quorum sensing, a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor production.[8][10][11] By disrupting QS, these CDPs can act as anti-virulence agents, making pathogens more susceptible to host immune responses and conventional antibiotics. For instance, cyclo(L-Phe-L-Pro) has been shown to inhibit the expression of genes involved in biofilm formation in Staphylococcus aureus.[10]
Quantitative Data: Antimicrobial & Quorum Sensing Inhibition Activity of CDPs
| Cyclic Dipeptide | Bioactivity | Target Organism/Assay | Potency (MIC/IC50) | Reference(s) |
| Cyclo(L-Phe-L-Pro) | Antibacterial | Escherichia coli | - | [12] |
| Cyclo(L-Phe-L-Pro) | Antibacterial | Pseudomonas aeruginosa | - | [12] |
| Cyclo(L-Phe-L-Pro) | Antibacterial | Staphylococcus aureus | - | [12] |
| Cyclo(L-Tyr-L-Pro) | Antibacterial | Escherichia coli | - | [12] |
| Cyclo(L-Tyr-L-Pro) | Antibacterial | Pseudomonas aeruginosa | - | [12] |
| Cyclo(L-Tyr-L-Pro) | Antibacterial | Staphylococcus aureus | - | [12] |
| Cyclo(L-Trp-L-Pro) | Antibacterial | Escherichia coli | - | [12] |
| Cyclo(L-Trp-L-Pro) | Antibacterial | Pseudomonas aeruginosa | - | [12] |
| Cyclo(L-Trp-L-Pro) | Antibacterial | Staphylococcus aureus | - | [12] |
| Cyclo(L-Trp-L-Trp) | Antibacterial | Escherichia coli | - | [12] |
| Cyclo(L-Trp-L-Trp) | Antibacterial | Pseudomonas aeruginosa | - | [12] |
| Cyclo(L-Trp-L-Trp) | Antibacterial | Staphylococcus aureus | - | [12] |
| Cyclo(L-Tyr-L-Pro) | Quorum Sensing Inhibition | Chromobacterium violaceum CV026 | 79% inhibition of violacein | [13] |
| Cyclo(L-Trp-L-Ser) & derivatives | Quorum Sensing Inhibition | Chromobacterium violaceum CV026 | 40-60% inhibition of violacein | [11] |
Note: Some references indicate broad-spectrum activity without providing specific MIC values in the abstract.
Experimental Protocol: Luciferase Reporter Assay for Quorum Sensing Inhibition
This protocol describes a high-throughput assay to screen for CDPs that inhibit bacterial quorum sensing using a luciferase reporter strain.
Materials:
-
CDP library dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial reporter strain (e.g., E. coli [pSB401])
-
Luria-Bertani (LB) broth
-
N-Acyl-homoserine lactone (AHL) inducer (e.g., C6-HSL)
-
96-well or 384-well clear-bottom white plates
-
Plate reader with luminescence detection capabilities
-
Luciferase assay reagent
Procedure:
-
Prepare Bacterial Culture: Inoculate the reporter bacteria into LB broth and grow overnight at 37°C with shaking. The next day, dilute the overnight culture to an OD600 of 0.1 in fresh LB broth.
-
Compound Plating: Dispense the CDP library compounds into the microplate wells to achieve the desired final screening concentration. Include appropriate positive (AHL inducer only) and negative (no AHL inducer) controls.
-
Cell Plating and Induction: Add the diluted bacterial culture to each well. Then, add the AHL inducer to all wells except the negative controls.
-
Incubation: Cover the plates and incubate at 30°C for 4-6 hours, or until the positive control wells show a robust luminescent signal.
-
Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls. Calculate the percent inhibition for each CDP. Hits are identified as compounds that significantly reduce the luminescent signal without affecting bacterial growth (which should be assessed in a parallel assay, such as OD600 measurement).
Signaling Pathway: Quorum Sensing Inhibition by CDPs
References
- 1. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bioactive cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quorum-Sensing Inhibition by Gram-Positive Bacteria [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Cyclo(His-Phe) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(His-Phe), a cyclic dipeptide, has garnered significant interest in the scientific community due to its diverse biological activities, including potential anticancer properties. As a naturally occurring molecule and a component of some processed foods, understanding its in vivo concentration and mechanism of action is crucial for evaluating its therapeutic potential. This document provides a comprehensive guide to the quantitative analysis of Cyclo(His-Phe) in biological samples, detailing experimental protocols and summarizing available quantitative data. Furthermore, it visualizes a proposed experimental workflow and a putative signaling pathway based on current research.
Quantitative Data Summary
While direct quantitative data for Cyclo(His-Phe) in biological matrices is not extensively available in the current literature, studies on structurally similar cyclic dipeptides, such as Cyclo(His-Pro), provide valuable insights into expected concentration ranges and analytical methodologies. The following table summarizes quantitative data for Cyclo(His-Pro) in human plasma, which can serve as a reference for studies on Cyclo(His-Phe).
| Biological Matrix | Analyte | Analytical Method | Concentration Range | Subject Group | Reference |
| Human Plasma | Cyclo(His-Pro) | Radioimmunoassay | 905 ± 187 pg/mL | Non-obese Women | [1] |
| Human Plasma | Cyclo(His-Pro) | Radioimmunoassay | 2075 ± 144 pg/mL | Obese Women | [1] |
Note: The data presented above is for Cyclo(His-Pro) and should be considered as an illustrative example. Actual concentrations of Cyclo(His-Phe) may vary and require specific analytical validation.
Experimental Protocols
A robust and sensitive method for the quantification of Cyclo(His-Phe) in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high selectivity and sensitivity.[2]
Protocol: Quantification of Cyclo(His-Phe) in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
This protocol is a standard protein precipitation method suitable for extracting small molecules like cyclic dipeptides from plasma.
-
Materials:
-
Human plasma samples
-
Cyclo(His-Phe) analytical standard
-
Stable isotope-labeled internal standard (e.g., 13C, 15N-Cyclo(His-Phe))
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cyclo(His-Phe): To be determined by direct infusion of the analytical standard (e.g., precursor ion [M+H]+ to specific product ions).
-
Internal Standard: To be determined by direct infusion.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized for maximum sensitivity.
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to assess include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at multiple concentration levels (LOD, LLOQ, LQC, MQC, HQC).
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Recovery: Efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of Cyclo(His-Phe) from biological samples.
Putative Signaling Pathway in Cancer Cells
Cyclo(His-Phe) has demonstrated potential anti-tumor activity, and related cyclic dipeptides have been shown to induce apoptosis in cancer cells.[3] While the precise signaling pathway for Cyclo(His-Phe) is still under investigation, evidence from similar compounds suggests a possible mechanism involving the modulation of key signaling cascades that regulate cell survival and apoptosis. The following diagram illustrates a putative signaling pathway.
Conclusion
The quantitative analysis of Cyclo(His-Phe) in biological samples is a critical step in understanding its physiological and pharmacological roles. The LC-MS/MS protocol outlined in this document provides a robust framework for accurate and sensitive quantification. While further research is needed to establish the definitive concentrations of Cyclo(His-Phe) in various biological matrices and to fully elucidate its mechanism of action, the information and protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to advance the study of this promising cyclic dipeptide.
References
- 1. Relationship between plasma cyclo (His-Pro), a neuropeptide common to processed protein-rich food, and C-peptide/insulin molar ratio in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization During Cyclic Dipeptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of cyclic dipeptides (also known as 2,5-diketopiperazines).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of cyclic dipeptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, which leads to the conversion of a pure L- or D-enantiomer into a mixture of both.[1] In the synthesis of cyclic dipeptides, this results in the formation of unwanted diastereomers (e.g., cyclo(L-Ala-D-Val) instead of the desired cyclo(L-Ala-L-Val)). These diastereomers can be challenging to separate and may possess significantly different biological activities.[1]
Q2: Why is controlling stereochemistry critical in drug development?
A2: The biological function of a peptide is intrinsically linked to its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids.[1] The presence of diastereomeric impurities from racemization can drastically lower a drug's efficacy, change its target specificity, and potentially cause unforeseen off-target effects or toxicity.[1]
Q3: What is the primary mechanism of racemization during cyclization?
A3: The most prevalent mechanism involves the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1][2] When the C-terminal carboxyl group of the linear dipeptide precursor is activated by a coupling reagent, the oxygen of the preceding peptide bond can perform a nucleophilic attack on the activated carboxyl group, forming the oxazolone ring. This ring is planar and readily loses its α-proton in the presence of a base, leading to a loss of stereochemical information.[3] A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base.[2][4]
Q4: Which amino acids are most susceptible to racemization?
A4: While any chiral amino acid can racemize, some are particularly prone to it under standard synthesis conditions.[1][2] These include:
-
Histidine (His): The imidazole (B134444) side chain can act as an internal base, catalyzing α-proton abstraction.[1]
-
Cysteine (Cys): The side-chain thiol group can also promote racemization.[1]
-
Phenylalanine (Phe): Aromatic side chains can stabilize the planar enolate intermediate, which favors racemization.[1]
-
Serine (Ser): The hydroxyl group can participate in side reactions that lead to racemization.[1][2]
Q5: How do additives like HOBt and Oxyma prevent racemization?
A5: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial, especially when using carbodiimide (B86325) coupling reagents like DCC or DIC.[5] They work by reacting with the initially formed activated intermediate to generate an active ester. This new intermediate is more reactive towards the amine nucleophile but less prone to forming the problematic oxazolone, thereby suppressing the main racemization pathway.[6]
Troubleshooting Guide: High Racemization Detected
This guide provides a systematic approach to diagnosing and solving issues of high racemization in your final cyclic dipeptide product.
Problem: Analysis (e.g., by chiral HPLC) of the purified cyclic dipeptide shows a significant percentage of the undesired diastereomer.
Step 1: Evaluate the Coupling Reagent and Additives
The choice of coupling reagent for the cyclization of the linear dipeptide precursor is a critical factor.[1]
-
Potential Cause: Use of carbodiimide reagents (DCC, DIC) without racemization-suppressing additives.[2]
-
Solution: Always use carbodiimides in conjunction with additives like HOBt or Oxyma.[2][5]
-
Alternative Solution: Switch to a phosphonium (B103445) or aminium/uronium-based coupling reagent known for lower racemization rates, such as PyBOP, HBTU, or HATU.[5] These reagents often promote rapid amide bond formation, which can outcompete the rate of racemization.
Step 2: Assess the Base Used in the Cyclization Reaction
The strength, steric hindrance, and amount of base used can significantly impact the extent of racemization.[1][6]
-
Potential Cause: Using a strong, non-sterically hindered base like triethylamine (B128534) (TEA) or an excessive amount of N,N-diisopropylethylamine (DIPEA).[1][6] These bases can readily abstract the α-proton from the oxazolone intermediate.[1]
-
Solution 1: Use the minimum necessary amount of base required for the reaction.
-
Solution 2: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) and 2,4,6-collidine are generally better choices for minimizing racemization compared to DIPEA or TEA.[5][6]
Step 3: Analyze the Solvent and Temperature
The reaction environment plays a crucial role in controlling racemization.
-
Potential Cause: High reaction temperatures and the use of polar aprotic solvents (e.g., DMF, NMP) can accelerate the rate of epimerization.[1][2]
-
Solution 1: Perform the cyclization reaction at a lower temperature if kinetics allow, such as 0 °C or ambient temperature.[2][7]
-
Solution 2: If reagent solubility permits, consider using a less polar solvent, which can help reduce the rate of racemization.[2]
Step 4: Consider the Concentration
The concentration of the linear dipeptide during cyclization can influence the outcome.
-
Potential Cause: While not a direct cause of racemization, running the reaction at high concentrations favors intermolecular side reactions (dimerization, polymerization) over the desired intramolecular cyclization.[7] This can lead to longer reaction times, giving more opportunity for the activated intermediate to racemize.
-
Solution: Perform the cyclization under high-dilution conditions (typically 1-5 mM) to favor the intramolecular reaction pathway.[7]
Data Presentation
Table 1: Impact of Coupling Reagents and Bases on Racemization
The following table summarizes representative data on the extent of racemization observed during peptide coupling with different reagents, focusing on the particularly sensitive amino acid Histidine. While this data is from linear peptide synthesis, it provides a strong indication of the relative racemization potential applicable to the linear precursor synthesis and cyclization steps.[1]
| N-Protected Amino Acid | Coupling Reagent | Base | % Racemization |
| Fmoc-His(1-Trt)-OH | TBTU | DIPEA | 4.5% |
| Fmoc-His(Boc)-OH | HATU | DIPEA | 0.18% |
| Fmoc-His(Trt)-OH | HATU | DIPEA | 6.8% |
Data adapted from literature reports.[1] Conditions can greatly influence outcomes.
Key Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Cyclization with Minimized Racemization
This protocol outlines a general method for the cyclization of a linear dipeptide precursor, focusing on conditions that suppress racemization.
-
Preparation: Synthesize and purify the linear dipeptide precursor (e.g., H-L-Phe-L-Pro-OMe). Ensure the N-terminus is deprotected (free amine) and the C-terminus is activated (e.g., methyl ester).
-
High Dilution Setup: Dissolve the purified linear dipeptide in a suitable anhydrous solvent (e.g., DMF or DCM) to a final concentration of 1-5 mM under an inert atmosphere (Argon or Nitrogen).[7]
-
Reaction Conditions: Cool the solution to 0 °C in an ice bath.[5]
-
Reagent Addition: To the cooled, stirred solution, add the coupling reagent (e.g., HATU, 1.2 equivalents) followed by the slow, dropwise addition of a sterically hindered base (e.g., NMM or collidine, 2.0 equivalents).[1][6]
-
Monitoring: Monitor the reaction for the disappearance of the linear precursor and the formation of the cyclic product by LC-MS or TLC.[1] The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, quench any remaining reagents (e.g., with a small amount of water). Remove the solvent under reduced pressure.
-
Purification: Purify the crude cyclic dipeptide by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure product.[1]
Protocol 2: Chiral HPLC Analysis for Quantifying Racemization
This protocol provides a general method for determining the diastereomeric purity of a synthetic cyclic dipeptide.
-
Sample Preparation: Dissolve a small, accurately weighed sample of the purified cyclic dipeptide in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[5]
-
Chromatographic System:
-
Column: Use a suitable chiral stationary phase (CSP) column (e.g., Amylose or Cellulose-based columns like Chiralpak).[5][8]
-
Mobile Phase: A typical mobile phase is a mixture of hexane (B92381) and isopropanol, or acetonitrile/methanol and an aqueous buffer.[5][8] The exact composition must be optimized for the specific cyclic dipeptide.
-
Flow Rate: Set a constant flow rate (e.g., 0.5-1.0 mL/min).[8]
-
Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 210-220 nm for the peptide bond).[1]
-
-
Analysis: Inject the sample onto the column and record the chromatogram. The desired diastereomer and the racemized diastereomer should elute as separate peaks.
-
Quantification: Integrate the peak areas for both diastereomers. Calculate the percentage of racemization using the formula: % Racemization = [Area of Undesired Diastereomer / (Area of Desired Diastereomer + Area of Undesired Diastereomer)] * 100
Visual Guides
Caption: Troubleshooting workflow for minimizing racemization.
Caption: Mechanism of racemization via oxazolone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Conditions for Cyclo(His-Phe) Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of the cyclic dipeptide Cyclo(His-Phe) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
1. What is the general principle behind HPLC purification of Cyclo(His-Phe)?
The most common technique for purifying Cyclo(His-Phe) is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This method separates molecules based on their hydrophobicity.[1] A nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[1][2] More hydrophobic molecules, like Cyclo(His-Phe), will have a stronger interaction with the stationary phase and will therefore elute later than more polar impurities.
2. What is a good starting point for column and mobile phase selection for Cyclo(His-Phe) purification?
For initial method development, a C18 column is a robust choice.[1][3] A common mobile phase system consists of:
-
Mobile Phase A: Water with an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA).[1][2]
-
Mobile Phase B: Acetonitrile with the same concentration of the acidic modifier (0.1% TFA).[1]
The acidic modifier helps to improve peak shape and provides a source of protons, which can be beneficial for subsequent mass spectrometry analysis.[2]
3. How should I prepare my crude Cyclo(His-Phe) sample for HPLC injection?
Proper sample preparation is critical to prevent column clogging and ensure reproducible results.[3]
-
Dissolve the crude Cyclo(His-Phe) sample in a small volume of a suitable solvent. The initial mobile phase composition is often a good choice.
-
Vortex the solution until the dipeptide is fully dissolved.[3]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1][3]
4. What detection wavelength should I use for Cyclo(His-Phe)?
Cyclo(His-Phe) contains peptide bonds and aromatic residues (Phenylalanine and Histidine). Therefore, it can be monitored at multiple wavelengths. A primary wavelength of 210-220 nm is suitable for detecting the peptide bond. Additionally, monitoring at around 254 nm can be useful due to the aromatic phenylalanine residue.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of Cyclo(His-Phe).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | - Column contamination or degradation.- Inappropriate mobile phase pH.[4]- Sample overload.- Co-elution with impurities. | - Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH. The use of an acidic modifier like TFA is generally recommended.[1][2]- Reduce the injection volume or sample concentration.- Optimize the gradient to improve separation.[1] |
| No Peaks or Very Small Peaks | - Injection issue (e.g., air bubble in the syringe, clogged injector).- Detector issue (e.g., lamp off, incorrect wavelength).- Sample degradation.- The compound is too strongly retained on the column. | - Check the injector and syringe for any issues.- Verify detector settings.- Ensure the stability of Cyclo(His-Phe) in the chosen solvent.- Decrease the initial percentage of the aqueous mobile phase (A) or increase the organic mobile phase (B) percentage in your gradient. |
| High Backpressure | - Clogged column frit or tubing.[3]- Particulate matter in the sample.- High mobile phase viscosity.- High flow rate. | - Filter all samples and mobile phases.[1][3]- Reverse flush the column (if recommended by the manufacturer).- Reduce the flow rate.- Consider using a less viscous organic solvent (e.g., acetonitrile over methanol). |
| Inconsistent Retention Times | - Inadequate column equilibration between runs.[2]- Fluctuations in mobile phase composition.- Temperature variations.[2]- Column aging. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (typically 10-15 minutes).[1][2]- Prepare fresh mobile phase daily and degas it properly.[3]- Use a column oven to maintain a constant temperature.[2]- Monitor column performance and replace it when necessary. |
Experimental Protocols
Analytical HPLC Method Development for Cyclo(His-Phe)
This protocol outlines the steps for developing an analytical method to assess the purity of a crude Cyclo(His-Phe) sample.
1. Materials and Reagents:
-
Crude Cyclo(His-Phe) sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
0.22 µm or 0.45 µm syringe filters
2. HPLC System and Column:
-
HPLC system with a UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases before use.[3]
4. Sample Preparation:
-
Dissolve the crude Cyclo(His-Phe) in a small amount of Mobile Phase A.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter.[3]
5. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL[3] |
| Detection | 210 nm and 254 nm[3] |
| Column Temperature | 40°C[2][5] |
| Gradient | 5% to 60% Mobile Phase B over 30 minutes |
6. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.[1]
-
Inject the filtered sample onto the column.
-
Run the gradient program.
-
Analyze the resulting chromatogram to determine the retention time and purity of Cyclo(His-Phe).
Preparative HPLC Scale-Up
Once an optimized analytical method is established, it can be scaled up for preparative purification.
1. System and Column:
-
Preparative HPLC system
-
Preparative C18 column with the same chemistry as the analytical column (e.g., 21.2 x 150 mm, 5 µm)[3]
2. Sample Loading:
-
Dissolve a larger amount of the crude product (e.g., 20-50 mg) in an appropriate volume of solvent. The maximum loading capacity will depend on the column size and the resolution of the target peak from impurities.
3. Flow Rate and Gradient Adjustment:
-
Adjust the flow rate and gradient to maintain a similar separation profile to the analytical method. The flow rate should be scaled according to the column diameter.
-
The gradient duration may need to be adjusted to ensure good separation.
4. Fraction Collection:
-
Collect fractions corresponding to the Cyclo(His-Phe) peak.
5. Post-Purification Analysis:
-
Analyze the collected fractions using the developed analytical HPLC method to determine their purity.
-
Combine the fractions that meet the desired purity level (e.g., >95%).
-
Remove the solvent, typically by lyophilization, to obtain the purified Cyclo(His-Phe).
Visualization
Troubleshooting Workflow for HPLC Purification
The following diagram illustrates a logical workflow for troubleshooting common issues during the HPLC purification of Cyclo(His-Phe).
Caption: A flowchart for troubleshooting common HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ionsource.com [ionsource.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting contamination in Cyclo(His-Phe) synthesis
Welcome to the technical support center for Cyclo(His-Phe) synthesis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants I might encounter during Cyclo(His-Phe) synthesis?
A1: During the synthesis of Cyclo(His-Phe), a 2,5-diketopiperazine (DKP), several types of impurities can arise. These are often related to the synthetic methodology, whether it's solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Common contaminants include:
-
Deletion or Truncated Sequences: In solid-phase synthesis, if a coupling reaction is incomplete, subsequent steps will lead to peptides missing one of the amino acids.[1][2]
-
Diastereomeric Impurities: Racemization of either the histidine or phenylalanine residue can occur, particularly during activation or deprotection steps, leading to the formation of stereoisomers (e.g., Cyclo(D-His-L-Phe), Cyclo(L-His-D-Phe), Cyclo(D-His-D-Phe)).[3][4][5]
-
Side-Chain Adducts: The imidazole (B134444) ring of histidine can react with protecting groups or scavengers used during cleavage from the resin.
-
Unreacted Linear Dipeptide: Incomplete cyclization will leave the linear H-His-Phe-OH or its ester/amide form in the crude product.
-
Oligomeric Impurities: Under certain conditions, intermolecular reactions can lead to the formation of dimers or larger peptide chains instead of the desired intramolecular cyclization.[5]
Q2: My Cyclo(His-Phe) yield is very low. What are the potential causes and how can I improve it?
A2: Low yield is a frequent issue stemming from either inefficient synthesis of the linear precursor or poor cyclization efficiency.
Potential Causes & Recommended Actions:
-
Inefficient Coupling: The initial coupling of the second amino acid (e.g., Fmoc-His(Trt)-OH) to the resin-bound first amino acid (Phe-resin) may be incomplete.
-
Steric Hindrance: The bulky side chains of histidine and phenylalanine can hinder the intramolecular cyclization reaction.
-
Troubleshooting: The rate of cyclization is highly dependent on reaction conditions.[4] Optimization of solvent, temperature, and concentration is crucial. Heating the resin-bound dipeptide in a high-boiling solvent like toluene (B28343) or NMP can promote on-resin cyclization.[6] In solution-phase synthesis, applying high dilution principles can favor intramolecular cyclization over intermolecular polymerization.[4]
-
-
Premature Cleavage/DKP Formation (in longer peptide synthesis): While DKP formation is the goal here, in the context of building a longer peptide, it's a side reaction that cleaves the dipeptide from the resin.[7][8] The principles for preventing it can be inverted to promote it for Cyclo(His-Phe) synthesis. Sequences with proline are particularly prone, but the principle applies to other dipeptides.[9]
-
Troubleshooting: The choice of the C-terminal residue and the resin linkage is important. For example, using a more labile resin might facilitate cyclative cleavage.[10]
-
Q3: I see multiple peaks on my HPLC chromatogram. How can I identify which peak is my product and what the contaminants are?
A3: A combination of analytical techniques is essential for identifying your target compound and characterizing impurities.
-
LC-MS Analysis: This is the most direct method. The main peak corresponding to the mass-to-charge ratio (m/z) of Cyclo(His-Phe) should be your product. Other peaks can be tentatively identified by their m/z values, which might correspond to linear dipeptides, deletion sequences, or dimers.[11][12]
-
High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass, which can help confirm the elemental composition of the product and impurities.[13]
-
Tandem MS (MS/MS): Fragmenting the ions of interest can provide structural information to help distinguish between isomers or identify the nature of the impurity.[13][14]
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation of the purified product. The chemical shifts and coupling constants provide detailed information about the molecule's conformation.[15][16]
-
Co-injection with a Standard: If an analytical standard of Cyclo(His-Phe) is available, co-injecting it with your crude sample can confirm the retention time of your product peak.
Q4: What are the best practices for purifying crude Cyclo(His-Phe)?
A4: Purification is critical for removing synthesis-related impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying cyclic peptides.[17]
-
Mobile Phases: A gradient system of water (A) and acetonitrile (B52724) (B), both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is standard.[17]
-
Detection: UV detection at wavelengths of 210-220 nm (for the peptide bond) and ~254 nm (for the phenylalanine aromatic ring) is recommended.[17]
-
Fraction Analysis: After preparative HPLC, each collected fraction should be analyzed by analytical HPLC or LC-MS to assess its purity before pooling the pure fractions.[17]
-
Salt Exchange/Desalting: The purified peptide will likely be a TFA salt. If TFA is undesirable for downstream applications, a salt exchange procedure or further purification using a different mobile phase modifier (like acetic acid) may be necessary.
Data Presentation
Table 1: Key Analytical Data for Cyclo(His-Phe) Characterization
| Parameter | Expected Value | Technique | Notes |
| Molecular Formula | C₁₅H₁₆N₄O₂ | - | |
| Monoisotopic Mass | 284.1273 g/mol | Mass Spectrometry | |
| [M+H]⁺ | ~285.135 | Mass Spectrometry | The most commonly observed ion in positive mode ESI-MS.[14] |
| [M+Na]⁺ | ~307.117 | Mass Spectrometry | Sodium adducts are also commonly observed. |
| ¹H NMR | Varies | NMR Spectroscopy | Chemical shifts are highly dependent on the solvent and conformation. Key signals include aromatic protons from Phe and His, α-protons, and β-protons.[15] |
| ¹³C NMR | Varies | NMR Spectroscopy | Expect signals for carbonyl carbons (~165-175 ppm), aromatic carbons, and aliphatic carbons.[15] |
Table 2: Example RP-HPLC Gradient for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 60% B over 20 minutes |
| Detection | 214 nm & 254 nm |
| Column Temp. | 30 °C |
| Note: This is a generic gradient and must be optimized for your specific crude mixture and HPLC system. |
Experimental Protocols
Protocol 1: General Method for Solid-Phase Synthesis and On-Resin Cyclization
This protocol outlines a general approach for synthesizing Cyclo(His-Phe) on a solid support, which often results in a cleaner crude product compared to solution-phase methods.[6][10]
-
Resin Preparation: Swell a suitable resin (e.g., Fmoc-Phe-Wang resin) in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection (Phe): Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from Phenylalanine. Monitor completion with a colorimetric test (e.g., Kaiser test). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (His): Couple the second amino acid (e.g., Fmoc-His(Trt)-OH) using a coupling agent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF. Again, monitor for reaction completion. Wash the resin.
-
Fmoc Deprotection (His): Remove the Fmoc group from the N-terminal Histidine by treating the resin with 20% piperidine in DMF. This exposes the free amine of Histidine. Wash the resin thoroughly.
-
On-Resin Cyclization: Suspend the resin-bound linear dipeptide in a suitable solvent (e.g., toluene or NMP) and heat (e.g., 80-100°C) to induce intramolecular cyclization.[6] This reaction involves the nucleophilic attack of the N-terminal amine on the ester linkage to the resin, releasing the cyclic dipeptide into the solution.
-
Product Collection: Filter the resin and collect the supernatant containing the Cyclo(His-Phe). Evaporate the solvent.
-
Purification: Purify the resulting crude product via preparative RP-HPLC as described previously.
Protocol 2: LC-MS Analysis for Contamination Profiling
This protocol provides a general method for analyzing the crude product to identify Cyclo(His-Phe) and potential impurities.[11]
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent, such as 50% acetonitrile/water. Centrifuge to remove any insoluble material.
-
LC Separation:
-
Inject the sample onto a C18 analytical column.
-
Use a gradient elution method, for example, starting from 5% ACN (with 0.1% Formic Acid) to 95% ACN (with 0.1% Formic Acid) over 15-20 minutes. Formic acid is used as it is compatible with mass spectrometry.
-
-
MS Detection:
-
Monitor the column eluent using a mass spectrometer in positive ion electrospray (ESI) mode.
-
Scan for the expected mass-to-charge ratio (m/z) of the protonated product ([M+H]⁺ ≈ 285.1).
-
Analyze other peaks in the chromatogram to identify potential contaminants by their m/z values.
-
Protocol 3: NMR Spectroscopy for Structural Confirmation
NMR is the gold standard for confirming the final structure of your purified product.[15]
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity, lyophilized Cyclo(His-Phe). Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Ensure proper referencing to the residual solvent peak.
-
Integrate signals to confirm proton counts.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time.
-
-
2D NMR (Optional but Recommended):
-
Run experiments like COSY and HSQC to assign proton and carbon signals unambiguously.
-
A NOESY or ROESY experiment can provide information about the 3D conformation of the dipeptide in solution.[15]
-
Visualizations
Diagrams of Pathways and Workflows
Caption: General workflow for the solid-phase synthesis of Cyclo(His-Phe).
Caption: Decision tree for troubleshooting contamination in Cyclo(His-Phe) synthesis.
Caption: The intramolecular cyclization mechanism leading to DKP formation.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Peptide Impurities [sigmaaldrich.com]
- 3. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijsra.net [ijsra.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Cyclo(His-Phe) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Cyclo(His-Phe) in solution.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of Cyclo(His-Phe) solutions.
Issue 1: Inconsistent Biological Activity or Assay Results
-
Question: My experimental results with Cyclo(His-Phe) are not reproducible. Could this be a stability issue?
-
Answer: Yes, inconsistent results are often an indication of compound degradation. Cyclo(His-Phe), as a diketopiperazine (DKP), can be susceptible to hydrolysis, which would cleave the cyclic structure and result in the linear dipeptide, His-Phe. This linear form may have significantly different or no biological activity. The histidine residue is also prone to oxidation, which can alter the compound's properties and activity.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)
-
Question: I am observing extra peaks in my HPLC/LC-MS chromatogram when analyzing my Cyclo(His-Phe) sample. What are these?
-
Answer: These additional peaks are likely degradation products. The primary degradation pathways for Cyclo(His-Phe) are:
-
Hydrolysis: Cleavage of one of the amide bonds in the diketopiperazine ring to form the linear dipeptide, histidyl-phenylalanine (His-Phe). This will have a different retention time from the parent compound.
-
Oxidation: The imidazole (B134444) ring of the histidine residue is susceptible to oxidation, which can lead to the formation of various oxidation products, such as 2-oxo-histidine derivatives.[1][2][3][4][5]
-
Issue 3: Changes in Physical Appearance of the Solution
-
Question: My Cyclo(His-Phe) solution has become discolored or has formed a precipitate upon storage. What is the cause?
-
Answer: Discoloration can be an indicator of oxidative degradation of the histidine residue. Precipitation may occur if the Cyclo(His-Phe) degrades into its linear form, His-Phe, which may have lower solubility in the chosen solvent system. The solubility of both the parent compound and its degradants can be highly dependent on the pH and composition of the buffer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Cyclo(His-Phe) in solution?
A1: The main factors influencing the stability of Cyclo(His-Phe) are:
-
pH: The diketopiperazine ring is susceptible to both acid- and base-catalyzed hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of all degradation reactions.
-
Presence of Oxidizing Agents: The histidine residue can be oxidized in the presence of reactive oxygen species, which can be exacerbated by the presence of trace metal ions.[5]
Q2: What are the optimal storage conditions for Cyclo(His-Phe) solutions?
A2: To ensure maximum stability, Cyclo(His-Phe) solutions should be:
-
Buffered at a slightly acidic to neutral pH: Based on data for similar diketopiperazines, a pH range of 4-7 is likely to provide the best stability against hydrolysis.
-
Stored at low temperatures: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. It is best to store in single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protected from light and oxygen: Use amber vials and consider de-gassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q3: Which buffers are recommended for formulating Cyclo(His-Phe) solutions?
A3: The choice of buffer can impact stability. It is advisable to use buffers with low reactivity. Phosphate (B84403) and acetate (B1210297) buffers are commonly used. It is important to ensure that the buffer components themselves do not catalyze degradation or react with Cyclo(His-Phe).
Q4: How can I enhance the stability of Cyclo(His-Phe) in my formulation?
A4: Several strategies can be employed to improve stability:
-
pH and Buffer Optimization: As mentioned, maintaining an optimal pH is critical.
-
Excipients: The addition of antioxidants, such as ascorbic acid or methionine, can help to prevent oxidative degradation of the histidine residue.
-
Lyophilization: For long-term storage, lyophilizing the Cyclo(His-Phe) from a suitable aqueous solution and storing it as a dry powder is the most effective method for preventing hydrolysis and other solution-state degradation pathways. The powder can then be reconstituted immediately before use.
Data Presentation: Stability of Cyclo(His-Phe) Under Stressed Conditions
The following tables provide representative quantitative data on the degradation of Cyclo(His-Phe) under forced degradation conditions. This data is intended to be illustrative of the expected stability profile.
Table 1: Effect of pH on the Hydrolytic Degradation of Cyclo(His-Phe) at 40°C over 7 Days
| pH | Buffer System (50 mM) | % Remaining Cyclo(His-Phe) | Major Degradation Product |
| 2.0 | Glycine-HCl | 75.2% | Linear His-Phe |
| 4.0 | Acetate | 95.8% | Linear His-Phe |
| 7.0 | Phosphate | 92.1% | Linear His-Phe |
| 9.0 | Borate | 80.5% | Linear His-Phe |
Table 2: Effect of Temperature on the Degradation of Cyclo(His-Phe) in pH 7.0 Phosphate Buffer over 7 Days
| Temperature | % Remaining Cyclo(His-Phe) |
| 4°C | 99.1% |
| 25°C | 96.5% |
| 40°C | 92.1% |
| 60°C | 78.9% |
Table 3: Oxidative Degradation of Cyclo(His-Phe) in pH 7.0 Phosphate Buffer at 25°C over 24 Hours
| Oxidizing Agent | % Remaining Cyclo(His-Phe) | Major Degradation Product(s) |
| Control (No Agent) | 99.8% | - |
| 3% H₂O₂ | 65.4% | Oxidized Cyclo(His-Phe) |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Cyclo(His-Phe)
This method is designed to separate the parent Cyclo(His-Phe) from its potential degradation products.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Dissolve the Cyclo(His-Phe) sample in the initial mobile phase composition (95% A, 5% B) to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study of Cyclo(His-Phe)
This protocol outlines the conditions for intentionally degrading Cyclo(His-Phe) to identify potential degradation products and establish the specificity of the stability-indicating HPLC method.
-
Acid Hydrolysis:
-
Dissolve Cyclo(His-Phe) in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve Cyclo(His-Phe) in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve Cyclo(His-Phe) in a 3% solution of hydrogen peroxide (H₂O₂) to a concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of Cyclo(His-Phe) in an oven at 80°C for 7 days.
-
Also, prepare a solution of Cyclo(His-Phe) (1 mg/mL) in a pH 7.0 phosphate buffer and incubate at 60°C for 7 days.
-
Analyze samples at the end of the study by dissolving the solid in the mobile phase or diluting the solution for HPLC analysis.
-
Visualizations
Caption: Workflow for Forced Degradation Study of Cyclo(His-Phe).
Caption: Troubleshooting Decision Tree for Cyclo(His-Phe) Stability Issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The effect of histidine oxidation on the dissociation patterns of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective oxidation of histidine residues in proteins or peptides through the copper(II)-catalysed autoxidation of glucosone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cyclic Peptide Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the cell permeability of cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: Why do my cyclic peptides exhibit low cell permeability?
A1: The low cell permeability of many cyclic peptides stems from several inherent physicochemical properties that hinder their ability to cross the hydrophobic lipid bilayer of the cell membrane. Key factors include:
-
High Polar Surface Area (PSA): The peptide backbone is rich in polar amide bonds (N-H and C=O groups), which form favorable interactions with the aqueous extracellular environment, making it energetically costly to enter the hydrophobic membrane interior.
-
Large Molecular Size: Many cyclic peptides exceed the typical molecular weight of small-molecule drugs (which often follow Lipinski's Rule of Five), making passive diffusion more difficult.[1]
-
Charge: Peptides with a net charge at physiological pH, especially negative charges, are repelled by the similarly charged cell membrane surface and do not readily diffuse across the lipid bilayer.
-
Conformational Rigidity and Flexibility: While cyclization reduces the number of conformations a peptide can adopt, some of these fixed conformations may not be conducive to membrane crossing. An ideal permeable peptide can adopt a "chameleon-like" conformation, exposing its polar groups in aqueous environments and masking them in the hydrophobic membrane core through intramolecular hydrogen bonds.[2][3]
Q2: What are the primary strategies to improve the cell permeability of my cyclic peptide?
A2: Several strategies can be employed, broadly categorized as chemical modifications, formulation approaches, and advanced delivery systems.
-
Chemical Modifications: These involve altering the peptide's structure to enhance its membrane-crossing properties. Common modifications include:
-
N-methylation: Replacing a backbone amide proton with a methyl group reduces the number of hydrogen bond donors, decreasing polarity and potentially improving permeability.[2][4][5][6][7]
-
D-Amino Acid Substitution: Incorporating D-amino acids can alter the peptide's conformation, sometimes leading to a structure more favorable for membrane transit and increasing resistance to enzymatic degradation.[8]
-
Side-Chain Modification: Altering amino acid side chains to be more lipophilic can enhance membrane partitioning.[9] However, a balance must be struck, as excessive lipophilicity can lead to poor solubility and aggregation.[1]
-
Backbone Alterations: Introducing non-peptidic fragments into the backbone can also modulate permeability.[3][10]
-
-
Formulation Strategies: These approaches focus on encapsulating the peptide in a carrier to facilitate its delivery into cells. Examples include liposomes and polymeric nanoparticles.[11][12]
-
Advanced Delivery Systems: This involves conjugating the cyclic peptide to a moiety that actively promotes cellular uptake. A prime example is the use of Cell-Penetrating Peptides (CPPs) , which are short peptides that can traverse the cell membrane and carry a cargo molecule with them.[1][2][13][14][15]
Q3: How do I choose the best strategy for my specific cyclic peptide?
A3: The optimal strategy depends on your peptide's sequence, its intended intracellular target, and your tolerance for synthetic complexity.
-
For peptides with multiple exposed backbone amides: N-methylation is a promising starting point.
-
If your peptide is susceptible to degradation: D-amino acid substitution can improve both stability and permeability.
-
When direct modification of the core peptide is undesirable due to activity loss: Conjugation to a CPP or encapsulation in a nanoparticle formulation might be the best approach.
-
For a systematic approach: Consider creating a small library of analogs with different modifications to screen for improved permeability.
Q4: My modified peptide shows increased cellular uptake in a fluorescence assay, but no biological activity. What could be the issue?
A4: This is a common challenge, often indicating that the peptide is entering the cell but is trapped in endosomes and cannot reach its target in the cytosol or nucleus.[2] This is particularly prevalent with CPP-mediated delivery, which frequently relies on endocytosis.[2] To address this, you can:
-
Perform co-localization studies: Use microscopy to see if your fluorescently labeled peptide co-localizes with endosomal markers.
-
Incorporate endosomal escape moieties: Modify your CPP or formulation to include components that help the peptide break out of the endosome, such as fusogenic peptides.
-
Test different CPPs: Different CPPs can have varying efficiencies of endosomal escape.
Troubleshooting Guide
Issue 1: Low Permeability in PAMPA (Parallel Artificial Membrane Permeability Assay)
| Possible Cause | Suggested Solution |
| High Polarity | The peptide has too many exposed hydrogen bond donors/acceptors. |
| Action: Systematically replace backbone N-H groups with N-CH₃ (N-methylation). Convert terminal carboxyl groups to esters or amides. | |
| Low Lipophilicity | The peptide does not partition well into the artificial membrane. |
| Action: Introduce lipophilic side chains (e.g., replace Ala with tert-butyl glycine).[3][10] Attach a fatty acid or other lipophilic group. | |
| Peptide Aggregation | At the concentration used, the peptide is forming aggregates that cannot permeate. |
| Action: Test a lower concentration range in the assay. Check for aggregation using techniques like dynamic light scattering. |
Issue 2: Conflicting Results Between PAMPA and Caco-2 Assays
| Observation | Possible Interpretation & Action |
| Low PAMPA, High Caco-2 Permeability | This suggests that your peptide is not good at passive diffusion but may be a substrate for an active uptake transporter present in Caco-2 cells.[2] |
| Action: Investigate the involvement of specific transporters by using known inhibitors in the Caco-2 assay. | |
| High PAMPA, Low Caco-2 Permeability | This indicates good passive diffusion potential, but the peptide may be a substrate for an active efflux pump (like P-glycoprotein) in Caco-2 cells, which pumps it back out. |
| Action: Perform a bi-directional Caco-2 assay (measuring transport from apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[16][17][18] |
Issue 3: Loss of Biological Activity After Modification
| Possible Cause | Suggested Solution |
| Steric Hindrance | The modification (e.g., N-methylation, CPP conjugation) is physically blocking the key residues required for target binding. |
| Action: Relocate the modification site away from the known binding epitope. Introduce a flexible linker (e.g., glycine-serine repeats) between the peptide and the permeability-enhancing moiety.[2] Use computational modeling to predict how the modification might alter the peptide's conformation and guide a redesign.[2] | |
| Conformational Change | The modification has altered the overall 3D structure of the peptide, making it incompatible with its target. |
| Action: Systematically test different modification positions. For N-methylation, try methylating different amide bonds one at a time. For D-amino acid substitution, test different positions within the ring. |
Quantitative Data on Permeability Enhancement Strategies
The following tables summarize quantitative data from studies investigating various strategies to improve cyclic peptide permeability. The apparent permeability coefficient (Papp) is a common metric, with higher values indicating better permeability. A Papp value > 1 x 10⁻⁶ cm/s is generally considered moderate to good.
Table 1: Effect of N-Methylation on Caco-2 Permeability
| Peptide Modification | Base Peptide Papp (cm/s) | Modified Peptide Papp (cm/s) | Fold Increase | Reference |
| Multiple N-methylation of a poly-alanine cyclic hexapeptide | < 1 x 10⁻⁶ | > 1 x 10⁻⁵ | >10 | [4] |
| Tri-methylation of a cyclic hexapeptide | - | - (Oral bioavailability of 28% in rats) | - | [19][20] |
| Site-specific N-methylation of semipeptidic macrocycles | Varied | Showed both positive and negative impacts on efflux ratio and cellular permeability in a site-specific manner. | - | [6] |
Table 2: Effect of Side-Chain and Backbone Modifications on Permeability
| Peptide Modification | Assay Type | Permeability Change | Reference |
| Replacing Alanine with tert-butyl glycine (B1666218) in Sanguinamide A | Cellular Uptake | Improved cellular uptake and bioavailability. | [3][10] |
| Incorporation of polar and ionizable residues | In vitro clearance and permeability | Decreased permeability but improved clearance rates. | |
| Introduction of non-peptidic backbone fragments | General Strategy | Can promote "chameleonicity" and increase passive permeability. | [3] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane and is useful for high-throughput screening.
Materials:
-
96-well filter plate (Donor plate) with a PVDF membrane.
-
96-well acceptor plate.
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane).
-
Phosphate-buffered saline (PBS) at the desired pH.
-
Test peptide and control compounds (e.g., high and low permeability controls).
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the donor plate, ensuring the entire membrane surface is coated.
-
Compound Preparation: Dissolve the test peptide and controls in PBS (often with a small percentage of DMSO) to the desired concentration (e.g., 500 µM).
-
Assay Setup: Add 300 µL of PBS to each well of the acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate. Add 200 µL of the compound solution to each well of the donor plate.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a set period (e.g., 5-18 hours).[21][22][23]
-
Quantification: After incubation, separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the membrane area, and Time is the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.
Procedure:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable inserts in a multi-well plate and culture for approximately 21 days to allow for differentiation and monolayer formation.[17]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions. A Lucifer Yellow rejection test can also be used as a marker for paracellular leakage.[2]
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test peptide solution (at a known concentration) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C for a defined period (e.g., 2 hours) with gentle shaking.
-
At the end of the incubation, take a sample from the basolateral chamber for analysis.
-
-
Basolateral to Apical (B→A) Transport (for efflux studies):
-
In parallel on a separate set of wells, add the test peptide solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate under the same conditions and collect a sample from the apical chamber.
-
-
Quantification and Calculation:
Protocol 3: Cellular Uptake Assay with Fluorescently Labeled Peptides
This protocol quantifies the amount of peptide taken up by cells.
Materials:
-
Fluorescently labeled cyclic peptide (e.g., with FITC, TMR, or Cy5).
-
Cell line of interest (e.g., HeLa, MCF-7).
-
24-well culture plates.
-
Cell lysis buffer.
-
Spectrofluorometer or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere and grow (e.g., for 24-48 hours).
-
Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled peptide at the desired concentration (e.g., 5 µM).[13]
-
Incubation: Incubate the cells for a specific time course (e.g., 1, 2, 4 hours) at 37°C. For mechanism studies, a parallel experiment can be run at 4°C to inhibit energy-dependent uptake processes.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells thoroughly with ice-cold PBS to remove any peptide bound to the cell surface.
-
Cell Lysis or Analysis:
-
For Spectrofluorometry: Lyse the cells with a suitable lysis buffer. Measure the fluorescence intensity of the cell lysate. Normalize the fluorescence to the total protein content of the lysate (determined by an assay like BCA).
-
For Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend them in PBS, and analyze the fluorescence of individual cells using a flow cytometer. This provides information on the percentage of cells that have taken up the peptide and the distribution of uptake within the population.
-
Visualizations
References
- 1. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool | MDPI [mdpi.com]
- 7. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Efficient Delivery of Cyclic Peptides into Mammalian Cells with Short Sequence Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclic Cell-Penetrating Peptides as Efficient Intracellular Drug Delivery Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 19. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds [escholarship.org]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. PAMPA | Evotec [evotec.com]
- 23. bioassaysys.com [bioassaysys.com]
Addressing off-target effects of Cyclo(His-Phe) in experiments
Welcome to the technical support center for researchers utilizing Cyclo(His-Phe). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges when working with this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of Cyclo(His-Phe)?
A1: While research on the specific off-target profile of Cyclo(His-Phe) is ongoing, studies on this and structurally similar cyclic dipeptides have indicated several potential off-target activities. These include interactions with ion channels, effects on cell viability in various cell lines, and interactions with enzymes. It is crucial to consider these potential effects in the interpretation of experimental results.
Q2: I'm observing effects that don't seem to be mediated by my primary target. How can I confirm if these are off-target effects of Cyclo(His-Phe)?
A2: To investigate potential off-target effects, a multi-pronged approach is recommended. This includes performing dose-response curves to assess the potency of the observed effect, using a negative control such as an inactive analog of Cyclo(His-Phe), and employing target validation techniques like siRNA knockdown of your putative primary target. A significant effect that persists even when the primary target is silenced may indicate an off-target mechanism.
Q3: Is there an inactive analog of Cyclo(His-Phe) that I can use as a negative control?
A3: Yes, the dehydro derivative, cyclo(His-ΔPhe), has been shown to be inactive in cell division assays, in contrast to the active derivative, cyclo(ΔHis-ΔPhe)[1][2]. This makes cyclo(His-ΔPhe) a suitable candidate for use as a negative control in your experiments to differentiate between specific on-target effects and non-specific or off-target phenomena.
Q4: How stable is Cyclo(His-Phe) in cell culture media?
A4: The stability of cyclic dipeptides like Cyclo(His-Phe) in cell culture media can be influenced by factors such as pH and the presence of metabolic enzymes in serum. It is advisable to prepare fresh stock solutions and minimize the duration of experiments where possible. You can assess the stability of Cyclo(His-Phe) under your specific experimental conditions by incubating it in your cell culture media for the duration of your experiment and then analyzing its integrity using techniques like HPLC.
Q5: Where can I get a comprehensive off-target liability profile for Cyclo(His-Phe)?
A5: For a comprehensive assessment of off-target interactions, it is recommended to submit Cyclo(His-Phe) for screening against a broad panel of receptors, kinases, and enzymes. Commercial services such as the Eurofins Discovery SafetyScreen™ panels or Reaction Biology's InVEST panels offer comprehensive in vitro safety pharmacology profiling that can identify potential off-target liabilities[3][4][5].
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You observe a cellular effect that is inconsistent with the known function of the intended target of Cyclo(His-Phe).
-
Possible Cause 1: Off-target activity. Cyclo(His-Phe) may be interacting with other cellular proteins.
-
Troubleshooting Steps:
-
Validate with an Inactive Control: Repeat the experiment using the inactive analog, cyclo(His-ΔPhe), at the same concentration as Cyclo(His-Phe). If the unexpected phenotype is absent with the inactive analog, it suggests the effect is specific to the chemical structure of Cyclo(His-Phe) and not a general compound effect.
-
Target Knockdown: Use siRNA to silence the expression of your intended target. If the phenotype persists in the presence of Cyclo(His-Phe) despite the target being knocked down, it strongly suggests an off-target mechanism.
-
Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the potency (EC50) for the off-target effect is significantly different from the on-target effect, it can help in dissecting the two phenomena.
-
-
-
Possible Cause 2: Compound Degradation. Cyclo(His-Phe) may be degrading in your experimental system to a more active or differently active compound.
-
Troubleshooting Steps:
-
Assess Compound Stability: Analyze the stability of Cyclo(His-Phe) in your specific cell culture medium over the time course of your experiment using HPLC.
-
Use Freshly Prepared Solutions: Always use freshly prepared stock solutions of Cyclo(His-Phe) to minimize the chances of degradation.
-
-
Issue 2: Inconsistent Results Between Experiments
You are observing high variability in your results when treating with Cyclo(His-Phe).
-
Possible Cause 1: Inconsistent Compound Activity. The activity of your Cyclo(His-Phe) stock may be compromised.
-
Troubleshooting Steps:
-
Proper Storage: Ensure that your lyophilized Cyclo(His-Phe) and stock solutions are stored correctly (typically at -20°C or -80°C, protected from light and moisture).
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
-
-
-
Possible Cause 2: Cellular Health and Passage Number. The responsiveness of your cells may be changing.
-
Troubleshooting Steps:
-
Monitor Cell Health: Regularly check your cells for signs of stress or contamination.
-
Use Consistent Passage Numbers: Use cells within a defined, low passage number range for all experiments to ensure consistent biological responses.
-
-
Data Presentation: Potential Off-Target Effects of Cyclo(His-Phe) and Related Compounds
The following table summarizes known biological activities of Cyclo(His-Phe) and structurally similar cyclic dipeptides that could be considered off-target effects depending on the primary research focus.
| Compound/Class | Observed Effect | System | Concentration/Potency | Reference |
| Cyclo(His-Phe) | Anti-tumor activity | HeLa (cervical carcinoma) cells | Significant reduction in cell viability | [6] |
| Blocking of sodium and calcium ion channels | Rat ventricular myocytes | Not specified | [6] | |
| Opening of inward rectifying potassium ion channels | Rat ventricular myocytes | Not specified | [6] | |
| Reduction in heart rate and coronary flow rate | Isolated rat heart | Not specified | [6] | |
| Cyclo(His-Ala) | Inhibition of cell growth | HT-29, MCF-7, HeLa carcinoma cells | 100 µM | [7] |
| Decrease in heart rate, coronary flow rate, and left ventricular systolic pressure | Isolated rat heart | 100 µM | [7] | |
| Inhibition of thrombin (63.3% reduction in fibrin (B1330869) formation) | In vitro assay | Not specified | [7] | |
| Cyclo(His-Gly) | Inhibition of cell growth | MCF-7 cells | 100 µM | [7] |
| Inhibition of thrombin (36.7% reduction in fibrin formation) | In vitro assay | Not specified | [7] | |
| Inhibition of thrombin-induced platelet aggregation | In vitro assay | IC50 = 0.0662 mM | [7] |
Mandatory Visualizations
Signaling Pathway: General Troubleshooting Logic for Off-Target Effects
Caption: Troubleshooting workflow for investigating unexpected experimental results with Cyclo(His-Phe).
Experimental Workflow: Validating Off-Target Effects
Caption: A logical workflow for the experimental validation of potential off-target effects.
Experimental Protocols
Protocol 1: General Procedure for siRNA-Mediated Knockdown to Validate On-Target Effects
This protocol provides a general framework for using siRNA to knockdown a target protein and assess whether the effect of Cyclo(His-Phe) is dependent on this target.
Materials:
-
Cells expressing the target protein of interest
-
siRNA targeting the protein of interest (validated, at least two different sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent suitable for the cell line
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for RT-qPCR and Western blotting
-
Cyclo(His-Phe)
-
Inactive analog (cyclo(His-ΔPhe))
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute siRNA (target-specific or non-targeting control) in Opti-MEM.
-
Tube B: Dilute the transfection reagent in Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complex drop-wise to the cells.
-
Incubate the cells for 24-72 hours, depending on the stability of the target protein.
-
-
Confirmation of Knockdown:
-
After the incubation period, harvest a subset of cells from each condition to confirm target knockdown at both the mRNA (RT-qPCR) and protein (Western blot) levels.
-
-
Treatment with Cyclo(His-Phe):
-
Once knockdown is confirmed, treat the remaining cells with Cyclo(His-Phe), the inactive analog (cyclo(His-ΔPhe)), or vehicle control at the desired concentration and for the desired duration.
-
-
Assay for Phenotype:
-
Perform the cellular assay to measure the biological response of interest.
-
-
Data Analysis:
-
Compare the effect of Cyclo(His-Phe) in cells treated with the non-targeting siRNA versus cells with the target-specific siRNA. A significant reduction or abrogation of the Cyclo(His-Phe) effect in the knockdown cells indicates that the effect is on-target.
-
Protocol 2: General Cytotoxicity/Cell Viability Assay
This protocol describes a general method to assess the cytotoxic potential of Cyclo(His-Phe) using a resazurin-based assay (e.g., alamarBlue™ or PrestoBlue™).
Materials:
-
Cell line of interest
-
96-well clear-bottom black plates
-
Complete growth medium
-
Cyclo(His-Phe) stock solution
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence (e.g., Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of Cyclo(His-Phe) in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Cyclo(His-Phe). Include vehicle-only wells as a negative control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from medium-only wells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percent viability against the log of the Cyclo(His-Phe) concentration to determine the IC50 value.
-
Protocol 3: General Competition Binding Assay
This protocol outlines a general approach for a competition binding assay to determine if Cyclo(His-Phe) binds to a specific target protein. This requires a known labeled ligand for the target.
Materials:
-
Purified target protein
-
Labeled ligand for the target protein (e.g., fluorescent or radiolabeled)
-
Cyclo(His-Phe)
-
Assay buffer
-
96-well plates suitable for the detection method
-
Detection instrument (e.g., fluorescence plate reader, scintillation counter)
Procedure:
-
Assay Setup:
-
In each well of the 96-well plate, add the purified target protein at a fixed concentration.
-
Add the labeled ligand at a fixed concentration (typically at or below its Kd for the target).
-
Add increasing concentrations of unlabeled Cyclo(His-Phe). Include wells with no unlabeled competitor (maximum binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).
-
-
Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium.
-
Detection: Measure the signal from the labeled ligand according to the specific assay format (e.g., fluorescence polarization, scintillation counting).
-
Data Analysis:
-
Plot the signal as a function of the log of the Cyclo(His-Phe) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Cyclo(His-Phe) that displaces 50% of the labeled ligand.
-
The IC50 value can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enzymatic synthesis of dehydro cyclo(His-Phe)s, analogs of the potent cell cycle inhibitor, dehydrophenylahistin, and their inhibitory activities toward cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage and administration of Cyclo(His-Phe) in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cyclo(His-Phe) in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for Cyclo(His-Phe) in rodent studies?
A1: While direct dosage data for Cyclo(His-Phe) is limited in the provided literature, studies on the closely related compound Cyclo(His-Pro) (CHP) can offer a starting point. In mouse models of liver disease, oral doses of 20 mg/kg and 35 mg/kg of CHP have been shown to be effective.[1] It is always recommended to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.
Q2: What is the most appropriate route of administration for Cyclo(His-Phe)?
A2: The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the physicochemical properties of the formulation.
-
Oral Gavage: This is a common and effective route for delivering an exact dose to the gastrointestinal tract.[2][3] Studies have shown that cyclic dipeptides like Cyclo(His-Pro) can be absorbed orally in amounts sufficient to exert biological effects, including on the central nervous system.[4]
-
Intraperitoneal (IP) Injection: IP administration leads to faster absorption into the vasculature compared to subcutaneous injection and is often used for compounds that may be irritating.[2][3]
-
Intravenous (IV) Injection: IV administration provides the most rapid and complete bioavailability.[5][6] However, it can also lead to high peak plasma concentrations (Cmax) which may cause adverse effects.[5][6]
Q3: How should I prepare Cyclo(His-Phe) for administration?
A3: Proper preparation of your dosing solution is critical to ensure animal welfare and experimental validity.
-
Vehicle Selection: The vehicle (solvent) should be sterile, non-toxic, and appropriate for the chosen administration route. Sterile normal saline or phosphate-buffered saline (PBS) are common choices.[2]
-
pH Optimization: The pH of the final solution is crucial. Aim for a neutral pH (~7.0) to prevent pain and tissue necrosis, especially for intramuscular (IM) or subcutaneous (SC) injections.[2][7] You may need to buffer the solution if the compound alters the pH.[2]
-
Sterility: For any parenteral route (IP, IV, SC, IM), the solution must be sterile to prevent infection.[8]
-
Stability: Be aware of the stability of Cyclo(His-Phe) in your chosen vehicle and storage conditions. The stability of peptides in aqueous solutions can be pH-dependent.[9][10]
Q4: Can Cyclo(His-Phe) cross the blood-brain barrier?
A4: Studies on related cyclic peptides suggest that they can be absorbed and affect the central nervous system (CNS).[4] For example, orally administered Cyclo(His-Pro) was found to reverse ethanol-induced narcosis in mice, an effect that occurs within the brain.[4] This indicates that these types of compounds can cross the blood-brain barrier.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Animal distress post-injection (e.g., writhing, lethargy) | - Incorrect pH: Solution may be too acidic or alkaline, causing pain and tissue irritation.[2][7]- Irritating Vehicle/Compound: The compound or vehicle itself may be an irritant.[8][11]- High Injection Volume: Exceeding recommended injection volumes for the chosen route. | - Verify the pH of the dosing solution and buffer to ~7.0 if necessary.[2]- Consider an alternative, less irritating vehicle.- Review and adhere to maximum recommended injection volumes for the specific species and route.- For irritating compounds, consider IP or IV routes over SC or IM.[2] |
| Inconsistent or no observable effect | - Improper Dosing/Administration: Inaccurate dose calculation or faulty administration technique (e.g., subcutaneous delivery during an intended IP injection).[8]- Poor Bioavailability: The compound may not be well-absorbed via the chosen route.- Compound Degradation: The peptide may have degraded in the formulation due to improper pH or storage.[9][10] | - Re-verify all dose calculations.- Ensure personnel are well-trained in the administration technique.[8]- Consider a route with higher bioavailability, such as IV or IP.- Prepare fresh solutions for each experiment and verify storage conditions. Check the pH-stability profile of the compound.[10] |
| Precipitation in the dosing solution | - Poor Solubility: The concentration of Cyclo(His-Phe) may exceed its solubility in the chosen vehicle.- pH-dependent Solubility: Solubility may be highly dependent on the pH of the solution. | - Attempt to dissolve the compound in a small amount of a co-solvent (e.g., DMSO, ethanol) before diluting with the final vehicle, ensuring the final co-solvent concentration is non-toxic.- Adjust the pH of the solution to see if it improves solubility.- Perform solubility testing before preparing the final dosing solutions. |
| Blocked catheter in IV infusion studies | - Fibrin or Blood Clot: A clot may be obstructing the catheter tip.[7]- Catheter Position: The tip may be pressing against the vessel wall.[7] | - Attempt to restore patency using a clot-dissolving agent like tissue plasminogen activator, following approved protocols.[7]- Try to reposition the animal's limb or head to see if it opens a position-related obstruction.[7]- Regularly flush catheters with saline to ensure patency.[7] |
Quantitative Data Summary
Table 1: Dosage of Cyclo(His-Pro) in Mouse Studies (Note: Data for the closely related compound Cyclo(His-Pro) is presented as a reference for Cyclo(His-Phe).)
| Animal Model | Dose | Administration Route | Frequency | Key Finding | Reference |
| C57BL/6J Mice (NAFLD Model) | 20 mg/kg | Oral Gavage | 3 times a week | Limited lipid accumulation, prevented hyperglycemia. | [1] |
| C57BL/6J Mice (NAFLD Model) | 20 mg/kg | Oral Gavage | Single dose | Studied ERK pathway response at 4 and 24 hours. | [1] |
| C57BL/6 Mice (CCl₄-induced liver damage) | 35 mg/kg | Oral Gavage | Daily | Decreased plasma ALT, IL-6, and TNF-α levels. | [1] |
Experimental Protocols
Protocol: Oral Gavage Administration in Mice
This protocol is a general guideline and should be adapted to specific institutional IACUC-approved procedures.
1. Materials:
-
Cyclo(His-Phe) dosing solution
-
Appropriate-sized, sterile gavage needle (e.g., 20-gauge, 1.5-inch flexible or straight needle for adult mice)
-
1 mL syringe
-
Animal scale
2. Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise volume of the dosing solution. The volume should not exceed recommended limits (typically 10 mL/kg).
-
Restraint: Properly restrain the mouse to immobilize its head and straighten its neck and body. This alignment is critical for the safe passage of the gavage needle.
-
Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently introduce the needle into the mouth, passing it along the side of the mouth to avoid the incisors.
-
Advance the needle along the roof of the mouth and over the back of the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is felt, or if the animal begins to struggle excessively, withdraw the needle immediately. This may indicate entry into the trachea.
-
-
Compound Administration: Once the needle is in the correct position, slowly depress the syringe plunger to deliver the solution.
-
Withdrawal: Smoothly withdraw the needle in a single motion.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy, for a period after the procedure.[2]
Visualizations
Caption: A typical experimental workflow for an in vivo animal study.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Caption: Proposed signaling pathway for Cyclo(His-Pro) effects.[1][12]
References
- 1. Cyclo(His-Pro): A further step in the management of steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Orally administered cyclo(His-Pro) reduces ethanol-induced narcosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics in animals and humans of a first-in-class peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downstate.edu [downstate.edu]
- 12. Cyclo(His-Pro): A further step in the management of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Plate Heat Exchangers in Synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals utilizing plate heat exchangers (PHEs) in experimental and synthesis applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of a malfunctioning plate heat exchanger in a laboratory setting?
The most common symptoms of a poorly performing plate heat exchanger include a noticeable increase in the pressure drop between the inlet and outlet, a decrease in heat transfer efficiency, a reduction in flow rate, and visible fluid leakage.[1][2][3] While the first three symptoms are typically associated with plate fouling, leakage is often a result of gasket failure.[1][2][3] However, more severe issues like cracks in the plates can also lead to any of these symptoms.[2][3]
Q2: How often should a plate heat exchanger be cleaned in a research environment?
The cleaning frequency for a plate heat exchanger should be determined by its performance rather than a fixed schedule.[3] A practical approach is to clean the unit when the pressure drop on either side increases by 50% above the design pressure drop, assuming the system is operating at full flow.[3] If the design pressure drop is unknown, it is advisable to measure it immediately after a cleaning cycle and use this baseline for future cleaning schedules.[3] Alternatively, the approach temperature can be used to determine when cleaning is necessary.[3]
Q3: Can I add more plates to my existing laboratory-scale heat exchanger to improve cooling?
Yes, it is possible to add more plates to increase the surface area for heat transfer, but it is generally recommended not to increase the number of plates by more than 10%.[4] Adding more plates will also reduce the pressure drop, which can in turn decrease turbulence and potentially increase the rate of fouling.[4]
Troubleshooting Guides
Issue 1: External Leakage
Q: My plate heat exchanger is leaking fluid externally. What are the likely causes and how can I fix it?
A: External leakage is most commonly due to gasket failure or improper plate pack tightening.[5] Over time, gaskets can degrade, or they may be incompatible with the process fluids, leading to swelling or damage.[4][6]
Troubleshooting Steps:
-
Visual Inspection: Identify the source of the leak. Fluid will typically drip from the location of the failed gasket.[2][3]
-
Check Tightening Dimension: Refer to the manufacturer's specifications for the correct "A" dimension or tightening dimension. If the current measurement is larger than specified, you may be able to carefully tighten the bolts. However, over-tightening will not resolve a leak from a damaged gasket.[4]
-
Gasket and Plate Replacement: If a gasket has failed, the unit must be disassembled. The plate with the failed gasket and the adjacent plate should be removed to maintain the flow pattern.[2][3] If you have replacements, install the new gasket and/or plate and reassemble the unit to the specified tightening dimension.[2][3]
-
Check for Corrosion: While less common, a leak could be caused by a crack or corrosion on a plate, which may indicate that the process fluid is too corrosive for the plate material.[2][3]
Issue 2: Reduced Thermal Performance
Q: The heat exchanger is not achieving the desired outlet temperature. What could be the problem?
A: A gradual decline in thermal performance is a classic sign of fouling, where unwanted deposits build up on the heat transfer surfaces.[6] This buildup acts as an insulating layer, reducing the efficiency of heat transfer.[7]
Troubleshooting Workflow for Reduced Thermal Performance
Caption: Troubleshooting workflow for reduced thermal performance.
Issue 3: Increased Pressure Drop
Q: I'm observing a significantly higher pressure drop across the heat exchanger than usual. What should I investigate?
A: A sudden or persistent increase in pressure drop is often caused by fouling or blockages within the narrow flow channels of the plates.[5][8] This restricts the flow of the fluid, requiring higher pressure to maintain the same flow rate.[5]
Troubleshooting Steps:
-
Confirm Operating Conditions: Ensure that the flow rates are not significantly higher than the design specifications, as this will naturally increase pressure drop.
-
Inspect for Particulate Fouling: If the system was recently assembled or modified, contaminants like welding slag or other debris may have entered and blocked the channels.[8]
-
Address Scaling/Crystallization: In synthesis applications, changes in temperature or concentration can cause dissolved salts to precipitate and form scale on the plate surfaces, a phenomenon known as crystallization fouling.[6][9] This is particularly common with salts that have inverse solubility (solubility decreases with increasing temperature).[6]
-
Implement a Cleaning Protocol: A thorough cleaning is typically required to remove the fouling material. For new systems, it may be necessary to clean weekly until the system is free of initial debris.[8]
Issue 4: Suspected Internal Leakage (Cross-Contamination)
Q: I suspect the two process fluids are mixing. How can I confirm an internal leak?
A: Internal leakage, or cross-contamination, occurs when there is a failure of a plate, allowing the two fluids to mix.[5] This can be indicated by changes in the color, clarity, or presence of foam in the product stream.[5] A hydrostatic pressure test is a definitive way to confirm an internal leak.
Troubleshooting Workflow for Suspected Internal Leakage
Caption: Troubleshooting workflow for suspected internal leakage.
Quantitative Data Summary
Table 1: Typical Overall Heat Transfer Coefficients (U-Values)
| Hot Fluid | Cold Fluid | Typical U-Value (W/m²·K) |
| Water | Water | 800 - 1500 |
| Organic Solvents | Organic Solvents | 100 - 300 |
| Light Oils | Light Oils | 100 - 400 |
| Heavy Oils | Heavy Oils | 50 - 300 |
| Steam | Water | 2000 - 4000 |
| Steam | Organic Solvents | 600 - 1200 |
Note: These are approximate values and can vary based on the specific heat exchanger design and operating conditions.[10][11][12]
Table 2: Recommended Pressure Drop Considerations
| Application/Condition | Recommended Pressure Drop | Rationale |
| General HVAC Applications | 50 kPa | A balance between capital cost and operating cost, with reduced risk of fouling. |
| Systems with Low Pumping Capacity | < 20 kPa | Minimizes pumping energy requirements, but may increase fouling potential. |
Note: The optimal pressure drop is a key design parameter. A lower pressure drop generally requires a larger heat exchanger, while a higher pressure drop increases pumping costs but can help reduce fouling.[13]
Experimental Protocols
Protocol 1: Hydrostatic Pressure Test for Internal Leak Detection
Objective: To determine if there is an internal leak between the two fluid channels of the plate heat exchanger.
Materials:
-
Calibrated pressure gauge (range should be 1.5 to 3 times the test pressure)[14]
-
Water source (ensure chloride ion concentration is below 25 mg/L)[14]
-
Test flanges and necessary piping/valves to isolate and pressurize one side of the heat exchanger
-
Hydraulic pump for pressurization
Procedure:
-
Isolate the Heat Exchanger: Disconnect the heat exchanger from the main process lines.
-
Prepare for Testing: Mount test flanges on the inlet and outlet of one side of the heat exchanger (Side A).[1] The other side (Side B) should be left open to atmosphere or have a drain line attached.
-
Filling: Slowly fill Side A with water from the lowest point, allowing air to vent from the highest point.[1] Once all air is evacuated, close the vent.
-
Pressurization: Gradually increase the pressure in Side A to the test pressure, which is typically 1.25 times the design pressure.[8][15]
-
Hold and Inspect: Maintain the test pressure for a minimum of 15-30 minutes, depending on the standard being followed.[1] During this time, observe the pressure gauge for any drop in pressure. Simultaneously, inspect the open ports of Side B for any water leakage.
-
Interpretation:
-
A continuous drop in pressure on Side A, or the appearance of water from Side B, confirms an internal leak.
-
If the pressure remains stable and no water is observed from Side B, the unit is considered to be free of internal leaks.
-
-
Depressurization: Slowly and safely release the pressure from Side A.
-
Repeat for the Other Side: If desired, the test can be repeated by pressurizing Side B and leaving Side A open.
Protocol 2: Analysis of Fouling Deposits
Objective: To characterize the composition of fouling material to understand its origin and develop effective cleaning and prevention strategies.
Materials:
-
Spatula or soft brush for sample collection
-
Solvent for washing (e.g., toluene, acetone)
-
Filtration apparatus
-
Vacuum oven
-
Mortar and pestle or grinder
-
Access to analytical instrumentation (TGA, Elemental Analysis - e.g., XRF or ICP)
Procedure:
-
Sample Collection: After disassembling the heat exchanger, carefully scrape a representative sample of the fouling deposit from the plate surface.
-
Sample Preparation:
-
Washing: To remove any trapped process fluid, soak the deposit sample in a suitable solvent (one that will not dissolve the deposit itself) for several hours.[16] Filter the mixture and wash with additional solvent until the filtrate runs clear.[16]
-
Drying: Dry the collected solid deposit in a vacuum oven at approximately 100°C overnight to remove any residual solvent and moisture.[16]
-
Homogenization: Grind the dried sample into a fine, uniform powder using a mortar and pestle.[16] This ensures that the portion taken for analysis is representative of the whole sample.[16]
-
-
Thermogravimetric Analysis (TGA):
-
Heat a small amount of the prepared sample in the TGA instrument under an inert atmosphere (e.g., nitrogen).[17]
-
Program a temperature ramp, for example, from ambient to 800-900°C.[16][17]
-
The resulting data will show weight loss at different temperatures, which can indicate the proportion of volatile organic compounds, carbonaceous material ("coke"), and inorganic ash content.[17]
-
-
Elemental Analysis:
-
Analyze the ash content from the TGA or a portion of the original homogenized sample using a technique like X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) spectroscopy.
-
This will provide a quantitative breakdown of the elemental composition of the inorganic portion of the deposit (e.g., calcium, magnesium, iron, silicon), which can help identify the source of scaling or corrosion products.[9]
-
-
Interpretation: The combined results from TGA and elemental analysis will provide a comprehensive profile of the fouling deposit, allowing for a more targeted approach to cleaning and prevention (e.g., selecting an appropriate cleaning chemical or adjusting process parameters to avoid precipitation).
References
- 1. scribd.com [scribd.com]
- 2. How to Troubleshoot a Plate Heat Exchanger | Paul Mueller Company [paulmueller.com]
- 3. ureaknowhow.com [ureaknowhow.com]
- 4. Troubleshooting for plate heat exchangers [tauproses.com]
- 5. agcheattransfer.com [agcheattransfer.com]
- 6. mdpi.com [mdpi.com]
- 7. csidesigns.com [csidesigns.com]
- 8. Plate Heat Exchanger Pressure Testing Procedure - Knowledge - WTSML Heat Transfer Technology Co.,Ltd [heatexchangersgasket.com]
- 9. How To Reduce Fouling In Heat Exchangers - Chardon Labs [chardonlabs.com]
- 10. energiazero.org [energiazero.org]
- 11. Overall Heat Transfer Coefficients - Blackmonk Engineering [blackmonkengineering.com]
- 12. TYPICAL HEAT TRANSFER COEFFICIENTS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 13. alfalaval.com [alfalaval.com]
- 14. How to determine the pressure test experiment of plate heat exchanger? [reapterqd.com]
- 15. baronblakeslee.net [baronblakeslee.net]
- 16. Heat exchanger fouling in practice – understand and mitigate - Part 2 [heat-exchanger-world.com]
- 17. heatexchanger-fouling.com [heatexchanger-fouling.com]
Technical Support Center: Strategies for Scaling Up Cyclo(His-Phe) Production
Welcome to the technical support center for the scalable production of Cyclo(L-Histidyl-L-Phenylalanine), or Cyclo(His-Phe). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on troubleshooting common issues, frequently asked questions, and detailed protocols for scaling up the synthesis and purification of this significant cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for scaling up the production of Cyclo(His-Phe)?
A1: The main strategies for large-scale production of Cyclo(His-Phe) include solution-phase synthesis, solid-phase peptide synthesis (SPPS), enzymatic synthesis, and microbial fermentation. Solution-phase synthesis is a traditional and highly scalable method.[1][2][3] SPPS is advantageous for its ease of automation and purification, making it suitable for producing moderate quantities.[1][4] Enzymatic synthesis and microbial fermentation are "greener" and potentially more cost-effective options for industrial-scale production, though process optimization can be complex.[5][6]
Q2: What are the major challenges encountered when scaling up Cyclo(His-Phe) synthesis?
A2: Common challenges in scaling up Cyclo(His-Phe) production include low yields, the formation of impurities (such as the linear dipeptide His-Phe), racemization of the chiral centers, and aggregation of the peptide.[7] Diketopiperazine formation can also be a competing side reaction in SPPS if not properly controlled.[2][7] For fermentation processes, achieving high titers and simplifying downstream processing are significant hurdles.
Q3: How can racemization be minimized during the large-scale synthesis of Cyclo(His-Phe)?
A3: Racemization is a critical concern, especially for the histidine residue. To minimize it, it is crucial to use racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® during the coupling steps in chemical synthesis.[8] Operating at lower temperatures and using sterically hindered bases can also reduce the risk of racemization. Enzymatic synthesis methods are inherently stereospecific and can prevent racemization.
Q4: What are the recommended purification strategies for industrial-scale production of Cyclo(His-Phe)?
A4: For large-scale purification of Cyclo(His-Phe), reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method.[9][10] The process should be optimized by selecting the appropriate stationary phase (e.g., C18), mobile phase composition (typically a gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid), and column loading.[9] For very large quantities, multi-column countercurrent solvent gradient purification (MCSGP) can offer a more sustainable and efficient alternative to traditional batch HPLC.[11]
Q5: What is Process Analytical Technology (PAT) and how can it be applied to Cyclo(His-Phe) production scale-up?
A5: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[12][13] In large-scale peptide synthesis, PAT can be implemented to monitor reaction completeness, Fmoc deprotection in SPPS (using UV spectroscopy), and solvent composition in real-time, leading to improved process control, consistency, and reduced waste.[14][15]
Troubleshooting Guides
Issue 1: Low Yield of Cyclo(His-Phe)
| Possible Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Optimize reaction time and temperature for the cyclization step. - In solution-phase synthesis, ensure the use of high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[3] - For SPPS, select an appropriate resin and cleavage strategy that promotes on-resin cyclization. |
| Side Reactions | - Identify and characterize byproducts using mass spectrometry and NMR. - Common side reactions include diketopiperazine formation and peptide aggregation.[2] - Adjust reaction conditions (e.g., solvent, temperature, coupling reagents) to minimize the formation of these side products. |
| Product Degradation | - Assess the stability of Cyclo(His-Phe) under the reaction and purification conditions. - Minimize exposure to harsh acidic or basic conditions that can lead to hydrolysis of the cyclic structure. |
| Inefficient Fermentation | - Optimize fermentation media components, including carbon and nitrogen sources, and trace elements. - Control critical process parameters such as pH, temperature, and dissolved oxygen levels. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Linear Dipeptide (His-Phe) | - Drive the cyclization reaction to completion by extending the reaction time or using a more efficient coupling reagent. - Optimize the HPLC purification gradient to improve the separation of the cyclic and linear forms. Even small changes in the organic modifier percentage can be effective.[9] |
| Racemization (Formation of Diastereomers) | - Use racemization-suppressing additives (e.g., HOBt, Oxyma) during amino acid activation.[8] - Perform coupling reactions at lower temperatures (e.g., 0 °C). - Employ enzymatic synthesis, which is stereospecific. |
| Byproducts from Protecting Groups | - Ensure complete removal of protecting groups during the final cleavage step. - Use scavengers in the cleavage cocktail to capture reactive species. |
| Aggregation | - In SPPS, use resins like ChemMatrix® or TentaGel® that are designed to minimize peptide aggregation.[16] - During purification, adding organic modifiers to the mobile phase or operating at a higher temperature can help disrupt hydrophobic interactions. |
Issue 3: Challenges in HPLC Purification at Scale
| Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Optimize the concentration of the ion-pairing agent (e.g., TFA). - Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[9] - Avoid column overload by reducing the sample concentration or injection volume.[9] |
| Co-elution of Impurities | - Use a shallower gradient during HPLC to enhance resolution between the product and closely eluting impurities.[9] - Experiment with different stationary phases (e.g., C8 instead of C18) or mobile phase modifiers (e.g., methanol (B129727) instead of acetonitrile).[9] |
| Low Recovery | - Check for product precipitation on the column. - Ensure the solubility of Cyclo(His-Phe) in the mobile phase. For highly insoluble peptides, dissolving the sample in a small amount of a strong organic solvent like DMSO may be necessary before dilution.[15] |
Data Presentation
Comparison of Large-Scale Synthesis Strategies for Cyclic Peptides
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis | Enzymatic/Fermentation |
| Scalability | Milligrams to kilograms.[1][4][17] | Well-suited for large, multi-kilogram to ton scale.[2] | Potentially the most scalable for industrial production.[6] |
| Typical Yield | Generally high due to efficient removal of byproducts.[1] | Can be lower due to losses during intermediate purification steps.[1] | Highly variable and dependent on process optimization. |
| Cost-Effectiveness | More cost-effective for smaller peptides and automated production.[1][4][14] | Can be more economical at very large scales despite higher initial setup costs.[2][3] | Potentially the most cost-effective at industrial scale due to cheaper raw materials. |
| Purity | High crude purity is often achievable.[14] | Purity can be high but requires multiple purification steps. | Can be challenging to achieve high purity due to complex fermentation broth. |
| Environmental Impact | Generates significant solvent waste. | Also generates considerable solvent waste. | Generally considered a "greener" approach. |
| Key Advantage | Automation and high-throughput capabilities.[1][4] | Well-established for large-scale production.[2] | Stereospecificity (no racemization) and use of renewable resources.[5] |
Experimental Protocols
Protocol 1: Kg-Scale Solution-Phase Synthesis of Cyclo(His-Phe)
This protocol outlines a general procedure for the large-scale synthesis of Cyclo(His-Phe) in solution.
1. Synthesis of the Linear Dipeptide (H-His-Phe-OMe)
-
Step 1.1: Protection of Amino Acids: Protect the amino group of L-Histidine (e.g., with a Boc group) and the carboxyl group of L-Phenylalanine (e.g., as a methyl ester).
-
Step 1.2: Coupling: Dissolve Boc-His-OH and H-Phe-OMe in a suitable solvent (e.g., DMF). Add a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA). Stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Step 1.3: Work-up and Purification: Perform an aqueous work-up to remove excess reagents. Purify the protected dipeptide (Boc-His-Phe-OMe) by crystallization or column chromatography.
2. Deprotection and Cyclization
-
Step 2.1: Boc Deprotection: Remove the Boc protecting group from the N-terminus of the dipeptide using an acid (e.g., TFA in DCM).
-
Step 2.2: Cyclization: Dissolve the deprotected linear dipeptide ester (H-His-Phe-OMe) in a high-boiling point solvent (e.g., toluene (B28343) or xylene) under high dilution conditions (concentration < 5 mM) to favor intramolecular cyclization. Heat the solution to reflux. Monitor the reaction by LC-MS for the formation of Cyclo(His-Phe).[18]
3. Purification
-
Step 3.1: Solvent Removal: Remove the solvent under reduced pressure.
-
Step 3.2: Crude Product Isolation: Isolate the crude Cyclo(His-Phe).
-
Step 3.3: Preparative HPLC: Purify the crude product using large-scale preparative RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Step 3.4: Lyophilization: Collect the pure fractions and lyophilize to obtain the final product as a white powder.
Protocol 2: Pilot-Scale Solid-Phase Synthesis of Cyclo(His-Phe)
This protocol provides a general workflow for pilot-scale SPPS of Cyclo(His-Phe).
1. Resin Preparation and Loading
-
Step 1.1: Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a pilot-scale peptide synthesizer vessel with DMF.[19][20][21]
-
Step 1.2: First Amino Acid Attachment: Attach Fmoc-Phe-OH to the resin.
2. Chain Elongation
-
Step 2.1: Fmoc Deprotection: Remove the Fmoc group from Phenylalanine using a solution of piperidine (B6355638) in DMF.
-
Step 2.2: Coupling: Couple Fmoc-His(Trt)-OH to the deprotected Phenylalanine on the resin using a suitable coupling reagent (e.g., HCTU) and base (e.g., DIPEA) in DMF. Monitor the coupling reaction for completion.
3. On-Resin Cyclization and Cleavage
-
Step 3.1: N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal Histidine.
-
Step 3.2: On-Resin Cyclization: Induce intramolecular cyclization on the resin to form the diketopiperazine ring. This can be promoted by heating the resin-bound dipeptide.
-
Step 3.3: Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the Cyclo(His-Phe) from the resin and remove the side-chain protecting group from Histidine.[20]
4. Downstream Processing
-
Step 4.1: Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Step 4.2: Purification: Purify the crude product by preparative RP-HPLC.
-
Step 4.3: Lyophilization: Lyophilize the pure fractions to obtain the final product.
Mandatory Visualizations
Caption: GMP-compliant manufacturing workflow for Cyclo(His-Phe).
Caption: Troubleshooting flowchart for low yield of Cyclo(His-Phe).
Caption: Chemical pathways in solution-phase synthesis of Cyclo(His-Phe).
References
- 1. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 3. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. biosynth.com [biosynth.com]
- 12. intavispeptides.com [intavispeptides.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. benchchem.com [benchchem.com]
- 15. tapi.com [tapi.com]
- 16. genscript.com [genscript.com]
- 17. peptisystems.com [peptisystems.com]
- 18. benchchem.com [benchchem.com]
- 19. njhjchem.com [njhjchem.com]
- 20. lpp-equipment.pl [lpp-equipment.pl]
- 21. vapourtec.com [vapourtec.com]
Minimizing degradation of Cyclo(His-Phe) during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Cyclo(His-Phe) during storage and handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Inconsistent or Diminished Biological Activity in Assays
Question: My bioassay results with Cyclo(His-Phe) are variable or show lower than expected activity. Could this be a stability issue?
Answer: Yes, inconsistent biological activity is a primary indicator of Cyclo(His-Phe) degradation. The cyclic structure is crucial for its biological function, and degradation leads to the formation of inactive or less active species.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Improper Storage of Solid Compound | Store lyophilized Cyclo(His-Phe) at -20°C or below in a tightly sealed container with a desiccant to protect from moisture. Avoid frequent temperature fluctuations. |
| Degradation in Stock Solutions | Prepare stock solutions in an appropriate solvent (e.g., DMSO or sterile water) and store at -80°C in single-use aliquots to prevent freeze-thaw cycles.[1] |
| Hydrolysis in Aqueous Buffers | The diketopiperazine ring of Cyclo(His-Phe) is susceptible to hydrolysis, particularly in acidic or alkaline conditions. Prepare solutions in buffers with a pH range of 5-7 for optimal stability.[1][2][3] |
| Oxidation of the Histidine Residue | The imidazole (B134444) ring of histidine is prone to oxidation. Use degassed buffers and consider purging the headspace of vials with an inert gas (e.g., nitrogen or argon). If compatible with your assay, the addition of antioxidants can be considered.[4] |
| Photodegradation | Protect solid compound and solutions from light by using amber vials or wrapping containers in aluminum foil.[1] |
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Question: I am analyzing my Cyclo(His-Phe) sample and observe additional peaks that were not present initially. What are these?
Answer: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products.
Possible Degradants & Identification:
| Potential Degradant | Identification Notes |
| Linear Dipeptide (His-Phe or Phe-His) | This is the primary product of hydrolysis, resulting from the cleavage of one of the amide bonds in the diketopiperazine ring. It will have the same mass as Cyclo(His-Phe) + 18 (addition of H₂O) and will typically be more polar, eluting earlier on a reversed-phase HPLC column. |
| Oxidized Cyclo(His-Phe) | Oxidation of the histidine residue can lead to various products, with the addition of one or more oxygen atoms (e.g., +16 Da for a hydroxyl group, +32 Da for further oxidation). 2-oxo-histidine is a common oxidation product of histidine-containing peptides.[5][6] |
| Epimers | Harsh pH or temperature conditions can cause epimerization at the chiral centers of histidine or phenylalanine, leading to diastereomers that may be separable by chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Cyclo(His-Phe)?
A1: For long-term storage, lyophilized Cyclo(His-Phe) should be stored at -20°C or -80°C in a desiccated environment to prevent moisture uptake.[1][7] For short-term storage, keeping it at 4°C is acceptable, provided it is well-protected from moisture and light.[1]
Q2: How should I prepare and store stock solutions of Cyclo(His-Phe)?
A2: It is recommended to prepare concentrated stock solutions in a non-aqueous solvent like DMSO if compatible with your experimental system, or in sterile, purified water. To maintain stability, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1]
Q3: What is the primary degradation pathway for Cyclo(His-Phe) in aqueous solutions?
A3: The primary degradation pathway is the hydrolysis of the amide bonds within the diketopiperazine ring. This process is catalyzed by both acidic and basic conditions and results in the formation of the linear dipeptide, His-Phe or Phe-His.
Q4: How does pH affect the stability of Cyclo(His-Phe)?
A4: Cyclo(His-Phe) is most stable in a neutral to slightly acidic pH range (approximately pH 5-7).[1][2][3] Both strongly acidic (pH < 4) and alkaline (pH > 8) conditions significantly accelerate the rate of hydrolysis.
Q5: Is Cyclo(His-Phe) sensitive to light?
A5: Yes, like many complex organic molecules, Cyclo(His-Phe) can be susceptible to photodegradation. It is best practice to protect both solid and solution forms from direct exposure to UV and fluorescent light.[1]
Q6: Can the histidine residue in Cyclo(His-Phe) be a source of instability?
A6: Yes, the imidazole side chain of the histidine residue is susceptible to oxidation, especially in the presence of trace metals and oxygen.[4] This can lead to the formation of various oxidized species, which may have altered biological activity. Using high-purity, degassed solvents and buffers can help minimize oxidation.
Proposed Degradation Pathways
The primary degradation pathways for Cyclo(His-Phe) are hydrolysis and oxidation. The following diagrams illustrate these proposed mechanisms.
Experimental Protocols
To assess the stability of Cyclo(His-Phe) and identify potential degradants, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[5][8][9]
Objective: To generate potential degradation products of Cyclo(His-Phe) under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Cyclo(His-Phe) at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating Cyclo(His-Phe) from its degradation products.
Suggested HPLC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm or 220 nm |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Protocol 3: Identification of Degradation Products by LC-MS/MS
Objective: To determine the molecular weights and structures of the degradation products.
Methodology:
-
Analyze the stressed samples from the forced degradation study using an LC-MS/MS system.
-
The LC conditions can be similar to the HPLC-UV method, using volatile mobile phase modifiers like formic acid or ammonium (B1175870) acetate.
-
Acquire full scan mass spectra to determine the molecular weights of the parent compound and its degradants.
-
Perform tandem mass spectrometry (MS/MS) on the ions of interest to obtain fragmentation patterns.
-
Elucidate the structures of the degradation products by interpreting the fragmentation data, often in comparison to the fragmentation of the parent compound.[3]
Data Presentation
While specific quantitative kinetic data for Cyclo(His-Phe) is not widely available in published literature and would require experimental determination, the following table illustrates how such data would be presented.
Table 1: Hypothetical Hydrolysis Rate Constants (k) for Cyclo(His-Phe) at 40°C
| pH | Rate Constant (k) (s⁻¹) |
| 2.0 | (Experimentally Determined Value) |
| 4.0 | (Experimentally Determined Value) |
| 7.0 | (Experimentally Determined Value) |
| 9.0 | (Experimentally Determined Value) |
| 11.0 | (Experimentally Determined Value) |
Table 2: Hypothetical Thermal Degradation Data for Solid Cyclo(His-Phe)
| Temperature (°C) | Time to 5% Degradation (hours) |
| 40 | (Experimentally Determined Value) |
| 60 | (Experimentally Determined Value) |
| 80 | (Experimentally Determined Value) |
Note: The values in these tables are placeholders. Researchers should perform stability studies under their specific experimental conditions to generate accurate quantitative data.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purity Confirmation of Synthesized Cyclo(His-Phe)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of synthesized Cyclo(His-Phe).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for confirming the purity of synthesized Cyclo(His-Phe)?
A1: The primary methods for confirming the purity of synthesized Cyclo(His-Phe) are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is used to determine the percentage of the desired compound in a sample.[1] Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used to confirm the molecular weight of the product.[1] ¹H and ¹³C NMR are employed to elucidate the chemical structure and confirm that the correct compound has been synthesized.[1]
Q2: What are common impurities encountered during the synthesis of Cyclo(His-Phe)?
A2: Common impurities in solid-phase peptide synthesis (SPPS) of cyclic dipeptides like Cyclo(His-Phe) can include deletion sequences (where an amino acid is missing), insertion sequences (where an extra amino acid is incorporated), and incompletely deprotected sequences. Other potential impurities are by-products from the cleavage of protecting groups and oxidized forms of the peptide.
Q3: How can I differentiate between the stereoisomers of Cyclo(His-Phe)?
A3: Differentiating between stereoisomers of cyclic dipeptides requires chiral analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers and diastereomers. Additionally, advanced spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used for unambiguous stereochemical assignment, often in conjunction with computational modeling.
Troubleshooting Guides
HPLC Analysis
Problem: My Cyclo(His-Phe) peak is tailing in the HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to suppress silanol (B1196071) interactions on the column. Using a high-purity silica (B1680970) column can also minimize this effect. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Contaminated Guard/Analytical Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the type and concentration of the organic modifier and any additives like trifluoroacetic acid (TFA). |
Problem: I am observing split peaks for my Cyclo(His-Phe) sample.
| Possible Cause | Troubleshooting Steps |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Clogged Frit or Column Inlet | Reverse-flush the column (if permissible by the manufacturer) or replace the inlet frit. |
| Presence of Isomers | If the split peak is reproducible, it may indicate the presence of stereoisomers or conformational isomers. Consider using a chiral column or adjusting the temperature to see if the peak shape changes. |
| Injector Issue | Inspect the injector for any blockages or leaks. |
Mass Spectrometry Analysis
Problem: I am not observing the expected molecular ion peak for Cyclo(His-Phe) in ESI-MS.
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature. |
| Sample Degradation | Ensure the sample is fresh and has been stored properly. Degradation can lead to fragmentation in the source. |
| Low Ionization Efficiency | Adjust the mobile phase composition. The addition of a small amount of acid, like formic acid, can improve protonation and signal intensity in positive ion mode.[2] |
| Presence of Adducts | Look for peaks corresponding to adducts with salts (e.g., [M+Na]⁺, [M+K]⁺). This can be common if the sample contains residual salts from the synthesis or purification. |
Quantitative Data
Table 1: Expected Analytical Data for Cyclo(His-Phe)
| Parameter | Method | Expected Value |
| Molecular Formula | - | C₁₅H₁₆N₄O₂ |
| Molecular Weight | - | 284.31 g/mol |
| Monoisotopic Mass | Mass Spectrometry | 284.1273 g/mol |
| Expected [M+H]⁺ | ESI-MS | m/z 285.1351 |
| Expected [M+Na]⁺ | ESI-MS | m/z 307.1171 |
| UV Absorbance Maxima | HPLC-UV | ~210-220 nm (peptide bond), ~280 nm (phenylalanine) |
Note: The expected m/z values are calculated based on the monoisotopic mass. Observed values in ESI-MS may vary slightly depending on instrument calibration.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclo(His-Phe) building blocks in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Histidine | ||
| α-CH | ~4.0 - 4.5 | ~53 - 55 |
| β-CH₂ | ~2.8 - 3.2 | ~28 - 30 |
| Imidazole C2-H | ~7.5 - 8.0 | ~135 - 137 |
| Imidazole C4-H | ~6.8 - 7.2 | ~117 - 119 |
| Phenylalanine | ||
| α-CH | ~4.0 - 4.5 | ~55 - 57 |
| β-CH₂ | ~2.9 - 3.3 | ~37 - 39 |
| Phenyl C-H | ~7.1 - 7.4 | ~126 - 130 |
| Diketopiperazine Ring | ||
| C=O | - | ~165 - 170 |
Note: These are approximate chemical shift ranges based on the amino acid residues. Actual chemical shifts for Cyclo(His-Phe) will be influenced by the cyclic structure and solvent. Experimental verification is essential.
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.[3]
-
Sample Preparation: Dissolve the synthesized Cyclo(His-Phe) in the initial mobile phase conditions.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.[3]
Protocol 2: Molecular Weight Confirmation by ESI-MS
-
Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 m/z).
-
Data Analysis: Look for the protonated molecular ion peak ([M+H]⁺) at the expected m/z value. Also, check for the presence of common adducts.
Protocol 3: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified Cyclo(His-Phe) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in the complete and unambiguous assignment of all proton and carbon signals.
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Compare the observed chemical shifts with expected values and use the 2D NMR data to confirm the connectivity of the atoms in the molecule.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Cyclo(His-Phe) and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of the cyclic dipeptide Cyclo(His-Phe) against other notable neuroprotective agents, Riluzole (B1680632) and Edaravone. This analysis is supported by experimental data, detailed methodologies for key experiments, and an exploration of the underlying signaling pathways to assist researchers in the evaluation of these compounds for therapeutic development.
Executive Summary
Cyclo(His-Phe) (CHP) is an endogenous cyclic dipeptide that has demonstrated significant neuroprotective properties in various preclinical models of neuronal damage. Its primary mechanism of action involves the modulation of the Nrf2 and NF-κB signaling pathways, which are critical in the cellular response to oxidative stress and inflammation.[1] Riluzole, an approved treatment for amyotrophic lateral sclerosis (ALS), primarily functions by inhibiting glutamate (B1630785) release and blocking voltage-gated sodium channels.[2][3] Edaravone, used in the treatment of acute ischemic stroke and ALS, is a potent free radical scavenger that also modulates the Nrf2 and GDNF/RET signaling pathways.[4][5] This guide will delve into a comparative analysis of their efficacy based on available in vitro data.
Data Presentation: Comparative Efficacy in In Vitro Models
The following tables summarize quantitative data from various studies, highlighting the relative efficacy of Cyclo(His-Phe), Riluzole, and Edaravone in protecting neuronal cells from excitotoxicity and oxidative stress. It is important to note that direct head-to-head comparisons in the same experimental setup are limited in the current literature. The data presented here is a compilation from various studies using similar cell lines and neurotoxic insults to provide a comparative overview.
Table 1: Neuroprotection Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Compound | Concentration | % Increase in Cell Viability (MTT Assay) vs. Glutamate Control | Reference |
| Cyclo(His-Phe) | 10 µM | Data not available in SH-SY5Y, but showed significant increase in PC12 cells | [6] |
| Riluzole | 10 µM | Not effective against glutamate in SH-SY5Y cells | [7] |
| Edaravone | 10 µM | Significant protection, with a 15% reduction in neurite length vs. 57% in control | [5] |
| Edaravone | 500 µM | Cell viability of 75% vs. 32% in glutamate-only treated spiral ganglion neurons | [2] |
Table 2: Neuroprotection Against Oxidative Stress (H₂O₂-Induced) in SH-SY5Y Cells
| Compound | Concentration | % Increase in Cell Viability (MTT Assay) vs. H₂O₂ Control | Reference |
| Cyclo(His-Phe) | Not Specified | Reduced cell death in PC12 cells | [6] |
| Riluzole | 1-10 µM | Significantly prevented H₂O₂-induced cell death (viability ~80% vs ~50% in H₂O₂ control) | [7] |
| Edaravone | 10 µM | Significantly alleviated neurite damage (26% reduction vs. 93% in H₂O₂ control) | [5] |
| Edaravone | 40 µM | Rescued Aβ₂₅₋₃₅-induced suppression of Nrf2 expression and nuclear translocation | [8] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these agents is crucial for evaluating their therapeutic potential.
Cyclo(His-Phe) Signaling Pathway
Cyclo(His-Phe) exerts its neuroprotective effects primarily through the dual modulation of the Nrf2 and NF-κB pathways. Under conditions of oxidative stress, CHP promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing its translocation to the nucleus.[1] Nuclear Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.[1] Concurrently, CHP inhibits the activation of NF-κB, a key transcription factor that promotes inflammation and apoptosis.[9]
References
- 1. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of riluzole on excitatory amino acid-mediated neurotoxicity in motoneuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.grinnell.edu [ojs.grinnell.edu]
- 7. cpn.or.kr [cpn.or.kr]
- 8. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cyclo(His-Phe) vs. Linear His-Phe Dipeptide: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The conformation of a peptide is a critical determinant of its biological function, stability, and therapeutic potential. This guide provides a comparative analysis of the cyclic dipeptide cyclo(L-Histidyl-L-Phenylalanyl) [cyclo(His-Phe)] and its linear counterpart, L-Histidyl-L-Phenylalanine (His-Phe). While direct comparative studies with quantitative data are limited in publicly available literature, this guide synthesizes experimental findings for cyclo(His-Phe) and draws inferences based on the well-established principles of peptide cyclization to offer a comprehensive overview for researchers in drug discovery and development.
Enhanced Bioactivity of the Cyclic Scaffold
Cyclization is a widely employed strategy in peptide chemistry to enhance therapeutic properties. The rigid, constrained structure of cyclic peptides like cyclo(His-Phe) often leads to:
-
Increased Receptor Affinity: A fixed conformation can lead to a more precise and stronger interaction with biological targets.
-
Improved Enzymatic Stability: The cyclic structure protects the peptide bonds from degradation by proteases, increasing the molecule's half-life in biological systems.
-
Enhanced Membrane Permeability: In some cases, cyclization can improve the ability of a peptide to cross cell membranes.
These principles suggest that cyclo(His-Phe) is likely to exhibit more potent and durable biological effects compared to the more flexible and degradation-prone linear His-Phe dipeptide.
Comparative Bioactivity Profile
Cyclo(His-Phe) has been the subject of various biological investigations, demonstrating a range of activities not prominently reported for its linear form. The following sections and tables summarize the known bioactivities.
Anticancer Activity
Cyclo(His-Phe) has demonstrated significant anti-tumor activity.[1] Studies have shown its ability to reduce the viability of various cancer cell lines.
Table 1: Anticancer Activity of Cyclo(His-Phe)
| Cell Line | Cancer Type | Assay Type | Observed Effect |
| HeLa | Cervical Carcinoma | Tetrazolium-based assay | Significant reduction in cell viability[1] |
| WHCO3 | Esophageal Carcinoma | Tetrazolium-based assay | Reduction in cell viability |
| MCF-7 | Breast Cancer | Tetrazolium-based assay | Reduction in cell viability |
In contrast, there is a notable lack of published data on the anticancer activity of the linear His-Phe dipeptide, suggesting that the cyclic structure is crucial for this effect.
Cardiovascular Effects
Investigations using isolated rat hearts have revealed that cyclo(His-Phe) exerts effects on cardiovascular parameters.[1]
Table 2: Cardiovascular Effects of Cyclo(His-Phe) on Isolated Rat Hearts
| Parameter | Effect | Significance |
| Heart Rate | Gradual reduction[1] | P = 0.0027 |
| Coronary Flow Rate | Decrease[1] | P = 0.0017 |
Antimicrobial Activity
Cyclo(His-Phe) has been shown to possess broad-spectrum antimicrobial properties.
Table 3: Antimicrobial Spectrum of Cyclo(His-Phe)
| Organism Type | Activity |
| Bacteria | Antibacterial activity |
| Fungi | Excellent antifungal activity[1] |
While specific Minimum Inhibitory Concentration (MIC) values for cyclo(His-Phe) are not detailed in the available abstracts, studies on other cyclic peptides have consistently shown significantly lower MIC values compared to their linear analogs. The antimicrobial activity of linear His-Phe has not been extensively reported.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of protocols used to assess the bioactivity of cyclo(His-Phe).
Cytotoxicity Assay (Tetrazolium-based)
This assay is used to assess the effect of a compound on cell viability.
-
Cell Culture: HeLa, WHCO3, and MCF-7 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of cyclo(His-Phe).
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).
-
Reagent Addition: A tetrazolium salt solution (e.g., MTT, XTT) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.
Isolated Rat Heart Studies
This ex vivo model is used to investigate the direct effects of compounds on cardiac function.
-
Heart Isolation: Hearts are excised from anesthetized rats and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Parameter Measurement: Heart rate and coronary flow rate are continuously monitored and recorded.
-
Compound Administration: Cyclo(His-Phe) is introduced into the perfusion solution at a defined concentration.
-
Data Recording: Changes in heart rate and coronary flow rate are recorded throughout the experiment.
-
Analysis: The data before and after compound administration are statistically analyzed to determine the significance of the observed effects.
Antimicrobial Assay (Kirby-Bauer Disc Diffusion)
This method is used to assess the susceptibility of microorganisms to antimicrobial agents.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread onto the surface of an agar (B569324) plate.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of cyclo(His-Phe) are placed on the agar surface.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
Signaling Pathways and Logical Relationships
While the precise signaling pathways modulated by cyclo(His-Phe) are still under investigation, studies on structurally related cyclic dipeptides, such as cyclo(His-Pro), have implicated the Extracellular signal-regulated kinase (ERK) pathway . The ERK/MAPK signaling cascade is a crucial regulator of cell proliferation, differentiation, and survival, and its modulation could explain the observed anticancer effects of these compounds.
Below are diagrams illustrating a hypothetical signaling pathway for the anticancer activity of cyclo(His-Phe) and a typical experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway for cyclo(His-Phe)-induced anticancer activity.
Caption: General experimental workflow for comparative peptide bioactivity assessment.
Conclusion
The available evidence strongly suggests that cyclo(His-Phe) possesses a range of significant biological activities, including anticancer, cardiovascular, and antimicrobial effects, that are not prominently observed or are likely much weaker in its linear counterpart, His-Phe. This enhanced activity is consistent with the established principles of peptide cyclization, which confers greater stability and conformational rigidity. For researchers in drug development, cyclo(His-Phe) represents a promising scaffold for the design of novel therapeutic agents. Further studies involving direct, quantitative comparisons with linear His-Phe are warranted to fully elucidate the structure-activity relationship and to explore the full therapeutic potential of this cyclic dipeptide.
References
Comparative Guide to the Structure-Activity Relationship of Cyclo(His-Phe) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the biological performance of Cyclo(His-Phe) and its analogs, supported by experimental data. It aims to elucidate the key structural features that govern their activity, providing a valuable resource for the rational design of novel therapeutics.
Introduction: The Promise of Cyclo(His-Phe)
Cyclo(L-histidyl-L-phenylalanyl) [Cyclo(His-Phe)] is a naturally occurring cyclic dipeptide, also known as a 2,5-diketopiperazine. Its rigid, conformationally constrained scaffold makes it a promising starting point for developing new drugs with improved stability and receptor selectivity compared to linear peptides. Cyclo(His-Phe) itself has demonstrated a range of biological activities, including significant anti-tumor effects, making its structure-activity relationship (SAR) a critical area of investigation for medicinal chemists. This guide synthesizes the current knowledge on how modifications to the Cyclo(His-Phe) structure influence its biological activity, with a primary focus on anticancer properties.
Comparative Analysis of Biological Activity
The biological activity of Cyclo(His-Phe) analogs is profoundly influenced by modifications to the histidine and phenylalanine side chains, as well as the diketopiperazine ring itself. The following data summarizes the reported activities of key analogs.
Table 1: Cytotoxic and Biological Activities of Cyclo(His-Phe) and Related Analogs
| Compound | Key Structural Feature | Target/Assay | Observed Activity | Reference |
| Cyclo(His-Phe) | Unmodified | HeLa, WHCO3, MCF-7 cancer cell lines | Significant reduction in cell viability | |
| Cyclo(His-Tyr) | Phenylalanine replaced by Tyrosine | Blood clotting, Platelet aggregation, Bacteria, Fungi | Prolonged blood clotting time, inhibited platelet aggregation, antibacterial and antifungal activity | |
| Cyclo(His-Ala) | Phenylalanine replaced by Alanine (B10760859) | HT-29, MCF-7, HeLa cancer cell lines | Growth inhibition at 100 µM | |
| Cyclo(His-Gly) | Phenylalanine replaced by Glycine (B1666218) | MCF-7 cancer cells | Growth inhibition at 100 µM | |
| Cyclo(ΔHis-ΔPhe) | Dehydrogenated His and Phe rings | Sea urchin embryo cell division | Inhibitory (MIC = 0.78 µmol/ml) | |
| Cyclo(His-ΔPhe) | Dehydrogenated Phe ring only | Sea urchin embryo cell division | No activity | |
| Dehydrophenylahistin | Isoprenylated imidazole (B134444) ring of Cyclo(ΔHis-ΔPhe) | Sea urchin embryo cell division | 2,000 times more active than Cyclo(ΔHis-ΔPhe) |
Key SAR Insights:
-
The Phenylalanine Residue: The nature of the amino acid paired with histidine is a major determinant of the activity profile. Replacing the phenyl group of phenylalanine with the hydroxylated phenyl group of tyrosine in Cyclo(His-Tyr) shifts the activity from primarily anti-tumor to affecting hematological parameters and antimicrobial efficacy. Substitution with smaller, non-aromatic residues like alanine (Cyclo(His-Ala) ) and glycine (Cyclo(His-Gly) ) retains anti-proliferative activity, though direct potency comparisons are limited. This suggests that while the benzyl (B1604629) group of phenylalanine contributes to the potent anti-tumor effect, it is not an absolute requirement for cytotoxicity.
-
Modifications to the Diketopiperazine Ring and Side Chains: Dehydrogenation of both the histidine and phenylalanine rings, as seen in Cyclo(ΔHis-ΔPhe) , is essential for conferring cell division inhibitory activity. The analog with only a dehydrogenated phenylalanine ring, Cyclo(His-ΔPhe) , was found to be inactive, indicating a critical role for the modified imidazole moiety in this context.
-
The Imidazole Ring of Histidine: The most striking finding in the SAR of Cyclo(His-Phe) analogs is the profound impact of modifying the histidine side chain. The addition of an isoprenyl group to the imidazole ring of Cyclo(ΔHis-ΔPhe) to form dehydrophenylahistin results in a 2,000-fold increase in its inhibitory activity on cell division. This highlights the imidazole ring as a key "hotspot" for modifications to dramatically enhance potency.
Experimental Protocols
The following section details the methodologies for the synthesis of Cyclo(His-Phe) analogs and the key bioassays used for their evaluation.
General Synthesis of Cyclo(His-Phe) Analogs
The synthesis of Cyclo(His-Phe) and its derivatives is typically achieved through a multi-step process involving the formation of a linear dipeptide followed by intramolecular cyclization.
-
Protection of Amino Acids: The synthesis begins with the protection of the amino and carboxyl groups of the constituent amino acids (e.g., L-histidine and L-phenylalanine) to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for the α-amino group and methyl or ethyl esters for the carboxyl group.
-
Linear Dipeptide Formation: The protected amino acids are coupled to form the linear dipeptide (e.g., Boc-His-Phe-OMe). This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Deprotection: The N-terminal protecting group (e.g., Boc) is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free amino group of the linear dipeptide ester.
-
Cyclization: The deprotected linear dipeptide ester is heated in a high-boiling point solvent (e.g., toluene (B28343) or xylene) to induce intramolecular cyclization via the formation of an amide bond between the N-terminal amino group and the C-terminal ester, yielding the 2,5-diketopiperazine ring.
-
Purification: The crude cyclic dipeptide is purified using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The final product's identity and purity are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HT-29) are cultured in appropriate media and seeded into 96-well plates at a specific density. The cells are allowed to adhere and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Cyclo(His-Phe) analog. Control wells with untreated cells and cells treated with a vehicle (e.g., DMSO) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: A sterile MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualization of Potential Signaling Pathways
While the precise molecular targets for many Cyclo(His-Phe) analogs are yet to be fully elucidated, research on related histidine-containing diketopiperazines suggests potential modulation of key signaling pathways involved in cancer cell proliferation and survival.
Figure 1: Potential signaling pathways modulated by Cyclo(His-Phe) analogs.
Pathway Description: The diagram above illustrates two potential signaling pathways that may be targeted by Cyclo(His-Phe) analogs. Inhibition of the ERK (Extracellular signal-Regulated Kinase) pathway can lead to decreased cell proliferation and survival. Similarly, inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway can reduce inflammation and promote apoptosis. These pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.
Conclusion
The structure-activity relationship of Cyclo(His-Phe) analogs is a promising area of research for the development of new anticancer agents. The available data indicates that the biological activity of these compounds can be significantly tuned by modifying both the amino acid side chains and the diketopiperazine core. The dramatic enhancement of activity through isoprenylation of the histidine imidazole ring provides a compelling direction for future synthetic efforts. A systematic exploration of a wider range of substitutions on both the histidine and phenylalanine residues is warranted to build a more comprehensive SAR model. This will undoubtedly accelerate the design and discovery of novel, potent, and selective drug candidates based on the versatile Cyclo(His-Phe) scaffold.
A Comparative Analysis of Cyclic Dipeptides in Cancer Research: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds that have garnered significant attention in cancer research due to their diverse biological activities. Their rigid structure confers stability and the potential for selective interaction with molecular targets, making them attractive scaffolds for novel therapeutic agents. This guide provides a comparative analysis of different cyclic dipeptides, summarizing their anti-cancer efficacy, detailing the experimental protocols for their evaluation, and visualizing their modulation of key signaling pathways.
Comparative Anticancer Activity of Selected Cyclic Dipeptides
The in vitro cytotoxic activity of various cyclic dipeptides has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparing the anti-cancer efficacy of these compounds. The following table summarizes the IC50 values for several well-studied cyclic dipeptides.
| Cyclic Dipeptide | Cancer Cell Line | IC50 Value | Reference |
| Gliotoxin | MCF-7 (Breast) | 1.56 µM | [1] |
| MDA-MB-231 (Breast) | 1.56 µM | [1] | |
| A549 (Lung) | 2.7 µM | ||
| L132 (Lung) | 4.25 µM | ||
| HeLa (Cervical) | >90 µM (low activity) | [2] | |
| SW1353 (Chondrosarcoma) | >90 µM (low activity) | [2] | |
| Cyclo(L-Leu-L-Pro) | K562 (Leukemia) | 21.72 µM | [3] |
| A375 (Melanoma) | 51.13 µM | [3] | |
| MCF-7 (Breast) | 78.78 µM | [3] | |
| HT-29 (Colon) | 101.56 µM | [3] | |
| Brevianamide F | OVCAR-8 (Ovarian) | 11.9 µg/mL | |
| Cyclo(L-Phe-L-Pro) | MDA-MB-231 (Breast) | - | [4] |
| In vivo (Xenograft) | Significant tumor reduction | [4] | |
| Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | HCT-116 (Colon) | 50-100 µg/mL | [1] |
| A549 (Lung) | >100 µg/mL | [1] | |
| HepG2 (Liver) | >100 µg/mL | [1] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. Direct comparison should be made with caution.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-cancer properties of cyclic dipeptides.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the cyclic dipeptide and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to cellular protein components, providing a measure of cell mass.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of cell number.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates with water and air dry.
-
Staining: Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Dissolve the bound dye in 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.
-
Apoptosis Assays
1. Hoechst 33342 Staining
This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Principle: Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue when bound to double-stranded DNA. Apoptotic cells exhibit condensed or fragmented nuclei, which appear as brightly stained regions.
-
Protocol:
-
Cell Culture and Treatment: Culture and treat cells on glass coverslips or in a 96-well plate.
-
Staining: After treatment, wash the cells with PBS and incubate with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes.
-
Washing: Wash the cells with PBS.
-
Visualization: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
-
2. Annexin V-FITC Apoptosis Assay
This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.
-
Protocol:
-
Cell Preparation and Treatment: Induce apoptosis in cells and prepare a single-cell suspension.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Signaling Pathways and Experimental Workflows
Cyclic dipeptides can exert their anti-cancer effects by modulating various intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR and Ras-ERK pathways are two of the most frequently dysregulated signaling networks in cancer and are common targets for anti-cancer agents.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Hyperactivation of this pathway is a common event in many cancers.[6] Certain cyclic dipeptides may inhibit this pathway at various nodes, for example, by preventing the phosphorylation and activation of Akt.[7]
Ras-ERK Signaling Pathway
The Ras-ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Mutations in Ras genes are found in a significant percentage of human cancers.[9] Some cyclic peptides have been shown to interfere with Ras-effector interactions, thereby inhibiting downstream signaling.[8][9][10]
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the comparative analysis of the anti-cancer properties of different cyclic dipeptides.
Conclusion
Cyclic dipeptides represent a promising class of natural products with potential for development as anti-cancer therapeutics. This guide provides a framework for the comparative analysis of these compounds, from initial cytotoxicity screening to the elucidation of their mechanisms of action. The provided data and protocols serve as a valuable resource for researchers in the field of cancer drug discovery. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Cell-cycle-regulated activation of Akt kinase by phosphorylation at its carboxyl terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]
- 8. DIRAS3-derived cyclic peptides disrupt KRAS-RAF interaction and KRAS nanoclustering, suppressing KRAS-driven pancreatic and ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Ras-Effector Interaction by Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cyclo(His-Phe) Binding Targets: A Comparative Guide to Pull-Down Assays and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Cyclo(His-Phe) is a cyclic dipeptide with demonstrated biological activities, including anticancer, antimicrobial, and cardiovascular effects. Identifying the specific molecular targets of Cyclo(His-Phe) is crucial for understanding its mechanism of action and for the development of novel therapeutics. This guide provides a comprehensive comparison of pull-down assays with other established techniques for validating the binding targets of this promising small molecule.
Pull-Down Assays: A Powerful Tool for Target Identification
Pull-down assays are a versatile in vitro technique used to detect physical interactions between a "bait" molecule (in this case, Cyclo(His-Phe)) and its "prey" (potential protein binding partners). The fundamental principle involves immobilizing the bait on a solid support (e.g., agarose (B213101) beads) and incubating it with a complex protein mixture, such as a cell lysate. Proteins that bind to the bait are "pulled down" and can be subsequently identified by methods like mass spectrometry.
Experimental Workflow: Pull-Down Assay for Cyclo(His-Phe)
Cross-Validation of Cyclo(His-Phe) Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of the cyclic dipeptide Cyclo(His-Phe) across various cancer cell lines. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Cyclo(L-histidyl-L-phenylalanyl), or Cyclo(His-Phe), is a cyclic dipeptide that has garnered interest for its potential therapeutic properties, including anti-tumor activities. This guide synthesizes available data on its effects on cell viability and apoptosis, and explores the potential signaling pathways involved in its mechanism of action.
Comparative Bioactivity of Cyclo(His-Phe) and Related Dipeptides
The cytotoxic effects of Cyclo(His-Phe) and structurally similar cyclic dipeptides have been evaluated in several human cancer cell lines. The following table summarizes the observed bioactivity, providing a comparative overview of their potency.
| Cell Line | Cancer Type | Compound | Bioactivity Measurement | Results |
| HeLa | Cervical Carcinoma | Cyclo(His-Phe) | Cell Viability | Significant reduction in cell viability[1] |
| WHCO3 | Esophageal Carcinoma | Cyclo(His-Phe) | Cell Viability | Reduction in cell viability[1] |
| MCF-7 | Breast Adenocarcinoma | Cyclo(His-Phe) | Cell Viability | Reduction in cell viability[1] |
| HT-29 | Colon Adenocarcinoma | Cyclo(Phe-Pro) | IC50 | 4.04 ± 1.15 mM |
| HeLa | Cervical Carcinoma | Cyclo(Phe-Pro) | IC50 | 2.92 ± 1.55 mM |
| MCF-7 | Breast Adenocarcinoma | Cyclo(Phe-Pro) | IC50 | 6.53 ± 1.26 mM |
| HT-29 | Colon Adenocarcinoma | Cyclo(Phe-Pro) | Apoptosis | 18.3 ± 2.8% apoptotic cells at 5 mM (72h) |
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed protocols for key assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cyclo(His-Phe)
-
Target cancer cell lines (e.g., HeLa, MCF-7, HT-29)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare a stock solution of Cyclo(His-Phe) in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Cyclo(His-Phe). Include untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cyclo(His-Phe)
-
Target cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Cyclo(His-Phe) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Proposed Signaling Pathway for Cyclo(His-Phe) Induced Apoptosis
While the precise signaling cascade initiated by Cyclo(His-Phe) in cancer cells is still under investigation, based on studies of related cyclic dipeptides, a plausible mechanism involves the modulation of key survival and apoptotic pathways. Bacterial cyclodipeptides have been shown to inhibit the PI3K/Akt/mTOR and Ras-ERK pathways in melanoma cells. Furthermore, the related compound Cyclo(His-Pro) has been found to influence the ERK pathway. The induction of apoptosis by the related Cyclo(Phe-Pro) is known to involve the activation of caspase-3.
The following diagram illustrates a proposed signaling pathway for Cyclo(His-Phe)-induced apoptosis, integrating these findings.
This guide provides a foundational understanding of Cyclo(His-Phe)'s bioactivity in cancer cells. Further research is necessary to fully elucidate its mechanism of action and validate its therapeutic potential. The provided protocols and comparative data aim to facilitate these future investigations.
References
A Comparative Analysis of the Antioxidant Potential of Cyclo(His-Phe) and Cyclo(His-Pro)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of two cyclic dipeptides, Cyclo(His-Phe) and Cyclo(His-Pro). While extensive research has illuminated the antioxidant mechanisms of Cyclo(His-Pro), data on Cyclo(His-Phe) is less comprehensive. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this area.
Executive Summary
Cyclo(His-Pro) has demonstrated significant antioxidant activity, primarily through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. In contrast, while the constituent amino acids of Cyclo(His-Phe) suggest potential antioxidant capabilities, there is a notable lack of specific quantitative data from direct antioxidant assays in the current scientific literature. This guide presents the robust evidence for Cyclo(His-Pro)'s antioxidant potential and discusses the theoretical antioxidant capacity of Cyclo(His-Phe), highlighting a critical gap in current research.
Data Presentation
Due to the limited availability of direct comparative studies, this table summarizes the known antioxidant properties and mechanisms of both compounds. A significant data gap exists for the quantitative antioxidant activity of Cyclo(His-Phe).
| Feature | Cyclo(His-Phe) | Cyclo(His-Pro) |
| DPPH Radical Scavenging Activity (IC50) | Data not available in reviewed literature | Data not available in reviewed literature; however, yeast hydrolysates with high CHP content show remarkable scavenging activity[1] |
| ABTS Radical Scavenging Activity (IC50) | Data not available in reviewed literature | Data not available in reviewed literature |
| Primary Mechanism of Antioxidant Action | Postulated to involve direct radical scavenging due to the phenolic ring of Phenylalanine and the imidazole (B134444) ring of Histidine. | Activation of the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes.[2][3] Non-enzymatic mechanisms including radical scavenging and metal chelation have also been proposed.[1] |
| Cellular Antioxidant Activity | Not explicitly studied. | Protects against oxidative stress induced by various agents in cellular models.[3] |
Mechanisms of Antioxidant Action
Cyclo(His-Pro)
The primary antioxidant mechanism of Cyclo(His-Pro) is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Cyclo(His-Pro) promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Cyclo(His-Phe)
The antioxidant mechanism of Cyclo(His-Phe) has not been explicitly elucidated in the reviewed literature. However, based on its constituent amino acids, it is plausible that it possesses direct radical scavenging properties. The imidazole ring of histidine can donate a hydrogen atom to neutralize free radicals, a mechanism observed in other histidine-containing peptides. Furthermore, the phenylalanine residue, while not as potent an antioxidant as other aromatic amino acids like tyrosine or tryptophan, may contribute to its overall antioxidant capacity. It remains to be determined if Cyclo(His-Phe) can also modulate cellular antioxidant pathways like Nrf2.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of cyclic dipeptides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Cyclic dipeptide samples
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample preparation: Dissolve the cyclic dipeptide samples and a positive control in the same solvent used for the DPPH solution to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Assay: In a 96-well plate, add 100 µL of the sample or standard solutions at various concentrations to the wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4) or ethanol
-
Cyclic dipeptide samples
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Preparation of ABTS working solution: Dilute the ABTS radical solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare serial dilutions of the cyclic dipeptide samples and a positive control.
-
Assay: Add 20 µL of the sample or standard solutions to a 96-well plate. Add 180 µL of the ABTS working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The available evidence strongly supports the role of Cyclo(His-Pro) as a significant antioxidant agent, primarily acting through the modulation of the Nrf2 signaling pathway. In contrast, the antioxidant potential of Cyclo(His-Phe) remains largely unexplored, representing a significant knowledge gap. Future research should prioritize the direct comparative evaluation of these two cyclic dipeptides using standardized antioxidant assays such as DPPH and ABTS to obtain quantitative data. Furthermore, investigating the underlying mechanisms of Cyclo(His-Phe)'s potential antioxidant activity, including its ability to activate the Nrf2 pathway, will be crucial for a comprehensive understanding of its therapeutic potential. Such studies will provide valuable insights for drug development professionals seeking to harness the antioxidant properties of cyclic dipeptides for various health applications.
References
Cyclo(His-Phe) and its Analogs: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the correlated effects of the cyclic dipeptide Cyclo(His-Phe) and its related compounds in laboratory and whole-organism models.
This guide provides a detailed comparison of the in vitro (laboratory-based) and in vivo (whole-organism) effects of Cyclo(His-Phe) and its structural analog, Cyclo(His-Pro) (CHP). While research directly correlating the in vitro and in vivo effects of Cyclo(His-Phe) is emerging, studies on the closely related CHP provide valuable insights into the potential therapeutic applications of this class of cyclic dipeptides. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to support further research and development.
Quantitative Data Summary
The following tables present a summary of the key quantitative findings from in vitro and in vivo studies on Cyclo(His-Pro), a closely related analog of Cyclo(His-Phe). These data highlight the compound's effects on metabolic and inflammatory markers.
Table 1: In Vivo Effects of Cyclo(His-Pro) on Glucose Metabolism in Genetically Obese Diabetic Mice
| Parameter | Treatment Group | Result | Percentage Change |
| Blood Glucose | 1.0 mg/l CHP + 10 mg/l Zinc + 0.5 mg/l L-histidine | Significant Decrease | Not Specified |
| Plasma Insulin (B600854) | 1.0 mg/l CHP + 10 mg/l Zinc + 0.5 mg/l L-histidine | Significant Decrease | Not Specified |
| Fasting Blood Glucose | 1.0 mg/l CHP + 10 mg/l Zinc + 0.5 mg/l L-histidine | Decrease | Not Specified |
Data extracted from a study on the effects of Cyclo(His-Pro) plus zinc on glucose metabolism in genetically diabetic obese mice.[1]
Table 2: In Vivo Effects of Cyclo(His-Pro) in a Mouse Model of Steatohepatitis
| Parameter | Treatment Group | Result |
| Lipid Accumulation | Cyclo(His-Pro) | Limited |
| Systemic Inflammation | Cyclo(His-Pro) | Lowered |
| Hyperglycemia | Cyclo(His-Pro) | Prevented |
| Liver Steatosis | Cyclo(His-Pro) | Reduced |
| Liver Fibrosis | Cyclo(His-Pro) | Reduced |
| Liver Inflammation | Cyclo(His-Pro) | Reduced |
Findings from a study investigating Cyclo(His-Pro) in the management of steatohepatitis.[2]
Table 3: In Vitro Effects of Histidine-Containing Diketopiperazines
| Compound | Cell Line/Target | Concentration | Effect |
| Cyclo(His-Ala) | HT-29, MCF-7, HeLa | 100 µM | Growth Inhibition |
| Cyclo(His-Gly) | MCF-7 | 100 µM | Growth Inhibition |
| Cyclo(His-Ala) | Thrombin | Not Specified | 63.3% reduction in fibrin (B1330869) formation |
| Cyclo(His-Gly) | Thrombin | Not Specified | 36.7% reduction in fibrin formation |
| Cyclo(His-Gly) | Thrombin-induced platelet aggregation | IC50 = 0.0662 mM | Significant Inhibition |
Results from a study on the biological activity of histidine-containing diketopiperazines.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in the literature concerning Cyclo(His-Pro) and related compounds.
In Vivo Glucose Metabolism Study in Diabetic Mice[1]
-
Animal Model: Genetically obese (ob/ob), type 2 diabetic mice and lean control mice were used.
-
Treatment Administration:
-
Acute Study: A single dose of 0.3 mg of Cyclo(His-Pro) plus 10 mg of zinc and 0.5 mg of L-histidine/kg body weight was administered via gastric gavage in food-deprived mice.
-
Long-Term Study: Mice were treated for 3 weeks with drinking water containing varying doses of Cyclo(His-Pro) (0, 0.5, 1.0, or 1.5 mg/l) plus fixed amounts of zinc (10 mg/l) and L-histidine (0.5 mg/l).
-
-
Parameters Measured:
-
Fed blood glucose concentrations.
-
Body weight.
-
Food and water intake.
-
Fasting blood glucose concentrations.
-
3-hour average of above fasting blood glucose concentrations (TAFGCs) as an index of oral glucose tolerance.
-
Fed plasma insulin concentrations.
-
In Vivo Steatohepatitis Mouse Model[2][4]
-
Animal Models:
-
Dietary Model: Thermoneutral housing combined with a Western diet to induce non-alcoholic fatty liver disease (NAFLD)/non-alcoholic steatohepatitis (NASH).
-
Fibrosis Model: Repeated injections with carbon tetrachloride (CCl4) to induce liver fibrosis.
-
-
Treatment: Cyclo(His-Pro) was administered to evaluate its protective effects on disease progression.
-
Analysis:
-
Histopathology of liver tissue.
-
Liver transcriptomics to assess gene expression changes.
-
Measurement of systemic inflammation markers.
-
Assessment of lipid accumulation and blood glucose levels.
-
In Vitro Cancer Cell Line Growth Inhibition Assay[3]
-
Cell Lines: HT-29, MCF-7, and HeLa carcinoma cells.
-
Treatment: Cells were treated with Cyclo(His-Ala) or Cyclo(His-Gly) at a concentration of 100 µM.
-
Assay: Cell growth was monitored over a specified period to determine the inhibitory effects of the compounds.
In Vitro Thrombin Inhibition Assay[3]
-
Assay Principle: The rate of fibrin formation, catalyzed by thrombin, was measured.
-
Treatment: Cyclo(His-Ala) and Cyclo(His-Gly) were added to the reaction mixture.
-
Measurement: The reduction in the rate of fibrin formation was quantified to determine the inhibitory activity of the peptides.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: In vivo experimental workflow for evaluating the therapeutic effects of Cyclo(His-Pro) in mouse models of liver disease.
Caption: Proposed signaling pathway for the anti-inflammatory and anti-fibrotic effects of Cyclo(His-Pro) via modulation of the ERK pathway.[2]
Caption: Experimental workflow for assessing the in vitro anti-proliferative effects of histidine-containing diketopiperazines on cancer cell lines.
References
- 1. Effects of cyclo (his-pro) plus zinc on glucose metabolism in genetically diabetic obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro): A further step in the management of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Analysis of Cyclo(His-Phe) Studies: A Comparative Guide
An objective review of published experimental data on the diketopiperazine Cyclo(His-Phe) and its analogs, providing researchers, scientists, and drug development professionals with a comparative analysis of their biological activities.
This guide synthesizes findings from key published studies to offer a comparative perspective on the biological effects of Cyclo(His-Phe) and related histidine-containing diketopiperazines. In the absence of direct independent replication studies, this document compiles and compares data from original research to facilitate a deeper understanding of their potential therapeutic applications.
Comparative Analysis of Biological Activity
Cyclo(His-Phe) has been investigated for a range of biological activities, including its anti-tumor, cardiovascular, and antimicrobial effects. The following tables summarize the quantitative data from these studies, offering a side-by-side comparison with other relevant diketopiperazines where available.
Table 1: Anti-Tumor Activity of Cyclo(His-Phe)
| Cell Line | Assay | Cyclo(His-Phe) Effect | Significance | Reference |
| HeLa (Cervical Carcinoma) | Tetrazolium-based assay | Greatest reduction of cell viability | P < 0.05 | [1] |
| WHCO3 | Tetrazolium-based assay | Not specified | Not specified | [1] |
| MCF-7 | Tetrazolium-based assay | Not specified | Not specified | [1] |
Table 2: Cardiovascular Effects of Cyclo(His-Phe) and Cyclo(His-Tyr) in Isolated Rat Hearts
| Compound | Parameter | Effect | Significance | Reference |
| Cyclo(His-Phe) | Heart Rate | Gradual reduction | P = 0.0027 | [1] |
| Coronary Flow Rate | Decrease | P = 0.0017 | [1] | |
| Cyclo(His-Tyr) | Heart Rate | Significant increase | P = 0.0016 | [1] |
| Coronary Flow Rate | No significant change | P > 0.05 | [1] |
Table 3: Antimicrobial Activity of Cyclo(His-Phe) and Cyclo(His-Tyr)
| Compound | Activity | Result | Significance | Reference |
| Cyclo(His-Phe) | Antibacterial | Not specified | Not specified | [1] |
| Antifungal | Excellent | P < 0.05 | [1] | |
| Cyclo(His-Tyr) | Antibacterial | Notable | P < 0.05 | [1] |
| Antifungal | Excellent | P < 0.05 | [1] |
Table 4: Ion Channel Activity of Cyclo(His-Phe) and Cyclo(His-Tyr)
| Compound | Ion Channel | Effect | Reference |
| Cyclo(His-Phe) | Sodium | Blocking | [1] |
| Calcium | Blocking | [1] | |
| Inward rectifying potassium | Opening | [1] | |
| Cyclo(His-Tyr) | Sodium | Blocking | [1] |
| Calcium | Blocking | [1] | |
| Inward rectifying potassium | Opening | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cytotoxicity Screening (Anti-Tumor Activity)
-
Assay: Tetrazolium-based assay (e.g., MTT assay).
-
Cell Lines: HeLa (cervical carcinoma), WHCO3, and MCF-7.[1]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the diketopiperazines.
-
After a specified incubation period, the tetrazolium salt solution is added to each well.
-
The formazan (B1609692) product, which is proportional to the number of viable cells, is solubilized.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
-
2. Isolated Rat Heart Studies (Cardiovascular Effects)
-
Model: Langendorff-perfused isolated rat heart.
-
Parameters Measured: Heart rate and coronary flow rate.[1]
-
Procedure:
-
Hearts are excised from anesthetized rats and mounted on a Langendorff apparatus.
-
The hearts are retrogradely perfused with a Krebs-Henseleit buffer.
-
After a stabilization period, the diketopiperazine solution is infused into the perfusion medium.
-
Heart rate is monitored using an electrocardiogram or a pressure transducer.
-
Coronary flow rate is measured by collecting the coronary effluent over a set period.
-
3. Antimicrobial Activity Assays
-
Methods: Broth microdilution or agar (B569324) diffusion assays are commonly used.
-
Organisms: Various bacterial and fungal strains.
-
Procedure (Broth Microdilution):
-
Serial dilutions of the diketopiperazines are prepared in a liquid growth medium in 96-well plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
4. Whole-Cell Patch-Clamp Technique (Ion Channel Activity)
-
Cell Type: Ventricular myocytes isolated from rats.[1]
-
Objective: To investigate the effects of the diketopiperazines on specific ion channel currents.
-
Procedure:
-
A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single myocyte.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
Voltage-clamp protocols are applied to elicit specific ion currents (e.g., sodium, calcium, potassium currents).
-
The diketopiperazine is applied to the bath solution, and changes in the ion channel currents are recorded and analyzed.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the potential mechanisms of action, the following diagrams have been generated.
Caption: Workflow for determining the cytotoxicity of Cyclo(His-Phe).
Caption: Experimental workflow for assessing cardiovascular effects.
Caption: Proposed ion channel modulation by Cyclo(His-Phe).
References
A Head-to-Head Comparison of Cyclo(His-Phe) and Other Diketopiperazines for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, mechanisms of action, and experimental data of Cyclo(His-Phe) in comparison to other notable diketopiperazines.
Cyclo(His-Phe), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] Diketopiperazines are the smallest class of cyclic peptides and are found in a wide array of natural sources, including bacteria, fungi, and marine organisms.[3][4] Their inherent structural rigidity and stability make them attractive scaffolds for drug discovery and development.[5] This guide provides a comprehensive head-to-head comparison of Cyclo(His-Phe) with other well-researched diketopiperazines, supported by quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways.
Comparative Analysis of Biological Activities
Cyclo(His-Phe) and its counterparts exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.
Cytotoxic Activity Against Cancer Cell Lines
Diketopiperazines have shown promise as potential anticancer agents. Their efficacy varies depending on the specific DKP and the cancer cell line being targeted.
| Diketopiperazine | Cancer Cell Line | IC50 Value | Reference |
| Cyclo(His-Phe) | Cervical Carcinoma (HeLa) | Significant anti-tumour activity (P < 0.05), specific IC50 not reported | [1] |
| Esophageal Carcinoma (WHCO3) | Significant anti-tumour activity (P < 0.05), specific IC50 not reported | [1] | |
| Breast Carcinoma (MCF-7) | Significant anti-tumour activity (P < 0.05), specific IC50 not reported | [1] | |
| Cyclo(Phe-Pro) | HeLa | 2.92 ± 1.55 mM | [6] |
| HT-29 (Colon) | 4.04 ± 1.15 mM | [6] | |
| MCF-7 | 6.53 ± 1.26 mM | [6] | |
| HCT-116 (Colon) | 21.4 µg/mL | [4][7] | |
| OVCAR-8 (Ovarian) | 18.3 µg/mL | [4] | |
| SF-295 (Glioblastoma) | 16.0 µg/mL | [4] | |
| Cyclo(D-Tyr-D-Phe) | A549 (Lung) | 10 μM | [8] |
| Cyclo(L-Leu-L-Pro) | K562, HL-60, U937 (Leukemia) | Concentration-dependent inhibition (1-500 µg/ml) | [2] |
Antimicrobial Activity
The antimicrobial properties of diketopiperazines make them potential candidates for the development of new antibiotics and antifungals.
| Diketopiperazine | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Cyclo(His-Phe) | Fungi | Excellent antifungal activity (P < 0.05), specific MIC not reported | [1][2] |
| Cyclo(His-Tyr) | Bacteria | Notable antibacterial activity (P < 0.05), specific MIC not reported | [1] |
| Fungi | Excellent antifungal activity (P < 0.05), specific MIC not reported | [1] | |
| Cyclo(D-Tyr-D-Phe) | Staphylococcus epidermis | 1 µg/ml | [8] |
| Proteus mirabilis | 2 µg/ml | [8] | |
| Cyclo(L-Leu-L-Pro) | Vancomycin-resistant Enterococcus faecalis (VRE) | 12.5 µg/ml | [2][9] |
| Escherichia fergusonii | 230 µg/mL | [1] | |
| Salmonella enterica | 11 µg/mL | [1] | |
| Fusarium oxysporum | 16 µg/mL | [1] | |
| Aspergillus flavus | 16 µg/mL | [1] | |
| Aspergillus niger | 17 µg/mL | [1] | |
| Penicillium expansum | 18 µg/mL | [1] | |
| Candida albicans | 50 µg/mL | [1] | |
| Cyclo(Pro-Trp) & Cyclo(Phe-Pro) | Various Bacteria | Broad-spectrum antibacterial properties | [10] |
| Cyclo(Trp-Pro) & Cyclo(Trp-Trp) | Various Fungi | Broad-spectrum antifungal properties | [10] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of diketopiperazines are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Some diketopiperazines, such as Cyclo(His-Pro), have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.[11]
Figure 1: Inhibition of the NF-κB signaling pathway by certain diketopiperazines.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway by compounds like Cyclo(His-Pro) can lead to the expression of antioxidant and detoxification enzymes.
References
- 1. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.cn [glpbio.cn]
- 10. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Evaluating the Specificity of Cyclo(His-Phe) Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a bioactive compound is paramount. This guide provides a comprehensive evaluation of the biological activity of Cyclo(His-Phe), a cyclic dipeptide, by comparing its performance with alternative compounds. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Cyclo(L-histidyl-L-phenylalanyl), or Cyclo(His-Phe), is a diketopiperazine (DKP) that has demonstrated a range of biological activities, including anti-tumor, antibacterial, and antifungal properties.[1][2][3][4] Its mechanism of action is reported to involve the modulation of ion channels, specifically the blocking of sodium and calcium channels and the opening of inward rectifying potassium ion channels.[1][2] This guide delves into the specificity of these activities by comparing Cyclo(His-Phe) with other structurally similar cyclic dipeptides.
Comparative Analysis of Biological Activity
To objectively assess the specificity of Cyclo(His-Phe), its biological activities are compared against other histidine-containing and proline-containing cyclic dipeptides. The following tables summarize the available quantitative data for cytotoxic and antimicrobial effects.
Cytotoxic Activity Against Cancer Cell Lines
The anti-tumor potential of various cyclic dipeptides has been evaluated against several human cancer cell lines. While Cyclo(His-Phe) has been reported to exhibit significant anti-tumor activity, particularly causing a reduction in the viability of cervical carcinoma (HeLa) cells, specific IC50 values are not consistently reported in the literature.[1][2] The table below presents available IC50 values for other relevant cyclic dipeptides.
| Cyclic Dipeptide | Cell Line | IC50 (mM) | Reference |
| Cyclo(His-Ala) (Folate-targeted liposome) | HeLa | 0.0962 | [5] |
| Cyclo(Gly-His) | HeLa | 1.699 | [6][7][8][9] |
| Cyclo(Gly-His) | MCF-7 | 0.358 | [6][7][8][9] |
| Cyclo(Phe-Pro) | HT-29, MCF-7, HeLa | Dose-dependent inhibition (0.008-10 mM) | [10][11] |
Table 1: Comparative Cytotoxic Activity of Cyclic Dipeptides. This table highlights the cytotoxic potential of various cyclic dipeptides against different cancer cell lines. The lack of a specific IC50 value for Cyclo(His-Phe) necessitates further direct comparative studies to definitively establish its potency relative to other DKPs.
Antimicrobial Activity
| Cyclic Dipeptide | Microorganism | MIC (mg/L) | Reference |
| Cyclo(Leu-Pro) | Staphylococcus aureus 11471 | 17.28 | [12] |
| Cyclo(Leu-Pro) | Salmonella Typhimurium 12219 | 18.19 | [12] |
| Cyclo(Phe-Pro) | Staphylococcus aureus 11471 | 46.22 | [12] |
| Cyclo(Phe-Pro) | Salmonella Typhimurium 12219 | 43.7 | [12] |
| Cyclo(L-leucyl-L-prolyl) & Cyclo(L-phenylalanyl-L-prolyl) combination | Escherichia coli | 0.25-0.5 | [2] |
| Cyclo(L-leucyl-L-prolyl) & Cyclo(L-phenylalanyl-L-prolyl) combination | Staphylococcus aureus | 0.25-0.5 | [2] |
| Cyclo(L-leucyl-L-prolyl) & Cyclo(L-phenylalanyl-L-prolyl) combination | Candida albicans | 0.25-0.5 | [2] |
| Cyclo(D-Pro-D-Tyr) | Fusarium oxysporum | 0.002 | |
| Cyclo(Pro-Tyr) | Rhizoctonia solani | 0.125 | |
| Cyclo(Pro-Tyr) | Fusarium oxysporum | 0.250 | [13] |
Table 2: Comparative Antimicrobial Activity of Cyclic Dipeptides. This table showcases the minimum inhibitory concentrations of various cyclic dipeptides against a range of bacteria and fungi. The potent and broad-spectrum activity of some DKPs underscores the need for quantitative assessment of Cyclo(His-Phe) to understand its specific antimicrobial profile.
Signaling Pathways and Mechanisms of Action
The biological effects of cyclic dipeptides are mediated through their interaction with various cellular signaling pathways.
Ion Channel Modulation by Cyclo(His-Phe)
Preliminary studies suggest that Cyclo(His-Phe) exerts its effects by modulating the activity of several key ion channels.[1][2] This includes the blockage of voltage-gated sodium (Na+) and calcium (Ca2+) channels, and the activation of inward-rectifying potassium (K+) channels. The modulation of these channels can have profound effects on cellular processes such as membrane potential, cell excitability, and intracellular signaling cascades.
Figure 1: Hypothesized Signaling Pathway of Cyclo(His-Phe)
This diagram illustrates the proposed mechanism where Cyclo(His-Phe) modulates ion channels, leading to changes in membrane potential and intracellular calcium levels, which in turn influence downstream cellular processes.
NF-κB and Nrf2 Signaling Pathway Modulation by Other Cyclic Dipeptides
In contrast to the proposed ion channel modulation by Cyclo(His-Phe), other cyclic dipeptides, such as Cyclo(His-Pro), have been shown to influence different signaling pathways. Cyclo(His-Pro) is reported to exert antioxidant and anti-inflammatory effects by modulating the Nrf2 and NF-κB signaling pathways, potentially through the modulation of calcium signaling.[14]
Figure 2: Signaling Pathway of Cyclo(His-Pro)
This diagram shows how Cyclo(His-Pro) can influence the Nrf2 and NF-κB pathways, leading to antioxidant and anti-inflammatory effects. This highlights the diverse mechanisms of action within the cyclic dipeptide family.
Experimental Protocols
To ensure the reproducibility and further investigation of the biological activities of cyclic dipeptides, detailed experimental protocols are essential.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 3: MTT Assay Workflow
This diagram outlines the key steps involved in performing an MTT assay to determine the cytotoxic effects of a compound on cultured cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclic dipeptide in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Figure 4: Broth Microdilution Workflow
This diagram illustrates the procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Detailed Protocol:
-
Preparation of Compound Dilutions: Prepare a stock solution of the cyclic dipeptide in a suitable solvent (e.g., DMSO or water). Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) with a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
Conclusion
The available evidence suggests that Cyclo(His-Phe) possesses a range of biological activities, including anti-tumor and antimicrobial effects, which appear to be mediated, at least in part, through the modulation of ion channels. However, a comprehensive understanding of its specificity is hampered by the lack of direct, quantitative comparative data against a broad panel of cancer cell lines and microbial strains.
In contrast, other cyclic dipeptides, such as proline-based DKPs and other histidine-containing analogues, exhibit distinct and sometimes more potent activities, often through different signaling pathways. This highlights the significant influence of the constituent amino acids on the biological profile of these cyclic compounds.
To fully elucidate the therapeutic potential of Cyclo(His-Phe), future research should focus on:
-
Quantitative evaluation: Determining the IC50 values of Cyclo(His-Phe) against a wide range of cancer cell lines and its MIC values against clinically relevant bacterial and fungal pathogens.
-
Mechanism of action: Further investigating the downstream signaling consequences of ion channel modulation by Cyclo(His-Phe) to identify specific cellular targets and pathways.
-
Comparative studies: Conducting head-to-head comparisons of Cyclo(His-Phe) with other promising cyclic dipeptides under standardized experimental conditions to accurately assess its relative potency and specificity.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of Cyclo(His-Phe) as a lead compound for the development of novel therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Cyclic dipeptides exhibit synergistic, broad spectrum antimicrobial effects and have anti-mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Cyclic Dipeptides from Japanese Quail (Coturnix japonica) Eggs Supplemented with Probiotic Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to the Therapeutic Index of Cyclo(His-Phe) for Anti-Cancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the therapeutic index (TI) of the cyclic dipeptide Cyclo(His-Phe). Due to a lack of publicly available in vivo efficacy and toxicity data for Cyclo(His-Phe), this document establishes a comparative baseline using a standard-of-care chemotherapeutic agent, Cisplatin (B142131). The methodologies and data presented for the comparator serve as a template for the necessary experimental evaluation of Cyclo(His-Phe).
Introduction to the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure in pharmacology that gauges the relative safety of a drug. It represents the ratio between the dose that produces a toxic or lethal effect and the dose that yields a desired therapeutic effect. A higher TI is favorable, as it signifies a wider margin between efficacy and toxicity, suggesting a greater window for safe administration.
The TI is typically calculated in preclinical animal studies as:
TI = LD50 / ED50
Where:
-
LD50 (Median Lethal Dose): The dose of a drug that is lethal to 50% of a test population.
-
ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of a test population.
In clinical settings, the toxic dose (TD50) is used instead of the LD50. A narrow therapeutic index necessitates careful patient monitoring to prevent adverse effects.[1][2][3][4]
Overview of Cyclo(His-Phe)
Cyclo(L-histidyl-L-phenylalanyl), or Cyclo(His-Phe), is a cyclic dipeptide that has demonstrated a range of biological activities in preliminary studies. Of particular interest to drug developers is its significant anti-tumor activity observed in vitro. Studies have shown that Cyclo(His-Phe) can reduce the viability of various cancer cell lines, including cervical carcinoma (HeLa), esophageal carcinoma (WHCO3), and breast cancer (MCF-7) cells.[5][6] Additionally, it has exhibited antifungal properties and effects on the cardiovascular system, such as reducing heart rate and coronary flow in isolated rat hearts.[5]
Despite these promising in vitro results, comprehensive in vivo studies to determine the efficacy (ED50) and toxicity (LD50) of Cyclo(His-Phe) in animal models have not been published. Therefore, its therapeutic index remains undetermined.
Comparative Analysis: Cyclo(His-Phe) vs. Cisplatin
To contextualize the potential therapeutic window of Cyclo(His-Phe), we compare it with Cisplatin, a platinum-based chemotherapy drug that is a standard-of-care treatment for several cancers, including cervical cancer.[1][2][3]
The following table summarizes the necessary data points for a therapeutic index comparison. The values for Cisplatin are derived from published animal studies, while the data for Cyclo(His-Phe) are listed as "To Be Determined" to highlight the required experimental investigation.
| Compound | Therapeutic Target | Comparator Drug | LD50 (Mice, mg/kg) | ED50 (Mice, mg/kg) | Calculated Therapeutic Index (TI) |
| Cyclo(His-Phe) | Cervical/Breast Cancer | N/A | To Be Determined | To Be Determined | To Be Determined |
| Cisplatin | Cervical Cancer | Cyclo(His-Phe) | ~14-18 mg/kg | ~5-10 mg/kg | ~1.4 - 3.6 |
Note: The LD50 for Cisplatin in mice can range from 14-18 mg/kg depending on the administration protocol.[7][8] The ED50 is an estimated effective dose from xenograft mouse models where doses of 5-10 mg/kg showed significant anti-tumor effects.[9][10] The calculated TI for Cisplatin is therefore an approximation and highlights its narrow therapeutic window.
Experimental Protocols
To determine the therapeutic index of Cyclo(His-Phe), the following standard preclinical experimental protocols would be required.
This protocol is designed to assess the anti-tumor efficacy of an investigational compound in an in vivo setting.
-
Cell Culture: Human cervical cancer cells (e.g., HeLa) or breast cancer cells (e.g., MCF-7) are cultured under standard laboratory conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor graft.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1-5 million cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomly assigned to several groups: a vehicle control group and multiple treatment groups receiving different doses of Cyclo(His-Phe).
-
Drug Administration: Cyclo(His-Phe) is administered systemically (e.g., via intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or weekly for 3-4 weeks).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).
This protocol assesses the acute toxicity of a compound.
-
Animal Model: Healthy mice (e.g., BALB/c or C57BL/6) of a specific age and weight are used.
-
Dose-Ranging Study: A preliminary study is conducted with a small number of animals to identify a range of doses that cause no effect, some toxic effects, and lethality.
-
Main Study: Based on the dose-ranging study, several dose levels are selected. Groups of mice are administered a single dose of Cyclo(His-Phe) at one of these levels.
-
Observation: The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, respiratory patterns, and behavior. Body weight is recorded daily.
-
Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its confidence intervals are then calculated using statistical methods such as Probit analysis.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the assessment of a novel anti-cancer compound.
Caption: Preclinical workflow for assessing the therapeutic index of a novel compound.
Caption: Conceptual relationship between drug dose, effect, and therapeutic index.
Conclusion
Cyclo(His-Phe) has demonstrated promising anti-cancer activity in in vitro models. However, to advance its development as a potential therapeutic agent, a rigorous preclinical assessment of its efficacy and safety is mandatory. The calculation of its therapeutic index through robust in vivo studies, as outlined in this guide, is a critical next step. By establishing the ED50 and LD50, researchers can quantitatively evaluate its safety profile and determine its viability for further investigation. A comparison with the narrow therapeutic index of established drugs like Cisplatin will be essential in highlighting the potential advantages of Cyclo(His-Phe) if it proves to have a wider safety margin.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Chemotherapy for cervical cancer | Canadian Cancer Society [cancer.ca]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. droracle.ai [droracle.ai]
- 5. Chemotherapy for breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 6. breastcancer.org [breastcancer.org]
- 7. researchgate.net [researchgate.net]
- 8. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor Effects of Cisplatin Synergist in Combined Treatment with Clostridium novyi-NT Spores Against Hypoxic Microenvironments in a Mouse Model of Cervical Cancer Caused by TC-1 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A murine model for the effects of pelvic radiation and cisplatin chemotherapy on human papillomavirus vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cyclo(His-Phe) against Known Quorum Sensing Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. The rise of antibiotic resistance has propelled the search for alternative therapeutic strategies, with quorum sensing inhibitors (QSIs) emerging as a promising avenue. By disrupting bacterial communication, QSIs can attenuate pathogenicity without exerting direct bactericidal pressure, potentially reducing the development of resistance.
Cyclic dipeptides, such as Cyclo(His-Phe), are a class of naturally occurring compounds that have demonstrated significant anti-QS activity. This guide provides a comparative analysis of the performance of Cyclo(Phe-Pro) (c(FP)), a close and well-studied analog of Cyclo(His-Phe), against other known QSIs. The data presented herein is compiled from various experimental studies to offer an objective benchmark for researchers in the field of anti-infective drug discovery.
Comparative Analysis of Quorum Sensing Inhibitors
The efficacy of QSIs can be evaluated by their ability to inhibit various QS-regulated phenotypes, such as biofilm formation and the production of virulence factors. The following tables summarize the quantitative data for c(FP) and two well-characterized QSIs: Furanone C-30 and Ajoene.
Table 1: Inhibition of Biofilm Formation
| Compound | Target Organism | Concentration | Biofilm Inhibition (%) | IC50 | Reference |
| Cyclo(Phe-Pro) | P. aeruginosa | 1.8 mM | 48% | Not Reported | |
| Furanone C-30 | P. aeruginosa | 5 µg/ml (20.3 µM) | Dose-dependent inhibition | Not Reported | [1] |
| Ajoene | P. aeruginosa | - | - | 31 ± 10 µM | [2] |
| Ajoene | S. aureus | - | - | 1 ± 0.5 µM | [2] |
Table 2: Inhibition of Virulence Factor Production in Pseudomonas aeruginosa
| Compound | Virulence Factor | Concentration | Inhibition (%) | IC50 | Reference |
| Cyclo(Phe-Pro) | Pyocyanin (B1662382) | Not Specified | 73% | Not Reported | |
| Protease | Not Specified | 77% | Not Reported | ||
| Elastase (lasB) | Not Specified | 61% | Not Reported | ||
| Furanone C-30 | Elastase (lasB) | 2.5 µg/ml | Significant Decrease | Not Reported | [3] |
| Pyocyanin (phzA2) | 2.5 µg/ml | Significant Decrease | Not Reported | [3] | |
| Ajoene | Elastase (lasB) | - | - | 15 µM | [4] |
| Rhamnolipid (rhlA) | - | - | 50 µM | [4] |
Signaling Pathways and Mechanisms of Action
Quorum sensing in Gram-negative bacteria like Pseudomonas aeruginosa is primarily regulated by the LuxI/LuxR-type systems, namely the las and rhl systems. These systems utilize N-acyl homoserine lactones (AHLs) as signaling molecules. In Gram-positive bacteria such as Staphylococcus aureus, the accessory gene regulator (agr) system, which uses autoinducing peptides (AIPs), is a key QS pathway.
dot
Caption: Generalized quorum sensing pathways in Gram-negative and Gram-positive bacteria and the inhibitory action of Cyclo(Phe-Pro).
Cyclo(Phe-Pro) is believed to act as a competitive inhibitor, interfering with the binding of native signaling molecules to their cognate receptors, such as LasR in P. aeruginosa and AgrC in S. aureus. This disruption of the signaling cascade leads to the downregulation of virulence gene expression.
Experimental Protocols
Standardized methodologies are crucial for the comparative evaluation of QSIs. Below are detailed protocols for key assays used to quantify the anti-QS activity of compounds like Cyclo(His-Phe).
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.
Materials:
-
96-well, flat-bottomed polystyrene plates
-
Bacterial culture (e.g., P. aeruginosa PAO1)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
Test compound stock solution (e.g., Cyclo(His-Phe) in a suitable solvent)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.05).
-
Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 100 µL of the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells by aspiration. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Destaining and Quantification: Remove the crystal violet solution and wash the wells thoroughly with distilled water. Air dry the plate. Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.
dot
Caption: Experimental workflow for the Crystal Violet biofilm inhibition assay.
Protocol 2: Pyocyanin Quantification Assay
This assay measures the production of pyocyanin, a QS-regulated virulence factor in P. aeruginosa.
Materials:
-
P. aeruginosa culture
-
Luria-Bertani (LB) broth
-
Test compound
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow P. aeruginosa in LB broth in the presence of various concentrations of the test compound for 18-24 hours at 37°C with shaking.
-
Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube.
-
Add 3 mL of chloroform to 5 mL of the supernatant and vortex vigorously.
-
Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform layer.
-
Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to extract the pyocyanin into the acidic aqueous phase (which will turn pink).
-
Quantification: Measure the absorbance of the pink aqueous phase at 520 nm.
-
Data Analysis: Calculate the percentage inhibition of pyocyanin production relative to the vehicle control.
Protocol 3: Elastase Activity Assay
This assay quantifies the activity of LasB elastase, another key virulence factor of P. aeruginosa.
Materials:
-
P. aeruginosa culture supernatant (prepared as in the pyocyanin assay)
-
Elastin-Congo Red (ECR) substrate
-
100 mM Tris-HCl buffer (pH 7.5) containing 1 mM CaCl2
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a suspension of ECR in the Tris-HCl buffer.
-
Assay Setup: In a microplate, mix the culture supernatant with the ECR suspension.
-
Incubation: Incubate the plate at 37°C for 4-6 hours with gentle shaking.
-
Measurement: Pellet the undigested ECR by centrifugation. Transfer the supernatant to a new plate and measure the absorbance at 495 nm, which corresponds to the amount of solubilized Congo Red released by elastase activity.
-
Data Analysis: Calculate the percentage inhibition of elastase activity relative to the vehicle control.
Conclusion
The available data indicates that Cyclo(Phe-Pro), a close analog of Cyclo(His-Phe), is a potent inhibitor of quorum sensing in both Gram-negative and Gram-positive bacteria. Its ability to disrupt biofilm formation and attenuate the production of key virulence factors at concentrations that do not inhibit bacterial growth highlights its potential as a lead compound for the development of anti-virulence therapies. While direct comparative data in the form of IC50 values against a wide range of inhibitors is still emerging, the percentage inhibition data suggests that cyclic dipeptides are a promising class of QSIs. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy of Cyclo(His-Phe) and its analogs against other established quorum sensing inhibitors.
References
- 1. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Press Release - Neem Biotech [neembiotech.com]
- 3. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ajoene, a Sulfur-Rich Molecule from Garlic, Inhibits Genes Controlled by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the metabolic stability of different cyclic dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides and represent a promising scaffold in drug discovery.[1] Their rigid, cyclic structure often confers significant advantages over linear peptides, including enhanced biological activity, receptor binding affinity, and improved metabolic stability.[2][3][4] Metabolic stability is a critical parameter in drug development, as it directly influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and dosing regimen.[5][6] While the cyclic nature of DKPs provides inherent resistance to proteolysis, they are still susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[7][8] This guide provides a comparative overview of the metabolic stability of different cyclic dipeptides, details common experimental protocols for assessment, and presents supporting data to inform the design of more robust therapeutic candidates.
Experimental Protocols: Assessing Metabolic Stability
The in vitro liver microsomal stability assay is a standard method used in early drug discovery to assess metabolic stability and predict in vivo hepatic clearance.[6][9] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[10]
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines the key steps for determining the metabolic stability of a cyclic dipeptide.
-
Preparation:
-
Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) at 37°C.[11]
-
Dilute the microsomes to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate (B84403) buffer (pH 7.4).[10][11]
-
Prepare a stock solution of the test cyclic dipeptide (e.g., 10 mM in DMSO) and dilute to the final test concentration (typically 1 µM) in the buffer.[10] The final DMSO concentration should be kept low (<0.5%).[7]
-
-
Incubation:
-
Pre-incubate the microsomal solution with the test compound at 37°C for a short period to equilibrate the temperature.
-
Initiate the metabolic reaction by adding a cofactor solution, typically 1 mM NADPH (nicotinamide adenine (B156593) dinucleotide phosphate).[9][10] A control incubation without NADPH is run in parallel to account for any non-enzymatic degradation.[10]
-
Incubate the mixture at 37°C.
-
-
Sampling and Reaction Termination:
-
Analysis:
-
Data Calculation:
Caption: Experimental workflow for an in vitro liver microsomal stability assay.
Data Presentation: Comparative Stability of Cyclic Dipeptides
The metabolic stability of a cyclic dipeptide is highly dependent on its constituent amino acids, stereochemistry, and other structural modifications. The table below summarizes experimental data from various studies, comparing the stability of different cyclic peptides.
| Cyclic Peptide / Class | Modification | Species (Matrix) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Diketopiperazine (DKP) | Standard Scaffold | Mouse (Liver Microsomes) | 26 | 94 | [13] |
| Aza-Diketopiperazine (aza-DKP) | Cα replaced by Nitrogen | Mouse (Liver Microsomes) | > 180 | < 8 | [13] |
| Cyclic Hexapeptide (CHP46) | L-L-D-D-L-D Stereochemistry | Rat (Liver Microsomes) | < 5 | High (Not specified) | [8] |
| Cyclic Hexapeptide (CHP61) | D-D-L-D-D-L Stereochemistry | Rat (Liver Microsomes) | > 60 | Low (Not specified) | [8] |
| Cyclic Hexapeptide | Contains cis-amide bonds | Rat (Liver Microsomes) | < 3 | High (Not specified) | [14] |
| Dithioether Peptide 1 | Random Sequence | Rat (Liver Microsomes) | ~10 | ~140 | [15] |
| Dithioether Peptide 2 | Random Sequence | Rat (Liver Microsomes) | > 240 | < 5 | [15] |
| Daptomycin | Lipopeptide | Not specified | > 300 (low turnover) | Low (Not specified) | [16] |
Factors Influencing Metabolic Stability
The data clearly indicates that subtle structural changes can lead to dramatic differences in metabolic stability. Key influencing factors include:
-
Scaffold Modification: Replacing a carbon atom with a heteroatom can block sites of metabolism. The replacement of a Cα-stereocenter with a nitrogen atom to create an aza-diketopiperazine leads to a significant improvement in microsomal stability.[13][17][18] This modification likely hinders recognition and binding by metabolic CYP enzymes.
-
Stereochemistry: The backbone stereochemistry of cyclic peptides has a profound impact on their stability.[8] In a comprehensive study of 64 cyclic hexapeptide diastereomers, stability varied widely, with some isomers being rapidly metabolized while others remained almost completely intact.[8] This is often due to different 3D conformations that can either shield or expose metabolically labile sites.
-
Amide Bond Conformation: The presence of cis-amide bonds in N-methylated cyclic hexapeptides has been identified as a significant metabolic liability, leading to very poor stability in rat liver microsomes (t½ < 3 min).[14]
-
Amino Acid Composition: The nature of the amino acid side chains influences the molecule's overall lipophilicity and susceptibility to metabolism. Replacing metabolically "hot" amino acids with more stable isosteres (e.g., substituting leucine (B10760876) with chlorophenylalanine) is a key strategy to enhance stability and improve oral bioavailability.[7]
Caption: Factors influencing the metabolic stability of cyclic dipeptides.
Conclusion
The metabolic stability of cyclic dipeptides is a multifaceted property governed by a delicate interplay of scaffold structure, amino acid composition, and stereochemistry. While their cyclic nature provides a degree of inherent stability, they are not immune to metabolic degradation. The data presented demonstrates that strategic modifications, such as heteroatom substitution (aza-DKPs) and control over backbone stereochemistry, can dramatically enhance metabolic robustness. The use of standardized in vitro assays, such as the liver microsomal stability assay, is essential for rapidly screening and ranking compounds during the early stages of drug discovery. By understanding the structural determinants of metabolic stability, researchers can rationally design and engineer next-generation cyclic dipeptide therapeutics with improved pharmacokinetic profiles and greater clinical potential.
References
- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nuvisan.com [nuvisan.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Cyclo(His-Phe)
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations and environmental stewardship. This document provides essential, immediate safety and logistical information for the proper disposal of Cyclo(His-Phe), a cyclic dipeptide. Given the absence of a specific, universally adopted disposal protocol for Cyclo(His-Phe), a cautious approach is mandated, treating it as potentially hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. When handling Cyclo(His-Phe) for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All handling of solid Cyclo(His-Phe) and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.
Hazard Assessment
A thorough hazard assessment is the foundation for determining the appropriate disposal route. While comprehensive toxicological data for Cyclo(His-Phe) may be limited, its classification and the nature of similar chemical compounds necessitate its handling as hazardous waste.
| Hazard Classification | Guideline |
| Waste Classification | Should be treated as a hazardous chemical waste. Do not dispose of in regular trash or down the drain. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, and a lab coat are required to prevent skin and eye contact.[1] |
| Handling Precautions | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during handling. Keep away from strong oxidizing agents. |
| Storage of Waste | Store in a designated, clearly labeled, and tightly closed container in a cool, dry, and well-ventilated area. The container should be marked as "Hazardous Waste" and include the full chemical name.[1][2] |
| Primary Disposal Method | Dispose of as hazardous waste through a licensed and approved waste disposal facility. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method for similar peptide compounds.[3] |
Experimental Protocols
Spill Cleanup Protocol
In the event of a Cyclo(His-Phe) spill, the following procedure should be followed:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area if necessary. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don Appropriate PPE: Before cleaning the spill, don the required PPE, including gloves, safety glasses, and a lab coat. For larger spills of powdered material, respiratory protection may be necessary.
-
Contain the Spill: For solid spills, carefully sweep up the material, avoiding the generation of dust, and place it in a labeled hazardous waste container. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect and Package Waste: Once absorbed, scoop the material into a designated, leak-proof hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a 70% ethanol (B145695) solution), and dispose of all cleaning materials as hazardous waste.
-
Label and Store Waste: Securely seal the waste container and label it with "Hazardous Waste," the chemical name "Cyclo(His-Phe)," and the date of the spill. Store the container in a designated satellite accumulation area until it is collected by EHS personnel.
Step-by-Step Disposal Protocol
The proper disposal of Cyclo(His-Phe) involves a systematic process to ensure the safety of laboratory personnel and environmental protection.
-
Waste Segregation at the Source:
-
Solid Waste: Collect all solid Cyclo(His-Phe) waste, including unused or expired compounds and contaminated materials (e.g., weigh boats, contaminated gloves, and absorbent paper), in a dedicated, clearly labeled, and sealed container made of a compatible material like high-density polyethylene (B3416737) (HDPE).[4]
-
Liquid Waste: Collect all liquid waste containing Cyclo(His-Phe), such as reaction mixtures or solutions, in a separate, leak-proof, and chemically resistant container. This container must also be clearly labeled as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.[4]
-
Sharps Waste: Any sharps contaminated with Cyclo(His-Phe) (e.g., needles, syringes, or broken glass) must be immediately placed in a designated, puncture-resistant sharps container.[4]
-
-
Packaging and Labeling:
-
All waste containers must be securely sealed to prevent leaks or spills.
-
Label each container clearly and accurately with "Hazardous Waste," the full chemical name "Cyclo(His-Phe)," and any other components in the waste stream. Follow your institution's specific labeling requirements.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate and complete information regarding the composition of the waste.
-
Do not attempt to dispose of Cyclo(His-Phe) waste through standard laboratory trash or by pouring it down the drain.[2] The recommended disposal method for similar compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed waste disposal company.
-
Logical Workflow for Cyclo(His-Phe) Disposal
Caption: Logical workflow for the proper disposal of Cyclo(His-Phe) waste.
Disclaimer: This document provides general guidance for the proper disposal of Cyclo(His-Phe). It is not a substitute for institutional policies and federal, state, and local regulations. Always consult your institution's Environmental Health and Safety department for specific procedures and requirements.
References
Personal protective equipment for handling Cyclo(His-Phe)
Date of Compilation: 2025-12-17
This guide provides immediate and essential safety protocols for handling Cyclo(His-Phe), a cyclic dipeptide. The information is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific, publicly available Safety Data Sheet (SDS), this guidance is based on the general principles of safe laboratory practice for handling non-hazardous or low-toxicity powdered chemicals.
Cyclo(His-Phe) is a naturally occurring cyclic dipeptide found in various food sources.[1][2][3] While it is reported to have a favorable safety profile, it is crucial to handle it with appropriate care in a laboratory setting to minimize exposure and maintain a safe working environment.[1][4]
Hazard Assessment and Personal Protective Equipment (PPE)
As a precautionary measure, Cyclo(His-Phe) should be handled as a potentially hazardous substance until its toxicological properties have been fully evaluated. The primary routes of exposure in a laboratory setting are inhalation of the powder, skin contact, and eye contact.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling Cyclo(His-Phe) in a powdered form.
| Protection Type | Recommended PPE | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or Goggles | To protect eyes from airborne particles and accidental splashes.[5][6] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[5][7] Check for any signs of degradation and replace as needed. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Not generally required for small quantities handled with good ventilation. A dust mask (e.g., N95) is recommended if handling larger quantities or if there is a risk of generating dust. | To prevent inhalation of fine powders.[5][6] |
Operational and Handling Plan
Engineering Controls:
-
Ventilation: Handle Cyclo(His-Phe) in a well-ventilated area. For procedures that may generate significant amounts of dust, a chemical fume hood is recommended.
-
Designated Area: If possible, designate a specific area for handling this compound to prevent cross-contamination.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand this safety guide.
-
Weighing and Transfer:
-
Perform weighing and transferring of the powder in a draft-free environment, such as a weighing enclosure or a chemical fume hood, to minimize the generation of airborne dust.
-
Use appropriate tools (e.g., spatulas) to handle the powder. Avoid scooping in a manner that creates dust clouds.
-
-
Spill Management:
-
In case of a small spill, gently sweep or vacuum the material. Avoid dry sweeping which can generate dust.
-
Place the collected material in a sealed container for disposal.
-
Clean the spill area with a damp cloth.
-
-
Hygiene Practices:
Disposal Plan
As Cyclo(His-Phe) is not classified as a hazardous chemical based on available literature, disposal should follow institutional and local guidelines for non-hazardous chemical waste.
Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Surplus Cyclo(His-Phe) | Dispose of as non-hazardous solid chemical waste in a clearly labeled and sealed container.[9][10][11] |
| Contaminated Labware (e.g., gloves, weighing paper) | Dispose of in the regular laboratory solid waste stream, unless institutional policy dictates otherwise.[12] |
| Empty Containers | Rinse empty containers with a suitable solvent (e.g., water or ethanol), allow to dry, and then dispose of in the regular laboratory waste.[10][12] |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[9][13]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling Cyclo(His-Phe).
References
- 1. Cyclo(His-Pro): A further step in the management of steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(His-Pro): A further step in the management of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. hazmatschool.com [hazmatschool.com]
- 7. hsa.ie [hsa.ie]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
